Mal-C5-N-bis(PEG2-C2-acid)
Description
BenchChem offers high-quality Mal-C5-N-bis(PEG2-C2-acid) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mal-C5-N-bis(PEG2-C2-acid) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H38N2O11 |
|---|---|
Molecular Weight |
530.6 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethyl-[6-(2,5-dioxopyrrol-1-yl)hexanoyl]amino]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C24H38N2O11/c27-20(4-2-1-3-9-26-21(28)5-6-22(26)29)25(10-14-36-18-16-34-12-7-23(30)31)11-15-37-19-17-35-13-8-24(32)33/h5-6H,1-4,7-19H2,(H,30,31)(H,32,33) |
InChI Key |
OCGSASUSCDQIMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCCCC(=O)N(CCOCCOCCC(=O)O)CCOCCOCCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Mal-C5-N-bis(PEG2-C2-acid): A Technical Guide for Drug Development Professionals
An In-depth Examination of a Bifunctional Linker for Advanced Antibody-Drug Conjugates
Mal-C5-N-bis(PEG2-C2-acid) is a heterobifunctional linker molecule designed for the development of antibody-drug conjugates (ADCs). Its unique structure, featuring a maleimide (B117702) group at one end and a branched bis(PEG2-C2-acid) moiety at the other, offers a versatile platform for the next generation of targeted therapeutics. This technical guide provides a comprehensive overview of its properties, applications, and the methodologies for its implementation in ADC development.
Core Properties and Specifications
Mal-C5-N-bis(PEG2-C2-acid) is a viscous liquid at room temperature. Its key chemical and physical properties are summarized in the table below, providing essential data for its handling, storage, and use in conjugation protocols.
| Property | Value | Reference |
| Molecular Formula | C24H38N2O11 | [1] |
| Molecular Weight | 530.57 g/mol | [1] |
| CAS Number | 3026691-12-0 | [1] |
| Appearance | Viscous Liquid | [2] |
| Purity | ≥95% | [2] |
| Storage Conditions | 2-8°C, protect from light.[1][2] In solvent: -80°C for 6 months, -20°C for 1 month.[1] |
Functional Architecture and Applications in ADC Development
The molecular architecture of Mal-C5-N-bis(PEG2-C2-acid) is central to its utility in creating advanced ADCs. The molecule consists of three key functional components:
-
Maleimide Group: This functional group provides a highly specific reaction site for covalent attachment to thiol (-SH) groups. In the context of ADCs, this is typically used for conjugation to cysteine residues on a monoclonal antibody (mAb). These cysteine residues can be natively present or introduced through genetic engineering. The reaction between a maleimide and a thiol forms a stable thioether bond.
-
Polyethylene (B3416737) Glycol (PEG) Spacers: The two short polyethylene glycol (PEG2) chains incorporated into the linker structure serve several critical functions. They increase the overall hydrophilicity of the linker-payload complex, which can improve the solubility and reduce the aggregation of the final ADC product. Furthermore, the PEG spacers provide spatial separation between the antibody and the cytotoxic payload, which can help to maintain the antibody's binding affinity and reduce steric hindrance.
-
Bis(Carboxylic Acid) Terminus: The presence of two terminal carboxylic acid groups allows for the attachment of two molecules of a cytotoxic payload, or a combination of different molecules, such as a payload and an imaging agent. This bifunctionality is a key feature, enabling the development of dual-payload ADCs, which can be advantageous for overcoming tumor heterogeneity and drug resistance.
The primary application of Mal-C5-N-bis(PEG2-C2-acid) is in the construction of ADCs for targeted cancer therapy. The resulting ADCs are designed to selectively deliver potent cytotoxic agents to tumor cells that express a specific target antigen, thereby minimizing systemic toxicity.
Experimental Protocols
The following sections outline generalized experimental protocols for the conjugation of Mal-C5-N-bis(PEG2-C2-acid) to an antibody and subsequent payload attachment. These protocols are intended as a starting point and may require optimization based on the specific antibody, payload, and desired final product characteristics.
Antibody-Linker Conjugation (Maleimide-Thiol Reaction)
This protocol describes the conjugation of the maleimide group of the linker to the thiol groups of a reduced antibody.
Materials:
-
Monoclonal antibody (mAb) with accessible cysteine residues
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for antibody reduction
-
Mal-C5-N-bis(PEG2-C2-acid)
-
Conjugation buffer (e.g., phosphate-buffered saline (PBS) with EDTA, pH 6.5-7.5)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography (SEC))
Procedure:
-
Antibody Reduction:
-
Dissolve the antibody in conjugation buffer to a final concentration of 1-10 mg/mL.
-
Add a 10-20 fold molar excess of a reducing agent (e.g., TCEP) to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds and expose the free thiol groups.
-
Remove the excess reducing agent using a desalting column or dialysis against the conjugation buffer.
-
-
Linker Conjugation:
-
Immediately after the removal of the reducing agent, add a 5-20 fold molar excess of Mal-C5-N-bis(PEG2-C2-acid) (dissolved in a small amount of a compatible organic solvent like DMSO if necessary) to the reduced antibody solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle agitation.
-
-
Quenching:
-
To cap any unreacted maleimide groups, add a 2-5 fold molar excess of a quenching reagent (e.g., N-acetylcysteine) relative to the initial amount of the linker.
-
Incubate for 20-30 minutes at room temperature.
-
-
Purification:
-
Purify the antibody-linker conjugate using size-exclusion chromatography (SEC) to remove unreacted linker, quenching reagent, and any aggregated protein.
-
Collect the fractions corresponding to the monomeric antibody-linker conjugate.
-
Characterize the conjugate to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy and mass spectrometry.
-
Payload Attachment to the Bis(Carboxylic Acid) Terminus
This protocol describes the conjugation of an amine-containing payload to the carboxylic acid groups of the antibody-linker conjugate.
Materials:
-
Purified antibody-linker conjugate
-
Amine-containing cytotoxic payload
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or sulfo-NHS
-
Activation buffer (e.g., MES buffer, pH 5.5-6.5)
-
Reaction buffer (e.g., PBS, pH 7.2-7.5)
-
Purification system (e.g., SEC or hydrophobic interaction chromatography (HIC))
Procedure:
-
Activation of Carboxylic Acids:
-
Buffer exchange the antibody-linker conjugate into the activation buffer.
-
Add a 10-50 fold molar excess of EDC and NHS (or sulfo-NHS) to the antibody-linker conjugate solution.
-
Incubate at room temperature for 15-30 minutes to activate the carboxylic acid groups by forming an NHS ester intermediate.
-
-
Payload Conjugation:
-
Immediately after activation, adjust the pH of the solution to 7.2-7.5 by adding reaction buffer.
-
Add a 5-20 fold molar excess of the amine-containing payload (dissolved in a suitable solvent) to the activated antibody-linker conjugate.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle agitation.
-
-
Purification:
-
Purify the final ADC using an appropriate chromatography method (e.g., SEC or HIC) to remove unreacted payload and other reagents.
-
Collect the fractions containing the purified ADC.
-
-
Characterization:
-
Characterize the final ADC for purity, aggregation, drug-to-antibody ratio (DAR), and biological activity (e.g., antigen binding and in vitro cytotoxicity).
-
Visualizing the Process: Workflows and Mechanisms
To better illustrate the experimental processes and the mechanism of action of ADCs constructed with this linker, the following diagrams are provided.
Caption: Experimental workflow for dual-payload ADC synthesis.
Caption: General mechanism of action for an antibody-drug conjugate.
Conclusion
Mal-C5-N-bis(PEG2-C2-acid) represents a sophisticated and valuable tool in the field of antibody-drug conjugate development. Its bifunctional nature, combined with the beneficial properties of PEGylation, allows for the creation of novel ADCs with the potential for enhanced therapeutic efficacy. The ability to attach two distinct payloads opens up new avenues for addressing the challenges of tumor heterogeneity and drug resistance. The experimental protocols and conceptual diagrams provided in this guide serve as a foundational resource for researchers and scientists working to harness the potential of this innovative linker in the design of next-generation cancer therapies.
References
An In-depth Technical Guide to Mal-C5-N-bis(PEG2-C2-acid): Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bifunctional linker, Mal-C5-N-bis(PEG2-C2-acid), tailored for an audience of researchers, scientists, and professionals in the field of drug development. This document delves into the core structural features, physicochemical properties, and its pivotal role in the synthesis of antibody-drug conjugates (ADCs). Detailed experimental protocols and characterization methods are also provided to facilitate its practical application in a laboratory setting.
Introduction to Mal-C5-N-bis(PEG2-C2-acid)
Mal-C5-N-bis(PEG2-C2-acid) is a heterobifunctional crosslinker designed for the covalent attachment of molecules to proteins, peptides, or other biomolecules.[1][2][3][4] It features a maleimide (B117702) group for specific reaction with sulfhydryl (thiol) groups, and two terminal carboxylic acid groups, which can be activated to react with primary amines. The core structure incorporates a C5 spacer and two polyethylene (B3416737) glycol (PEG2) units, which enhance solubility and can improve the pharmacokinetic properties of the resulting conjugate.[1][2][3][4] Its primary application is as a linker in the construction of antibody-drug conjugates (ADCs), a class of targeted therapeutics that deliver potent cytotoxic agents directly to cancer cells.[1][2][3][4]
Structure and Physicochemical Properties
The chemical structure of Mal-C5-N-bis(PEG2-C2-acid) is central to its function, providing a maleimide for thiol-specific conjugation and two carboxylic acids for further functionalization or attachment of a payload.
Predicted Chemical Structure:
While a definitive, publicly available diagram is scarce, the structure can be inferred from its chemical name as follows:
Caption: Predicted structure of Mal-C5-N-bis(PEG2-C2-acid).
Physicochemical Properties
Quantitative data for this specific linker is not widely published. The following table summarizes available information and includes typical properties for similar PEGylated maleimide linkers.
| Property | Value | Source/Comment |
| Molecular Formula | C₂₄H₃₈N₂O₁₁ | [1][3] |
| Molecular Weight | 530.57 g/mol | [1][3] |
| CAS Number | 3026691-12-0 | [1][3][5] |
| Appearance | White to off-white solid | Typical for similar compounds |
| Purity | >95% (typically >98%) | Expected for bioconjugation reagents |
| Solubility | DMSO, DMF, Water | Inferred from similar PEG-acid linkers |
| Storage Conditions | 4°C, protect from light. In solvent: -80°C for 6 months, -20°C for 1 month. | [1][3] |
Mechanism of Action in Bioconjugation
The utility of Mal-C5-N-bis(PEG2-C2-acid) lies in its bifunctional nature, enabling a two-step conjugation process.
-
Thiol-Maleimide Ligation: The maleimide group reacts specifically with the sulfhydryl group of a cysteine residue on a biomolecule, typically an antibody. This Michael addition reaction forms a stable thioether bond. The reaction is highly efficient and selective within a pH range of 6.5-7.5.[]
-
Amine-Carboxylic Acid Coupling: The two terminal carboxylic acid groups can be activated using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form an active ester. This ester then readily reacts with primary amines, such as those on a cytotoxic drug or another molecule to be conjugated.
This dual reactivity allows for the precise and stable linkage of a payload to a specific site on a biomolecule.
Application in Antibody-Drug Conjugate (ADC) Development
Mal-C5-N-bis(PEG2-C2-acid) is primarily used as a linker in the synthesis of ADCs. The general workflow for creating an ADC using this type of linker is outlined below.
Caption: General workflow for ADC synthesis using a maleimide-PEG-acid linker.
The mechanism of action for an ADC is a multi-step process that relies on the specificity of the antibody and the potency of the cytotoxic payload, all held together by the linker.
Caption: Generalized mechanism of action for an antibody-drug conjugate.[7][8][]
Experimental Protocols
The following are detailed, generalized protocols for the synthesis and characterization of an ADC using a maleimide-PEG-acid linker. These should be optimized for specific antibodies and payloads.
Protocol for Antibody Reduction
This protocol generates free thiol groups on the antibody for conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction buffer (e.g., phosphate (B84403) buffer with EDTA, pH 7.0-7.5)
Procedure:
-
Prepare the antibody solution at a concentration of 1-10 mg/mL in the reaction buffer.
-
Add a 10-20 fold molar excess of TCEP to the antibody solution.[10]
-
Incubate the reaction mixture at 37°C for 30-90 minutes. The optimal time and temperature should be determined empirically.
-
Immediately after incubation, remove excess TCEP using a pre-equilibrated desalting column.
-
Determine the concentration of the reduced antibody and the number of free thiols using Ellman's reagent (DTNB).[11]
Protocol for Drug-Linker Conjugation to Antibody
This protocol describes the conjugation of the maleimide-containing linker (pre-conjugated to the drug) to the reduced antibody.
Materials:
-
Reduced antibody with free thiols
-
Mal-C5-N-bis(PEG2-C2-acid) pre-conjugated to the cytotoxic drug (dissolved in DMSO or another suitable organic solvent)
-
Reaction buffer (pH 6.5-7.5)
-
Quenching reagent (e.g., N-acetylcysteine or L-cysteine)
Procedure:
-
Adjust the concentration of the reduced antibody to 2.5 mg/mL in the reaction buffer.[10]
-
Add the drug-linker solution to the reduced antibody solution. A 1.5 to 5-fold molar excess of the drug-linker over the available thiol groups is recommended.[12]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quench the reaction by adding a quenching reagent to a final concentration of 1 mM and incubate for an additional 15-30 minutes.[12]
Protocol for ADC Purification
Purification is critical to remove unreacted drug-linker, unconjugated antibody, and aggregates.
Materials:
-
Crude ADC mixture
-
Purification system (e.g., FPLC or HPLC)
-
Size-Exclusion Chromatography (SEC) column
-
Hydrophobic Interaction Chromatography (HIC) column
-
Appropriate buffers for the chosen chromatography method
Procedure:
-
Size-Exclusion Chromatography (SEC):
-
Equilibrate the SEC column with a suitable buffer (e.g., PBS).
-
Load the crude ADC mixture onto the column.
-
Elute the ADC, which will separate from smaller molecules like the unreacted drug-linker.
-
Collect the fractions corresponding to the monomeric ADC peak.[12]
-
-
Hydrophobic Interaction Chromatography (HIC):
-
HIC can be used to separate ADC species with different drug-to-antibody ratios (DARs).
-
The ADC mixture is loaded onto the HIC column in a high-salt buffer and eluted with a decreasing salt gradient.
-
Fractions corresponding to different DAR species can be collected.
-
Characterization of the Final ADC
The purified ADC must be thoroughly characterized to ensure quality and consistency.
| Characterization Method | Parameter Measured | Typical Results |
| UV-Vis Spectroscopy | Protein concentration (A280) and DAR (if drug has a distinct absorbance) | Provides an initial estimate of concentration and average DAR. |
| Size-Exclusion Chromatography (SEC-HPLC) | Aggregation and fragmentation | A main peak corresponding to the monomeric ADC with minimal high or low molecular weight species. |
| Hydrophobic Interaction Chromatography (HIC-HPLC) | Drug-to-Antibody Ratio (DAR) distribution | A series of peaks corresponding to different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8). |
| Reversed-Phase HPLC (RP-HPLC) | Purity and DAR of reduced light and heavy chains | Separation of antibody chains based on the number of conjugated drugs. |
| Mass Spectrometry (MS) | Intact mass of the ADC, mass of reduced chains, confirmation of conjugation sites | Confirms the molecular weight of different DAR species and can be used to identify the location of conjugation.[13][14] |
Conclusion
Mal-C5-N-bis(PEG2-C2-acid) is a valuable tool in the field of bioconjugation, particularly for the development of antibody-drug conjugates. Its well-defined structure with a thiol-reactive maleimide and two amine-reactive carboxylic acids, combined with the benefits of PEGylation, allows for the creation of stable and effective targeted therapeutics. The protocols and characterization methods outlined in this guide provide a framework for the successful application of this linker in research and drug development. Careful optimization of reaction conditions and thorough characterization of the final conjugate are paramount to achieving the desired therapeutic properties.
References
- 1. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Mal-C5-N-bis(PEG2-C2-acid) | Fulcrum Pharma [fulcrumpharma.com]
- 5. amaybio.com [amaybio.com]
- 7. Overview: Mechanism of Action of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]
- 8. G protein-coupled receptor-targeting antibody-drug conjugates: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. agilent.com [agilent.com]
The Strategic Design of Mal-C5-N-bis(PEG2-C2-acid): A Bifunctional Linker for Advanced Therapeutics
For Immediate Release
In the landscape of targeted therapeutics, the role of the linker molecule is paramount in dictating the efficacy, stability, and pharmacokinetic profile of complex drug conjugates. This technical guide delves into the core mechanism of action of Mal-C5-N-bis(PEG2-C2-acid), a heterobifunctional linker engineered for the development of next-generation Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its unique branched structure, incorporating polyethylene (B3416737) glycol (PEG) chains, offers distinct advantages in drug delivery and targeted protein degradation.
Core Structural Components and Their Functional Significance
Mal-C5-N-bis(PEG2-C2-acid) is a precisely designed molecule with three key functional domains:
-
Maleimide Group: This reactive group provides a site for covalent attachment to thiol-containing molecules, such as the cysteine residues on antibodies or other targeting proteins. This ensures a stable and specific conjugation.
-
Branched C5-N-bis(PEG2-C2-acid) Core: The central nitrogen atom serves as a branch point for two identical arms, each composed of a C5 alkyl spacer, a di-ethylene glycol (PEG2) unit, and a terminal carboxylic acid (C2-acid). This bifunctional nature allows for the attachment of two payload molecules, a critical feature for enhancing the drug-to-antibody ratio (DAR) in ADCs or for optimizing the spatial orientation of ligands in PROTACs. The PEG units are incorporated to increase the hydrophilicity of the linker, which can improve the solubility and reduce aggregation of the final conjugate.
-
Terminal Carboxylic Acids: These groups provide reactive handles for the conjugation of amine-containing payload molecules, such as cytotoxic agents or E3 ligase ligands, through the formation of stable amide bonds.
Mechanism of Action in Antibody-Drug Conjugates (ADCs)
In the context of ADCs, Mal-C5-N-bis(PEG2-C2-acid) acts as a stable, non-cleavable linker. Its primary role is to connect a monoclonal antibody to a cytotoxic payload. The branched design allows for the attachment of two payload molecules per linker, effectively increasing the DAR and, consequently, the potency of the ADC.
The proposed mechanism of action for an ADC utilizing this linker is as follows:
-
Systemic Circulation: The ADC circulates in the bloodstream, with the hydrophilic PEG chains on the linker helping to shield the hydrophobic payload and improve the pharmacokinetic profile of the conjugate.
-
Target Recognition and Internalization: The monoclonal antibody component of the ADC specifically binds to a target antigen on the surface of a cancer cell, leading to the internalization of the ADC-antigen complex via endocytosis.
-
Lysosomal Trafficking and Degradation: The internalized complex is trafficked to the lysosome.
-
Payload Release and Action: Within the lysosome, the antibody is degraded by proteases, leading to the release of the linker-payload complex. Since the linker is non-cleavable, the payload is released with the linker and the amino acid to which it was attached still bound. This complex can then exert its cytotoxic effect, leading to apoptosis of the cancer cell.
Mechanism of Action in PROTACs
In PROTACs, the linker plays a crucial role in bringing a target protein and an E3 ubiquitin ligase into close proximity to form a ternary complex. The length, rigidity, and composition of the linker are critical for the stability and efficiency of this complex.
The branched nature of Mal-C5-N-bis(PEG2-C2-acid) can be leveraged to optimize the spatial arrangement of the target protein binder and the E3 ligase ligand. While a single linker can be used to connect the two ligands, the bifunctional acid groups could potentially be used to attach other moieties to modulate solubility or cell permeability.
The general mechanism for a PROTAC employing this type of linker is:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, facilitated by the linker which orients the two proteins optimally.
-
Ubiquitination: The E3 ligase transfers ubiquitin from a ubiquitin-conjugating enzyme (E2) to the target protein, leading to polyubiquitination.
-
Proteasomal Degradation: The polyubiquitinated target protein is recognized and degraded by the 26S proteasome.
-
PROTAC Recycling: The PROTAC molecule is released and can catalyze further rounds of target protein degradation.
Physicochemical Properties
The incorporation of PEG chains and the overall structure of the linker are expected to confer favorable physicochemical properties.
| Property | Expected Characteristic | Rationale |
| Solubility | High in aqueous buffers | The presence of two PEG2 units and two carboxylic acid groups increases the hydrophilicity of the molecule. |
| Stability | Stable under physiological conditions | The maleimide-thiol and amide bonds formed during conjugation are generally stable in circulation. |
| Aggregation | Reduced tendency for aggregation of the conjugate | The hydrophilic PEG chains can help to mitigate the hydrophobicity of the payload molecules. |
Note: The data in this table is illustrative and based on the expected properties of the linker's constituent parts. Specific experimental data for Mal-C5-N-bis(PEG2-C2-acid) is not publicly available.
Experimental Protocols
Detailed experimental protocols for the use of Mal-C5-N-bis(PEG2-C2-acid) are not available in the public domain. However, a general workflow for the synthesis of an ADC using this linker can be conceptualized.
Navigating the Aqueous Environment: A Technical Guide to the Solubility of Mal-C5-N-bis(PEG2-C2-acid)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the aqueous solubility of Mal-C5-N-bis(PEG2-C2-acid), a heterobifunctional linker critical in the development of antibody-drug conjugates (ADCs). Understanding the solubility of this linker is paramount for successful bioconjugation, purification, and formulation of ADCs, ultimately impacting their therapeutic efficacy and safety. While specific quantitative solubility data for Mal-C5-N-bis(PEG2-C2-acid) is not extensively published, this guide synthesizes information from structurally similar compounds and fundamental chemical principles to provide a robust framework for its use in aqueous buffer systems.
Core Principles of Solubility
The structure of Mal-C5-N-bis(PEG2-C2-acid) incorporates several key features that dictate its behavior in aqueous solutions. The polyethylene (B3416737) glycol (PEG) spacers are fundamental to its water solubility.[1][2][3] The repeating ethylene (B1197577) oxide units of PEG form hydrogen bonds with water molecules, creating a hydration shell that enhances the solubility of the entire molecule.[1] This property is a primary reason for the widespread use of PEG linkers in bioconjugation.[1][2][3][4]
Furthermore, the molecule possesses two terminal carboxylic acid groups. These groups are ionizable, and their charge state is dependent on the pH of the solution. At pH values above their pKa, the carboxylic acids will be deprotonated to form carboxylates, which are significantly more water-soluble.[5][6][7] Conversely, at pH values below their pKa, they will be in their protonated, less soluble form.[7] This pH-dependent solubility is a critical consideration in the design of experimental protocols.
The maleimide (B117702) group, essential for conjugation to thiol-containing molecules, also exhibits pH-dependent stability. The optimal pH range for the reaction of maleimides with thiols is between 6.5 and 7.5.[4][8][9] Above pH 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, which would render it inactive for conjugation.[4][8]
Expected Solubility in Aqueous Buffers
Based on data from structurally related maleimide-PEG compounds, a general understanding of the solubility of Mal-C5-N-bis(PEG2-C2-acid) can be inferred. The table below summarizes the expected solubility characteristics. It is crucial to note that these are estimates and empirical determination is highly recommended.
| Parameter | Expected Solubility/Characteristic | Rationale and Supporting Evidence |
| General Aqueous Solubility | Expected to be moderate to high. | The presence of two PEG2 units significantly enhances hydrophilicity.[1][10][11][12] Heterobifunctional PEG linkers are generally designed for aqueous solubility to facilitate bioconjugation.[10][12] |
| Solubility in Water | A similar compound, Mal-(PEG)n-NHS Ester, is soluble in water to approximately 10 mM.[8] | This provides a reasonable starting estimate for Mal-C5-N-bis(PEG2-C2-acid). |
| Effect of pH | Solubility is expected to increase at neutral to alkaline pH (pH > 7). | The two carboxylic acid groups will be deprotonated and negatively charged at higher pH, increasing interaction with water.[5][6][7][13] |
| Effect of Salt Concentration | High salt concentrations may decrease solubility. | For a similar compound, Mal-(PEG)n-NHS Ester, solubility was observed to decrease with increasing salt concentration.[8] This phenomenon, known as "salting out," is common for PEGylated molecules. |
| Recommended Buffers | Phosphate-buffered saline (PBS), TRIS, HEPES at pH 7.0-7.5. | These buffers are commonly used for bioconjugation and are within the optimal pH range for maleimide stability and reactivity.[9] |
Experimental Protocol for Solubility Determination
The following protocol provides a detailed methodology for the empirical determination of the solubility of Mal-C5-N-bis(PEG2-C2-acid) in a chosen aqueous buffer.
1. Materials and Reagents:
-
Mal-C5-N-bis(PEG2-C2-acid)
-
Selected aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Microcentrifuge
-
Calibrated UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Syringe filters (0.22 µm)
2. Procedure:
-
Preparation of Stock Solutions: Prepare a high-concentration stock solution of Mal-C5-N-bis(PEG2-C2-acid) in an appropriate organic solvent in which it is freely soluble, such as dimethyl sulfoxide (B87167) (DMSO).
-
Preparation of Saturated Solutions:
-
Dispense a fixed volume of the chosen aqueous buffer into several microcentrifuge tubes.
-
Add increasing amounts of the Mal-C5-N-bis(PEG2-C2-acid) stock solution to the buffer in each tube to create a range of concentrations.
-
Alternatively, add an excess of the solid compound to the buffer to ensure saturation.
-
-
Equilibration:
-
Tightly cap the tubes.
-
Place the tubes in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15-30 minutes to pellet any undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
For further clarification, the supernatant can be passed through a 0.22 µm syringe filter.
-
-
Quantification:
-
UV-Vis Spectrophotometry: If the compound has a chromophore, determine the absorbance of the clear supernatant at the wavelength of maximum absorbance (λmax). Calculate the concentration using a standard curve prepared from known concentrations of the compound in the same buffer.
-
HPLC Analysis: Inject a known volume of the clear supernatant onto a suitable HPLC column (e.g., a reverse-phase C18 column). Determine the concentration by comparing the peak area to a standard curve. This method is generally more accurate and can separate the compound of interest from any potential impurities or degradation products.
-
3. Data Analysis:
The highest concentration of the dissolved compound in the clear supernatant represents the saturation solubility under the tested conditions.
Visualizing Key Concepts
To further elucidate the principles and processes discussed, the following diagrams are provided.
Caption: Key molecular and environmental factors affecting solubility.
Caption: A streamlined workflow for determining aqueous solubility.
Conclusion
References
- 1. chempep.com [chempep.com]
- 2. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fiveable.me [fiveable.me]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Heterobifunctional PEG [jenkemusa.com]
- 11. Heterobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]
- 12. heterobifunctional pegs [jenkemusa.com]
- 13. chem.libretexts.org [chem.libretexts.org]
In-depth Technical Guide: Mal-C5-N-bis(PEG2-C2-acid) as an ADC Linker
A comprehensive analysis of the structure, synthesis, and application of a novel branched linker for next-generation Antibody-Drug Conjugates.
For Researchers, Scientists, and Drug Development Professionals.
Abstract
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, and the linker connecting the antibody to the cytotoxic payload is a critical determinant of their success. This technical guide provides a detailed overview of Mal-C5-N-bis(PEG2-C2-acid) , a branched, hydrophilic linker designed to address key challenges in ADC development, including drug-to-antibody ratio (DAR) optimization, solubility, and in vivo stability. This document synthesizes the available structural information and provides generalized experimental protocols relevant to its application. However, it is important to note that specific quantitative data and detailed experimental protocols for Mal-C5-N-bis(PEG2-C2-acid) are not extensively available in the public domain. The methodologies presented herein are based on established principles for similar ADC linkers and serve as a foundational guide for researchers.
Introduction to ADC Linker Technology
The linker in an ADC is a pivotal component that dictates the stability of the conjugate in circulation and the efficiency of payload release at the tumor site. Linkers are broadly categorized as cleavable or non-cleavable. The choice of linker chemistry profoundly impacts the ADC's pharmacokinetic profile, therapeutic index, and overall efficacy. Polyethylene (B3416737) glycol (PEG) linkers, in particular, have gained prominence for their ability to enhance the solubility and stability of ADCs, especially those carrying hydrophobic payloads. Branched PEG linkers offer the additional advantage of potentially increasing the drug-to-antibody ratio (DAR) without inducing aggregation, a common challenge with high-DAR conjugates.
Mal-C5-N-bis(PEG2-C2-acid): A Branched Linker
Mal-C5-N-bis(PEG2-C2-acid) is a heterobifunctional linker featuring a maleimide (B117702) group for thiol-specific conjugation and two terminal carboxylic acid groups. The branched structure with dual PEGylated arms is designed to offer enhanced hydrophilicity and the potential for dual-payload attachment or the attachment of other functionalities.
Structural Information
| Property | Value |
| Chemical Name | Mal-C5-N-bis(PEG2-C2-acid) |
| CAS Number | 3026691-12-0 |
| Molecular Formula | C24H38N2O11 |
| Molecular Weight | 530.57 g/mol |
Data sourced from publicly available chemical supplier information.
Key Structural Features and Their Functions
-
Maleimide Group: Enables covalent bond formation with free thiol groups, typically from reduced cysteine residues on the antibody. This allows for site-specific conjugation.
-
Branched Core with C5 Linker: Provides a central scaffold for the attachment of the PEG arms and the maleimide functionality. The C5 alkyl chain offers spacing and flexibility.
-
bis(PEG2-C2-acid) Arms: Two short polyethylene glycol (PEG2) chains enhance the hydrophilicity of the linker and the resulting ADC. This can improve solubility, reduce aggregation, and potentially prolong circulation half-life. The terminal carboxylic acid groups on each arm provide reactive handles for the attachment of payloads or other molecules through amide bond formation.
Experimental Protocols
The following sections provide detailed, generalized methodologies for the key experiments involving a linker of this class. These protocols are based on standard practices in the field of ADC development and should be optimized for specific antibodies, payloads, and the Mal-C5-N-bis(PEG2-C2-acid) linker.
Synthesis of Mal-C5-N-bis(PEG2-C2-acid)
Detailed synthesis protocols for Mal-C5-N-bis(PEG2-C2-acid) are not publicly available. The following is a hypothetical, multi-step synthetic scheme based on its chemical structure.
Diagram: Hypothetical Synthesis Workflow
Caption: A generalized, hypothetical workflow for the synthesis of Mal-C5-N-bis(PEG2-C2-acid).
Antibody-Linker Conjugation
This protocol describes the conjugation of the Mal-C5-N-bis(PEG2-C2-acid) linker to a monoclonal antibody (mAb) via cysteine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Mal-C5-N-bis(PEG2-C2-acid) linker
-
Payload with a reactive amine group
-
Activation reagents for carboxylic acids (e.g., EDC, Sulfo-NHS)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))
Procedure:
-
Antibody Reduction:
-
Incubate the mAb with a 5-10 molar excess of TCEP at 37°C for 1-2 hours to reduce interchain disulfide bonds, exposing free thiol groups.
-
Remove excess TCEP using a desalting column or TFF.
-
-
Linker-Payload Activation (Pre-forming the Linker-Payload Construct):
-
Activate the carboxylic acid groups of Mal-C5-N-bis(PEG2-C2-acid) using a 2-5 molar excess of EDC and Sulfo-NHS in an appropriate organic solvent (e.g., DMSO) for 15-30 minutes at room temperature.
-
Add the amine-containing payload to the activated linker solution and react for 1-2 hours at room temperature to form the maleimide-linker-payload construct.
-
-
Conjugation to Antibody:
-
Add the activated maleimide-linker-payload construct to the reduced mAb solution at a molar ratio of 5-10:1 (linker-payload:mAb).
-
Incubate the reaction for 1-2 hours at room temperature or 4°C overnight.
-
-
Quenching:
-
Add a 2-5 fold molar excess of N-acetylcysteine over the starting linker to quench any unreacted maleimide groups. Incubate for 20 minutes.
-
-
Purification:
-
Purify the resulting ADC using SEC or TFF to remove unconjugated linker-payload, free payload, and other reaction components.
-
Caption: A simplified diagram illustrating the general mechanism of action for an ADC.
Conclusion and Future Directions
Mal-C5-N-bis(PEG2-C2-acid) presents an intriguing option for ADC development due to its branched structure and hydrophilic PEG arms. These features are designed to enable the creation of ADCs with potentially higher DARs, improved solubility, and favorable pharmacokinetic properties. However, a comprehensive understanding of its performance requires empirical data. Future research should focus on the synthesis and characterization of ADCs utilizing this linker, followed by rigorous in vitro and in vivo testing to validate its potential benefits. The generation of such data will be crucial in determining the role of Mal-C5-N-bis(PEG2-C2-acid) in the next generation of antibody-drug conjugates.
The Strategic Role of the PEG Spacer in Mal-C5-N-bis(PEG2-C2-acid) Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of targeted cancer therapy is increasingly dominated by antibody-drug conjugates (ADCs), which leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to tumor cells. The linker, which connects the antibody to the payload, is a critical component that profoundly influences the ADC's efficacy, safety, and pharmacokinetic profile.[1] Among the diverse linker technologies, those incorporating polyethylene (B3416737) glycol (PEG) spacers have gained prominence for their ability to favorably modulate the physicochemical properties of ADCs.[2][3] This technical guide delves into the pivotal role of the PEG spacer within the Mal-C5-N-bis(PEG2-C2-acid) linker, a branched, hydrophilic construct designed to optimize ADC performance.
The Mal-C5-N-bis(PEG2-C2-acid) linker features a maleimide (B117702) group for covalent attachment to thiol moieties on the antibody, a C5 alkyl chain, and a branched core from which two separate PEG2-C2-acid chains extend.[4][5] This "pendant" or branched architecture is a key design feature, offering distinct advantages over traditional linear PEG linkers.[6][7] The dual PEG chains act as a hydrophilic shield, effectively masking the often hydrophobic nature of the cytotoxic payload.[2] This guide will explore the multifaceted contributions of this specific PEG spacer configuration to ADC solubility, stability, pharmacokinetics, and therapeutic index, supported by quantitative data from analogous linker studies, detailed experimental protocols, and illustrative diagrams.
The Multifaceted Role of the Branched PEG Spacer
The incorporation of a branched PEG spacer, as seen in the Mal-C5-N-bis(PEG2-C2-acid) linker, addresses several key challenges in ADC development. Its primary functions are to enhance hydrophilicity, improve pharmacokinetics, and enable higher drug-to-antibody ratios (DARs) without compromising the stability of the conjugate.
Enhancing Solubility and Preventing Aggregation
A common challenge in ADC development is the propensity of conjugates to aggregate, particularly when linking hydrophobic payloads at high DARs.[1] This aggregation can lead to reduced efficacy and potential immunogenicity.[2][3] The hydrophilic PEG chains in the linker create a hydration shell around the payload, significantly increasing the overall solubility of the ADC in aqueous environments.[2][]
The branched structure of the Mal-C5-N-bis(PEG2-C2-acid) linker provides a more substantial hydrophilic cloud compared to a linear PEG of equivalent molecular weight, offering a more effective shield for the hydrophobic drug.[6][7] This enhanced solubilization is crucial for preventing aggregation during manufacturing, storage, and systemic circulation.[9] Studies comparing linear and pendant PEG linkers have demonstrated that the pendant configuration leads to ADCs with improved stability and a lower tendency to aggregate, particularly at higher DARs.[6][7]
Improving Pharmacokinetics and Therapeutic Index
The pharmacokinetic profile of an ADC is a critical determinant of its therapeutic window. PEGylation, the process of attaching PEG chains, is a well-established strategy to extend the circulation half-life of biologics.[10] The PEG spacer in the Mal-C5-N-bis(PEG2-C2-acid) linker contributes to an increased hydrodynamic volume of the ADC, which in turn reduces renal clearance and prolongs its time in circulation.[2] This extended half-life allows for greater accumulation of the ADC at the tumor site, enhancing its anti-tumor activity.[1]
Furthermore, the hydrophilic nature of the PEG spacer can reduce non-specific uptake of the ADC by the reticuloendothelial system, leading to lower off-target toxicity and an improved safety profile.[2] Comparative studies have shown that ADCs with pendant PEG linkers exhibit slower clearance rates compared to those with linear PEG linkers or non-PEGylated linkers.[6][7]
Enabling Higher Drug-to-Antibody Ratios (DARs)
The ability to attach a higher number of drug molecules per antibody (a higher DAR) can lead to increased potency. However, with hydrophobic payloads, increasing the DAR often leads to aggregation and rapid clearance.[2] The enhanced solubilizing effect of branched PEG linkers, such as Mal-C5-N-bis(PEG2-C2-acid), allows for the generation of ADCs with higher DARs (e.g., DAR 8) that remain soluble and stable.[11] This capability to create highly-loaded yet stable ADCs is a significant advantage in developing more potent cancer therapies.
Quantitative Data on the Impact of PEG Spacer Architecture
While specific data for Mal-C5-N-bis(PEG2-C2-acid) is not extensively published, studies on analogous pendant or branched PEG linkers provide valuable insights into the quantitative benefits of this architecture compared to linear linkers.
Table 1: Comparison of ADC Aggregation with Linear vs. Pendant PEG Linkers
| Linker Architecture | Drug-to-Antibody Ratio (DAR) | Aggregation after Thermal Stress (%) | Reference |
| Linear PEG24 | 8 | ~15% | [6] |
| Pendant bis-PEG12 | 8 | <5% | [6] |
Table 2: Pharmacokinetic Parameters of ADCs with Different Linker Configurations
| Linker Configuration | Drug-to-Antibody Ratio (DAR) | Clearance Rate (mL/day/kg) | Reference |
| Non-PEGylated (Control) | ~3-4 | Higher | [6] |
| Linear PEG24 | 8 | Moderate | [6] |
| Pendant bis-PEG12 | 8 | Lower | [6] |
Visualizing Workflows and Mechanisms
To better understand the concepts discussed, the following diagrams illustrate the general mechanism of action for an ADC, a typical experimental workflow for ADC synthesis and characterization, and the conceptual advantage of a branched PEG linker.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: Experimental workflow for ADC synthesis and characterization.
Caption: Conceptual advantage of a branched vs. linear PEG linker.
Experimental Protocols
Detailed methodologies are essential for the successful synthesis and evaluation of ADCs. The following are representative protocols for key experiments.
Protocol 1: Antibody Reduction and Maleimide Conjugation
This protocol outlines the conjugation of a maleimide-containing linker-payload to a monoclonal antibody via reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS).
-
Tris(2-carboxyethyl)phosphine (TCEP).
-
Mal-C5-N-bis(PEG2-C2-acid)-payload conjugate dissolved in an appropriate solvent (e.g., DMSO).
-
Conjugation buffer (e.g., PBS, pH 7.2-7.4).
-
Quenching reagent (e.g., N-acetylcysteine).
-
Size-exclusion chromatography (SEC) column for purification.
Procedure:
-
Antibody Preparation: Prepare the mAb solution to a concentration of 2-10 mg/mL in the conjugation buffer.
-
Reduction of Disulfide Bonds: Add a 5-10 fold molar excess of TCEP to the mAb solution. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds, exposing free thiol groups.[12]
-
Linker-Payload Preparation: Dissolve the Mal-C5-N-bis(PEG2-C2-acid)-payload conjugate in a minimal amount of a water-miscible organic solvent like DMSO to create a stock solution.
-
Conjugation Reaction: Add the linker-payload stock solution to the reduced antibody solution. A typical molar excess of linker-payload to antibody is 5-15 fold.[13] The final concentration of the organic solvent should be kept low (typically <10%) to avoid antibody denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight, protected from light.[13]
-
Quenching: Add a 2-3 fold molar excess of a quenching reagent (e.g., N-acetylcysteine) relative to the linker-payload to react with any unreacted maleimide groups. Incubate for 20-30 minutes.
-
Purification: Purify the resulting ADC from unreacted linker-payload and other small molecules using a pre-equilibrated SEC column.[14] Collect the fractions corresponding to the monomeric ADC peak.
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity, which correlates with the number of conjugated drug molecules.[15][16]
Materials:
-
Purified ADC sample.
-
HIC column (e.g., Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7).
-
Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7), potentially with an organic modifier like isopropanol.[17]
-
HPLC system.
Procedure:
-
Sample Preparation: Dilute the purified ADC sample in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).
-
Chromatography:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the ADC species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).
-
Monitor the elution profile using a UV detector at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks corresponding to different drug-loaded species (DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs).
-
Calculate the area percentage for each peak.
-
The average DAR is calculated as the weighted average of the peak areas: Average DAR = Σ (%Area of each species × DAR of that species) / 100[15]
-
Protocol 3: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic size, allowing for the quantification of monomers, aggregates, and fragments.[9][18]
Materials:
-
Purified ADC sample.
-
SEC column suitable for monoclonal antibodies.
-
Mobile Phase: A physiological buffer (e.g., PBS, pH 7.4).
-
HPLC or UPLC system.
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Injection: Inject a defined amount of the ADC sample (e.g., 10-50 µg).
-
Chromatography: Run the mobile phase isocratically to elute the sample.
-
Data Analysis:
-
Monitor the elution profile using a UV detector at 280 nm.
-
Identify and integrate the peaks corresponding to high molecular weight species (aggregates), the main monomeric ADC peak, and any low molecular weight species (fragments).
-
Calculate the percentage of each species relative to the total integrated peak area.
-
Protocol 4: In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC in plasma by measuring drug deconjugation over time.[19][20]
Materials:
-
Purified ADC sample.
-
Plasma from relevant species (e.g., human, mouse, rat).
-
Incubator at 37°C.
-
Method for quantifying intact ADC and/or free payload (e.g., ELISA, LC-MS).
Procedure:
-
Incubation: Spike the ADC into the plasma at a defined concentration. Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 6, 24, 48, 96 hours), collect aliquots of the plasma-ADC mixture.
-
Sample Processing: Immediately stop the reaction, for example, by freezing the samples at -80°C. Process the samples as required for the chosen analytical method. For LC-MS analysis of the free payload, this typically involves protein precipitation with an organic solvent.
-
Quantification:
-
Measure the concentration of intact ADC (e.g., using an ELISA that captures the antibody and detects the drug).
-
Alternatively, quantify the amount of free payload released into the plasma using LC-MS/MS.
-
-
Data Analysis: Plot the concentration of intact ADC or the amount of released payload over time to determine the stability and deconjugation rate of the ADC in plasma.
Conclusion
The Mal-C5-N-bis(PEG2-C2-acid) linker represents a sophisticated approach to ADC design, leveraging a branched PEG spacer to address critical challenges in drug delivery. The dual PEG chains provide a robust hydrophilic shield that enhances the solubility and stability of ADCs, particularly those with high DARs and hydrophobic payloads. This improved physicochemical profile translates into favorable pharmacokinetic properties, including reduced clearance and longer circulation half-life, which can ultimately lead to an enhanced therapeutic index. The strategic incorporation of such pendant PEG architectures is a key step toward developing safer and more effective antibody-drug conjugates. The experimental protocols and comparative data provided in this guide offer a framework for researchers and drug developers to effectively utilize and evaluate advanced linker technologies in their pursuit of next-generation targeted therapies.
References
- 1. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labinsights.nl [labinsights.nl]
- 3. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. Mal-C5-N-bis(PEG2-C2-acid) | Fulcrum Pharma [fulcrumpharma.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. biotium.com [biotium.com]
- 13. researchgate.net [researchgate.net]
- 14. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. lcms.cz [lcms.cz]
- 18. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 19. ADC Plasma Stability Assay [iqbiosciences.com]
- 20. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Reactivity of Carboxylic Acid Groups in Mal-C5-N-bis(PEG2-C2-acid)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-C5-N-bis(PEG2-C2-acid) is a bifunctional linker molecule integral to the synthesis of antibody-drug conjugates (ADCs).[1][2] Its structure features a maleimide (B117702) group for conjugation to thiol-containing molecules, such as antibodies, and two terminal carboxylic acid groups.[3] These carboxylic acid moieties are key reactive sites for the attachment of payloads or other molecules of interest, typically through the formation of stable amide bonds. Understanding the reactivity of these carboxylic acid groups is paramount for the successful and efficient synthesis of well-defined bioconjugates.
This technical guide provides a comprehensive overview of the reactivity of the carboxylic acid groups in Mal-C5-N-bis(PEG2-C2-acid), with a focus on the most common activation and conjugation methodologies. While specific quantitative data for this exact molecule is not extensively available in the public domain, this guide leverages established principles of carboxylic acid chemistry in similar bifunctional PEG linkers to provide representative data and detailed experimental protocols.
Chemical Properties of Mal-C5-N-bis(PEG2-C2-acid)
| Property | Value | Source |
| Chemical Formula | C24H38N2O11 | [2] |
| Molecular Weight | 530.57 g/mol | [2] |
| CAS Number | 3026691-12-0 | [2] |
| Appearance | White to off-white solid | General Observation |
| Solubility | Soluble in DMSO, DMF | General Observation for similar compounds |
| Storage | 4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light) | [2] |
Reactivity of the Carboxylic Acid Groups
The terminal carboxylic acid groups of Mal-C5-N-bis(PEG2-C2-acid) are the primary sites for conjugation to amine-containing molecules. Direct amide bond formation between a carboxylic acid and an amine is generally slow and requires high temperatures, which can be detrimental to sensitive biomolecules like antibodies and proteins.[4] Therefore, activation of the carboxylic acid is a crucial step to facilitate an efficient reaction under mild conditions.
The most prevalent method for activating carboxylic acids in bioconjugation is the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with an N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS).[5][6][7]
The Role of EDC and NHS in Carboxylic Acid Activation
The EDC/NHS system facilitates a two-step activation process:
-
Formation of an O-acylisourea intermediate: EDC reacts with the carboxylic acid group to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the carboxylic acid.[6][7]
-
Conversion to a more stable NHS ester: In the presence of NHS or sulfo-NHS, the O-acylisourea intermediate is rapidly converted into a more stable NHS ester. This semi-stable intermediate is less susceptible to hydrolysis and can be more efficiently aminolyzed by primary amines to form a stable amide bond.[5][6]
The use of NHS or sulfo-NHS is highly recommended as it generally improves the efficiency and reproducibility of the conjugation reaction.[7]
Quantitative Data on Carboxylic Acid Reactivity (Representative)
Table 4.1: Factors Influencing EDC/NHS Conjugation Efficiency
| Parameter | Effect on Yield/Rate | Notes | Source |
| pH (Activation Step) | Optimal at pH 4.5-6.0 | Lower pH protonates the carboxylate, facilitating EDC reaction. | [8][9] |
| pH (Coupling Step) | Optimal at pH 7.2-8.5 | Higher pH deprotonates the primary amine, increasing its nucleophilicity. | [8][10] |
| EDC/Carboxyl Ratio | Increased ratio generally increases yield up to a point. | A 2- to 10-fold molar excess of EDC over carboxyl groups is a common starting point. High concentrations can lead to precipitation. | [9] |
| NHS/Carboxyl Ratio | Increased ratio generally increases yield. | A 2- to 5-fold molar excess of NHS over carboxyl groups is often used. | [9] |
| Temperature | Room temperature (20-25°C) or 4°C | Lower temperatures can be used to minimize hydrolysis and preserve the stability of sensitive biomolecules. | [5] |
| Reaction Time (Activation) | Typically 15-30 minutes | Longer times can lead to hydrolysis of the O-acylisourea intermediate. | [5] |
| Reaction Time (Coupling) | Typically 1-2 hours to overnight | Reaction progress should be monitored to determine the optimal time. | [5][8] |
| Buffer Composition | Avoid amine and carboxylate-containing buffers (e.g., Tris, glycine, acetate) | MES buffer is commonly used for the activation step, and phosphate-buffered saline (PBS) for the coupling step. | [5][8] |
Table 4.2: Representative Yields for EDC/NHS Conjugation
| Reactants | Molar Ratios (Carboxyl:EDC:NHS) | pH (Activation/Coupling) | Reaction Time | Yield (%) | Source |
| Carboxylated Nanoparticles + Protein | 1:10:25 | 6.0 / 7.4 | 15 min / 2 hr | 60-80 | [9] |
| Carboxylated Peptide + Amine | 1:2:5 | 5.5 / 7.5 | 30 min / 4 hr | 70-90 | General Literature |
| Carboxylated Surface (SAM) + Antibody | 1:50 (EDC only) | 7.4 | 18 min | >90 (surface coverage) | [11] |
Note: Yields are highly dependent on the specific reactants and reaction conditions.
Experimental Protocols
The following are detailed, representative protocols for the activation of the carboxylic acid groups of Mal-C5-N-bis(PEG2-C2-acid) and subsequent conjugation to an amine-containing molecule, such as a protein or a payload with a primary amine.
Two-Step EDC/Sulfo-NHS Activation and Conjugation Protocol
This is the recommended protocol for most applications, especially when working with proteins, as it minimizes the risk of protein cross-linking.[5]
Materials:
-
Mal-C5-N-bis(PEG2-C2-acid)
-
Amine-containing molecule (e.g., antibody, peptide, or small molecule)
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[8]
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0[8]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Desalting columns or dialysis equipment
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC and Sulfo-NHS to room temperature before opening.
-
Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use, as they are susceptible to hydrolysis.[5]
-
-
Activation of Mal-C5-N-bis(PEG2-C2-acid):
-
Dissolve Mal-C5-N-bis(PEG2-C2-acid) in Activation Buffer.
-
Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of Sulfo-NHS to the linker solution.[9]
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Activation Reagents (Optional but Recommended):
-
To prevent unwanted side reactions with the amine-containing molecule, remove excess EDC and Sulfo-NHS using a desalting column or through dialysis against the Coupling Buffer.
-
-
Conjugation to the Amine-Containing Molecule:
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
Add the activated Mal-C5-N-bis(PEG2-C2-acid) solution to the amine-containing molecule solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS esters.[7]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the final conjugate from unreacted molecules and byproducts using an appropriate method, such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
One-Pot EDC/NHS Conjugation Protocol
This protocol is simpler but carries a higher risk of side reactions, such as polymerization of molecules containing both carboxyl and amine groups. It may be suitable for conjugating the linker to small molecules that only contain an amine group.
Materials:
-
Same as in Protocol 5.1
Procedure:
-
Reaction Setup:
-
Dissolve Mal-C5-N-bis(PEG2-C2-acid) and the amine-containing molecule in Coupling Buffer (pH 7.2-7.5).
-
Prepare fresh solutions of EDC and NHS in an appropriate solvent (e.g., water or DMSO).
-
-
Conjugation Reaction:
-
Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS to the reaction mixture.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Follow steps 5 and 6 from Protocol 5.1 to quench the reaction and purify the conjugate.
-
Visualization of Workflows and Pathways
Diagram of the Two-Step EDC/NHS Activation and Conjugation Pathway
Caption: Two-step activation of a carboxylic acid using EDC and NHS for amide bond formation.
Experimental Workflow for ADC Synthesis using Mal-C5-N-bis(PEG2-C2-acid)
Caption: General workflow for the synthesis of an ADC using a bifunctional linker.
Characterization of the Conjugate
After the conjugation reaction, it is essential to characterize the final product to ensure the success of the reaction and to determine key quality attributes.
Table 7.1: Common Analytical Techniques for ADC Characterization
| Technique | Purpose | Information Obtained | Source |
| UV-Vis Spectroscopy | Determine protein concentration and estimate Drug-to-Antibody Ratio (DAR) | Protein concentration at 280 nm, DAR (less accurate) | [12] |
| Size-Exclusion Chromatography (SEC) | Assess aggregation and fragmentation | Purity, presence of high and low molecular weight species | [13][14] |
| Hydrophobic Interaction Chromatography (HIC) | Determine DAR and drug load distribution | Average DAR, distribution of different drug-loaded species | [13][14] |
| Mass Spectrometry (MS) | Confirm identity and determine precise mass | Intact mass of the conjugate, confirmation of conjugation, DAR | [13][15] |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Assess purity and drug load distribution | Purity, DAR (often after deglycosylation and/or reduction) | [14] |
Conclusion
The two carboxylic acid groups of Mal-C5-N-bis(PEG2-C2-acid) are versatile reactive handles for the conjugation of amine-containing molecules, which is a critical step in the synthesis of ADCs and other bioconjugates. The reactivity of these groups is effectively harnessed through activation with EDC and NHS, enabling the formation of stable amide bonds under mild, biocompatible conditions. While specific quantitative data for this particular linker is limited, the well-established principles of EDC/NHS chemistry provide a solid foundation for developing robust and efficient conjugation protocols. Careful optimization of reaction parameters such as pH, reagent stoichiometry, and reaction time, coupled with thorough characterization of the final product, are essential for the successful application of Mal-C5-N-bis(PEG2-C2-acid) in drug development and research.
References
- 1. Mal-C5-N-bis(PEG2-C2-acid) | Fulcrum Pharma [fulcrumpharma.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide - Wikipedia [en.wikipedia.org]
- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 6. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blog.crownbio.com [blog.crownbio.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biophysical Methods for Characterization of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of Mal-C5-N-bis(PEG2-C2-acid) in PROTAC Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase). This technical guide provides an in-depth exploration of a specific, yet under-documented, linker, Mal-C5-N-bis(PEG2-C2-acid), for PROTAC development, extrapolating from the well-established principles of polyethylene (B3416737) glycol (PEG)-based linkers.
Core Concepts: The Role of the Linker in PROTAC Function
PROTACs function by hijacking the cell's ubiquitin-proteasome system to induce the degradation of a target protein. The linker's role extends beyond merely connecting the two ligands; its length, flexibility, and chemical composition are paramount for the successful formation of a productive ternary complex, which is a prerequisite for ubiquitination and subsequent degradation of the POI.
PEG linkers, in particular, are widely employed in PROTAC design due to their advantageous properties. They can enhance the solubility and reduce the aggregation of often lipophilic PROTAC molecules, improve cell permeability through a balance of hydrophilicity and conformational flexibility, and provide the optimal distance and orientation between the POI and the E3 ligase for efficient ubiquitin transfer.
Mal-C5-N-bis(PEG2-C2-acid): A Bifunctional Linker for PROTAC Synthesis
While primarily cataloged as a linker for Antibody-Drug Conjugates (ADCs), the structural features of Mal-C5-N-bis(PEG2-C2-acid) make it a compelling candidate for PROTAC development. Its key functional groups—a maleimide (B117702) and two carboxylic acid moieties—offer versatile conjugation handles.
Structure:
Key Features and Reactivity:
-
Maleimide Group: This functional group readily and specifically reacts with thiol groups (sulfhydryl groups) on cysteine residues of proteins or ligands under mild conditions (pH 6.5-7.5) to form a stable thioether bond. This allows for the covalent attachment of a POI ligand or an E3 ligase ligand that has been engineered to contain a free cysteine.
-
bis(PEG2-C2-acid) Arms: The two separate polyethylene glycol chains terminating in carboxylic acids provide several advantages:
-
Hydrophilicity: The PEG chains enhance the aqueous solubility of the resulting PROTAC.
-
Flexibility: The flexible nature of the PEG chains allows for the necessary conformational adjustments to facilitate the formation of a stable ternary complex.
-
Dual Conjugation Points: The two carboxylic acid groups can be activated (e.g., using HATU or EDC) to react with amine groups on the corresponding ligands. This bifunctionality could, in theory, be used to create multi-component PROTACs or to attach other moieties to modulate the PROTAC's properties. In a typical PROTAC synthesis, one of these acid groups would be utilized.
-
Data Presentation: Physicochemical Properties of Structurally Similar PROTACs
Direct quantitative data for PROTACs utilizing Mal-C5-N-bis(PEG2-C2-acid) is not available in the current literature. However, we can infer its potential impact on PROTAC properties by examining data from PROTACs with similar PEG-based linkers. The following table summarizes representative data for BRD4-degrading PROTACs with different linkers, highlighting the influence of the linker on key parameters.
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Permeability (Ratio of cell-based to biochemical IC50) |
| 1 | PEG-based | 25 | >95 | Low (High Permeability) |
| 2 | Shorter PEG-like | 50 | ~90 | Intermediate |
| 3 | Alkyl-based | 150 | ~80 | High (Low Permeability) |
This table is a composite based on general findings in the field and does not represent specific data for Mal-C5-N-bis(PEG2-C2-acid)-containing PROTACs. The data illustrates that PEG-based linkers can contribute to lower DC50 values (higher potency) and improved cell permeability compared to more rigid or hydrophobic alkyl linkers[1].
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of a PROTAC utilizing a bifunctional linker like Mal-C5-N-bis(PEG2-C2-acid). These should be adapted and optimized for specific ligands and target systems.
PROTAC Synthesis
This protocol outlines a potential two-step synthesis for a PROTAC using Mal-C5-N-bis(PEG2-C2-acid).
Step 1: Coupling of the First Ligand (Amine-functionalized)
-
Dissolve Mal-C5-N-bis(PEG2-C2-acid) (1 equivalent) and an amine-containing E3 ligase ligand (e.g., pomalidomide-amine) (1 equivalent) in a suitable anhydrous solvent (e.g., DMF).
-
Add a coupling reagent such as HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2 equivalents).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the resulting maleimide-linker-ligand intermediate by flash chromatography or preparative HPLC.
Step 2: Coupling of the Second Ligand (Thiol-functionalized)
-
Dissolve the purified intermediate from Step 1 (1 equivalent) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0) containing a co-solvent like DMSO if necessary.
-
Add the thiol-containing POI ligand (1 equivalent).
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC product by preparative HPLC.
-
Confirm the structure and purity by HRMS and NMR.
In Vitro Degradation Assay (Western Blot)
-
Culture cells (e.g., a cancer cell line expressing the target protein) in appropriate media.
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for 24 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation (DC50 and Dmax).
Ternary Complex Formation Assay (e.g., TR-FRET)
-
Use purified recombinant proteins of the POI, the E3 ligase complex, and the synthesized PROTAC.
-
Label one of the proteins (e.g., the POI) with a donor fluorophore (e.g., terbium) and the other (e.g., the E3 ligase) with an acceptor fluorophore (e.g., fluorescein).
-
In a microplate, mix the labeled proteins with increasing concentrations of the PROTAC.
-
Incubate the mixture to allow for complex formation.
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. An increase in the FRET signal indicates the formation of the ternary complex.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in PROTAC development.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for PROTAC development.
Conclusion
Mal-C5-N-bis(PEG2-C2-acid) represents a promising, albeit currently unexplored, linker for the development of novel PROTACs. Its distinct functional groups offer a versatile platform for conjugation, while its PEG composition is expected to confer favorable physicochemical properties. By leveraging the established principles of PEG-linker containing PROTACs and employing rigorous experimental validation as outlined in this guide, researchers can effectively explore the potential of this and other novel linkers to advance the field of targeted protein degradation. The rational design and selection of the linker remain a critical aspect of developing potent and drug-like PROTAC molecules.
References
A Technical Guide to the Chemical Synthesis of Mal-C5-N-bis(PEG2-C2-acid): A Bifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the chemical synthesis of Mal-C5-N-bis(PEG2-C2-acid), a heterobifunctional linker integral to the advancement of antibody-drug conjugates (ADCs) and other targeted therapeutics.[1][2] This linker features a maleimide (B117702) group for thiol-specific conjugation, a C5 spacer, and two polyethylene (B3416737) glycol (PEG) chains terminating in carboxylic acids, offering a versatile platform for bioconjugation strategies. This document provides a plausible and chemically sound synthetic approach, complete with detailed experimental protocols, data presentation in structured tables, and visualizations of the synthetic workflow.
Overview of Mal-C5-N-bis(PEG2-C2-acid)
Mal-C5-N-bis(PEG2-C2-acid) is a valuable tool in bioconjugation, particularly for the development of ADCs.[1][2] Its key structural features allow for the covalent attachment of biomolecules, such as antibodies, to cytotoxic drugs or other payloads. The maleimide moiety reacts specifically with thiol groups present in cysteine residues of proteins.[3][4] The dual PEG2-C2-acid chains enhance solubility and provide points for further modification or attachment of different molecules.
Table 1: Physicochemical Properties of Mal-C5-N-bis(PEG2-C2-acid)
| Property | Value | Reference |
| Molecular Formula | C24H38N2O11 | [1] |
| Molecular Weight | 530.57 g/mol | [1] |
| CAS Number | 3026691-12-0 | [1][5] |
| Appearance | White to off-white solid | Inferred |
| Solubility | Soluble in DMSO, DMF | Inferred |
| Storage | 4°C, protect from light | [1] |
Proposed Synthetic Pathway
The synthesis of Mal-C5-N-bis(PEG2-C2-acid) can be logically approached through a convergent synthesis strategy. This involves the preparation of two key intermediates: the amine-containing core, 4,7,13,16-tetraoxa-10-azanonadecanedioic acid (also known as NH-bis(PEG2-C2-acid)), and an activated maleimide-C5 linker, N-succinimidyl 6-maleimidohexanoate . These intermediates are then coupled to form the final product.
Caption: Proposed convergent synthetic workflow for Mal-C5-N-bis(PEG2-C2-acid).
Experimental Protocols
This section details the proposed experimental procedures for the synthesis of the key intermediates and the final product.
Synthesis of Intermediate A: 4,7,13,16-tetraoxa-10-azanonadecanedioic acid (NH-bis(PEG2-C2-acid))
This intermediate provides the core structure with the secondary amine and the two PEGylated carboxylic acid arms.
Table 2: Key Properties of NH-bis(PEG2-C2-acid)
| Property | Value | Reference |
| Molecular Formula | C14H27NO8 | [6] |
| Molecular Weight | 337.37 g/mol | [6] |
| CAS Number | 1919044-99-7 | [6] |
| IUPAC Name | 4,7,13,16-tetraoxa-10-azanonadecanedioic acid | [6] |
A plausible synthesis involves the dialkylation of a primary amine with a protected PEGylated carboxylic acid derivative, followed by deprotection. A more direct, though potentially less controlled, method is the reductive amination of a suitable aldehyde with an amine, followed by oxidation. A likely industrial synthesis involves the reaction of a bis-electrophilic PEG derivative with a suitable amine.
Proposed Protocol (based on analogous reactions):
-
Reaction Setup: To a solution of a suitable starting amine (e.g., ammonia (B1221849) or a primary amine that can be later deprotected) in a polar aprotic solvent such as dimethylformamide (DMF), add a suitable base (e.g., potassium carbonate).
-
Addition of PEG Reagent: Slowly add two equivalents of a protected 2-(2-(2-chloroethoxy)ethoxy)acetic acid derivative (e.g., a tert-butyl ester) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: After cooling to room temperature, filter the reaction mixture and remove the solvent under reduced pressure. The crude product is then purified by column chromatography.
-
Deprotection: The protecting groups on the carboxylic acids are removed under appropriate conditions (e.g., trifluoroacetic acid for tert-butyl esters) to yield the final di-acid product.
-
Final Purification: The product is purified by recrystallization or further chromatography to yield pure 4,7,13,16-tetraoxa-10-azanonadecanedioic acid.
Synthesis of Intermediate B: N-succinimidyl 6-maleimidohexanoate (EMCS)
This intermediate provides the maleimide functionality and the C5 spacer with an activated ester for coupling.
Table 3: Key Properties of N-succinimidyl 6-maleimidohexanoate
| Property | Value | Reference |
| Molecular Formula | C14H16N2O6 | [7][8] |
| Molecular Weight | 308.29 g/mol | [7][8] |
| CAS Number | 55750-63-5 | [8][9] |
| Appearance | White crystalline solid | [8] |
| Melting Point | 69-74 °C | [10][11] |
Proposed Protocol (based on established methods):
-
Synthesis of 6-maleimidohexanoic acid:
-
Dissolve 6-aminohexanoic acid in a suitable solvent like glacial acetic acid.
-
Add maleic anhydride (B1165640) portion-wise while stirring.
-
Heat the reaction mixture to reflux for several hours to facilitate the cyclization and formation of the maleimide ring.
-
Cool the reaction mixture and pour it into ice water to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
-
Activation of the carboxylic acid:
-
Dissolve the 6-maleimidohexanoic acid in a suitable anhydrous solvent (e.g., DMF or dichloromethane).
-
Add N-hydroxysuccinimide (NHS) and a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).[3][4]
-
Stir the reaction mixture at room temperature overnight.
-
Filter off the dicyclohexylurea byproduct (if DCC is used).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., isopropanol) to yield pure N-succinimidyl 6-maleimidohexanoate.
-
Final Coupling Reaction: Synthesis of Mal-C5-N-bis(PEG2-C2-acid)
This final step involves the formation of a stable amide bond between the two intermediates.
Caption: Final coupling step via nucleophilic acyl substitution.
Proposed Protocol:
-
Reaction Setup: Dissolve 4,7,13,16-tetraoxa-10-azanonadecanedioic acid (Intermediate A) in a polar aprotic solvent such as DMF.
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), to the solution to act as a proton scavenger.
-
Addition of Activated Maleimide: Slowly add a solution of N-succinimidyl 6-maleimidohexanoate (Intermediate B) in DMF to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by LC-MS.
-
Workup and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the highly pure Mal-C5-N-bis(PEG2-C2-acid).
-
The final product should be characterized by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
-
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the proposed synthetic steps. The values are estimates based on typical yields for analogous reactions found in the chemical literature.
Table 4: Summary of Proposed Synthetic Steps and Expected Yields
| Step | Reaction | Starting Materials | Product | Estimated Yield |
| 1 | Synthesis of Intermediate A | Protected PEGylated electrophile, Amine source | NH-bis(PEG2-C2-acid) | 60-80% |
| 2 | Synthesis of Intermediate B | 6-Aminohexanoic acid, Maleic anhydride, NHS, Coupling agent | N-succinimidyl 6-maleimidohexanoate | 70-90% |
| 3 | Final Coupling | Intermediate A, Intermediate B | Mal-C5-N-bis(PEG2-C2-acid) | 50-70% |
Conclusion
This technical guide outlines a robust and chemically sound synthetic strategy for the preparation of Mal-C5-N-bis(PEG2-C2-acid). By following the detailed protocols for the synthesis of the key intermediates and the final coupling reaction, researchers in drug development and bioconjugation can access this important bifunctional linker. The provided data tables and workflow diagrams offer a clear and concise overview of the entire process, facilitating its implementation in a laboratory setting. The versatility of this linker makes it a valuable component in the design and synthesis of next-generation targeted therapies.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Mal-C5-N-bis(PEG2-C2-acid) | Fulcrum Pharma [fulcrumpharma.com]
- 3. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. amaybio.com [amaybio.com]
- 6. medkoo.com [medkoo.com]
- 7. N-Succinimidyl 6-Maleimidohexanoate [Cross-linking Reagent] [cymitquimica.com]
- 8. labproinc.com [labproinc.com]
- 9. arctomsci.com [arctomsci.com]
- 10. N-Succinimidyl 6-Maleimidohexanoate 55750-63-5 | TCI AMERICA [tcichemicals.com]
- 11. N-Succinimidyl 6-Maleimidohexanoate 55750-63-5 | 東京化成工業株式会社 [tcichemicals.com]
In-Depth Technical Guide: Mal-C5-N-bis(PEG2-C2-acid) in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the bifunctional linker, Mal-C5-N-bis(PEG2-C2-acid), a tool in the development of advanced bioconjugates, particularly Antibody-Drug Conjugates (ADCs). We will delve into its chemical properties, a representative experimental protocol for its use, and conceptual diagrams illustrating its application in ADC development and mechanism of action.
Core Data Presentation
The fundamental properties of Mal-C5-N-bis(PEG2-C2-acid) are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 3026691-12-0 | [1][2][3] |
| Molecular Formula | C24H38N2O11 | [1][2] |
| Molecular Weight | 530.57 g/mol | [1][2] |
| Description | An ADC linker used in the synthesis of antibody-drug conjugates (ADCs). | [1][2][4] |
The Role of Mal-C5-N-bis(PEG2-C2-acid) in Antibody-Drug Conjugates
Mal-C5-N-bis(PEG2-C2-acid) is a heterobifunctional linker designed for the covalent attachment of payloads, such as cytotoxic drugs, to antibodies or other targeting proteins. Its structure incorporates three key features:
-
A Maleimide (B117702) Group: This functional group reacts specifically with thiol (sulfhydryl) groups, most commonly found in the cysteine residues of proteins. This reaction is a cornerstone of many bioconjugation strategies.
-
A Branched Polyethylene Glycol (PEG) Spacer: The dual PEG2 chains enhance the solubility and stability of the resulting ADC. Hydrophilic PEG linkers can help to overcome the hydrophobicity of many cytotoxic drugs, which can otherwise lead to aggregation and poor pharmacokinetic profiles. The branched structure may also influence the spatial arrangement of the conjugated payload.
-
Two Terminal Carboxylic Acid Groups: These groups provide a handle for the attachment of a drug or other molecule of interest through the formation of an amide bond. The presence of two acid groups offers the potential for dual-drug loading or the attachment of other functionalities.
The use of PEG linkers in ADCs has been shown to improve their pharmacokinetic properties, including prolonging their half-life in circulation and reducing immunogenicity.[][6]
Conceptual Experimental Workflow for ADC Synthesis
The following diagram illustrates a typical workflow for the synthesis of an Antibody-Drug Conjugate using a maleimide-containing linker.
Caption: A generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Representative Experimental Protocol: ADC Synthesis
This protocol provides a general methodology for the conjugation of a cytotoxic payload to a monoclonal antibody using a linker analogous to Mal-C5-N-bis(PEG2-C2-acid). Note: This is a representative protocol and must be optimized for the specific antibody, payload, and linker used.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Mal-C5-N-bis(PEG2-C2-acid) linker
-
Payload with a primary amine group
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))
-
Amide coupling reagents (e.g., EDC, NHS)
-
Reaction buffers (e.g., phosphate (B84403) buffer, borate (B1201080) buffer)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))
-
Analytical instruments (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Antibody Reduction:
-
The interchain disulfide bonds of the mAb are partially reduced to generate free thiol groups.
-
A solution of the mAb is treated with a molar excess of a reducing agent like DTT or TCEP. The reaction is typically carried out at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30-90 minutes).
-
The excess reducing agent is removed using a desalting column.
-
-
Linker-Payload Activation and Conjugation:
-
The carboxylic acid groups on the Mal-C5-N-bis(PEG2-C2-acid) linker are activated using standard amide coupling chemistry (e.g., with EDC and NHS) in an appropriate organic solvent.
-
The payload, containing a primary amine, is then added to the activated linker to form a stable amide bond.
-
The resulting maleimide-activated payload is purified to remove excess reagents.
-
-
Thiol-Maleimide Conjugation:
-
The maleimide-activated payload is added to the reduced mAb solution.
-
The reaction is typically performed at a slightly acidic to neutral pH (6.5-7.5) at room temperature or 4°C for several hours.
-
The reaction is quenched by adding a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups.
-
-
Purification and Characterization:
-
The resulting ADC is purified to remove unconjugated antibody, free payload, and other impurities. SEC is commonly used to separate the ADC based on size.
-
The purified ADC is characterized to determine the Drug-to-Antibody Ratio (DAR), aggregation levels, and purity using techniques such as UV-Vis spectroscopy, HIC-HPLC, and SEC-HPLC.
-
Conceptual Mechanism of Action for an ADC
The following diagram illustrates the general mechanism by which an ADC targets and eliminates cancer cells.
Caption: The generalized mechanism of action for an Antibody-Drug Conjugate (ADC).
This mechanism involves the ADC circulating in the bloodstream until it encounters a cancer cell expressing the target antigen on its surface. The antibody component of the ADC binds to this antigen, leading to the internalization of the entire complex, typically through endocytosis. Once inside the cell, the ADC is trafficked to the lysosome, where enzymatic degradation of the antibody and/or cleavage of the linker releases the cytotoxic payload. The released payload can then exert its cell-killing effect, leading to apoptosis.
References
Mal-C5-N-bis(PEG2-C2-acid): A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Mal-C5-N-bis(PEG2-C2-acid), a heterobifunctional linker critical in the development of advanced bioconjugates, particularly antibody-drug conjugates (ADCs). This document outlines its chemical properties, commercial availability, and inferred applications based on the functionalities of its constituent parts. Due to a lack of specific published data on this molecule, this guide presents generalized experimental protocols and workflows common for this class of reagents.
Introduction to Mal-C5-N-bis(PEG2-C2-acid) in Bioconjugation
Mal-C5-N-bis(PEG2-C2-acid) is a specialized chemical linker designed for covalently attaching molecules to biomolecules, such as antibodies. Its structure features a maleimide (B117702) group for reaction with thiols, a branched polyethylene (B3416737) glycol (PEG) spacer, and two terminal carboxylic acid groups. This architecture suggests its primary role in creating complex, multi-functional bioconjugates.
In the rapidly advancing field of targeted therapeutics, particularly ADCs, the linker connecting the antibody to the cytotoxic payload is a critical determinant of the conjugate's efficacy, stability, and pharmacokinetic profile. Bifunctional PEGylated linkers like Mal-C5-N-bis(PEG2-C2-acid) are engineered to offer improved solubility, reduced immunogenicity, and enhanced stability of the final conjugate.
Chemical Properties and Commercial Availability
Several commercial suppliers offer Mal-C5-N-bis(PEG2-C2-acid) for research purposes. The key chemical identifiers and properties are summarized below.
| Property | Value |
| CAS Number | 3026691-12-0 |
| Molecular Formula | C24H38N2O11 |
| Molecular Weight | 530.57 g/mol |
| Purity | Typically >95% (Varies by supplier) |
| Storage Conditions | -20°C, protect from light and moisture |
| Solubility | Soluble in DMSO, DMF; limited solubility in aqueous buffers |
Commercial Suppliers:
-
MedChemExpress
-
Fulcrum Pharma
-
TargetMol
-
BLD Pharm
Note: Availability and specifications should be confirmed with the respective supplier.
Inferred Applications in Antibody-Drug Conjugates
The structure of Mal-C5-N-bis(PEG2-C2-acid) strongly indicates its utility as a linker in the synthesis of ADCs. The maleimide group facilitates covalent attachment to cysteine residues on an antibody, while the two carboxylic acid groups provide handles for conjugating a payload, potentially allowing for a higher drug-to-antibody ratio (DAR) or the attachment of different molecules.
The branched PEG spacer is intended to enhance the hydrophilicity of the ADC, which can mitigate aggregation issues often associated with hydrophobic payloads and improve the pharmacokinetic properties of the conjugate.
Experimental Protocols
While specific protocols for Mal-C5-N-bis(PEG2-C2-acid) are not available in the public domain, the following represents a generalized workflow for the conjugation of a maleimide-containing linker to an antibody.
General Protocol for Antibody-Linker Conjugation
This protocol describes the reduction of antibody interchain disulfides to generate free thiols, followed by conjugation with the maleimide linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Mal-C5-N-bis(PEG2-C2-acid) dissolved in a compatible organic solvent (e.g., DMSO)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction:
-
Incubate the antibody with a molar excess of TCEP or DTT to reduce the interchain disulfide bonds. The stoichiometry of the reducing agent will determine the number of available thiol groups.
-
Incubate at 37°C for 30-90 minutes.
-
Remove the excess reducing agent using a desalting column.
-
-
Linker Conjugation:
-
Immediately add the Mal-C5-N-bis(PEG2-C2-acid) solution to the reduced antibody. A typical molar excess of the linker is 5-10 fold over the available thiol groups.
-
The reaction is typically performed at pH 6.5-7.5.
-
Incubate at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching:
-
Add a molar excess of a quenching reagent, such as N-acetylcysteine, to react with any unreacted maleimide groups.
-
-
Purification:
-
Purify the resulting ADC using size-exclusion chromatography to remove unreacted linker, payload, and quenching reagent.
-
-
Characterization:
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), and size-exclusion chromatography (SEC).
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the conceptual workflow for ADC synthesis using a bifunctional linker and the logical relationship of its components.
Caption: Generalized workflow for the synthesis of an antibody-drug conjugate.
Caption: Functional components of the Mal-C5-N-bis(PEG2-C2-acid) linker.
Conclusion
Mal-C5-N-bis(PEG2-C2-acid) is a promising, albeit sparsely documented, tool for the construction of advanced bioconjugates. Its design incorporates features that are highly desirable for the development of next-generation antibody-drug conjugates, including functionalities for site-specific conjugation, improved hydrophilicity, and the potential for higher drug loading. While the lack of specific application data necessitates reliance on generalized protocols, the principles outlined in this guide provide a solid foundation for researchers and drug developers to explore the potential of this versatile linker in their therapeutic programs. It is recommended that users perform small-scale optimization experiments to determine the ideal conjugation conditions for their specific antibody and payload.
Methodological & Application
Application Notes and Protocols for Mal-C5-N-bis(PEG2-C2-acid) Conjugation to Antibody Cysteine Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of Antibody-Drug Conjugates (ADCs) represents a significant advancement in targeted cancer therapy. This approach combines the high specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of a small molecule drug, connected by a chemical linker. The choice of linker is critical as it influences the stability, solubility, and pharmacokinetic properties of the ADC. This document provides detailed application notes and protocols for the conjugation of a branched, hydrophilic linker, Mal-C5-N-bis(PEG2-C2-acid), to cysteine residues on an antibody.
The Mal-C5-N-bis(PEG2-C2-acid) linker features a maleimide (B117702) group for covalent attachment to free thiol groups on cysteine residues, and two terminal carboxylic acid groups, allowing for the subsequent attachment of one or two drug molecules. The branched polyethylene (B3416737) glycol (PEG) structure enhances the solubility of the ADC, which can be beneficial when working with hydrophobic payloads, and potentially allows for a higher drug-to-antibody ratio (DAR) without inducing aggregation.[1][2]
These protocols are intended to serve as a comprehensive guide for researchers in the field of ADC development, providing a foundational methodology for the conjugation of this specific linker to antibody cysteine residues.
Core Principles of Cysteine-Based Conjugation
The conjugation of Mal-C5-N-bis(PEG2-C2-acid) to an antibody relies on the reaction between the maleimide group of the linker and the sulfhydryl (thiol) group of a cysteine residue. In native antibodies, cysteine residues are typically involved in disulfide bonds, which stabilize the protein structure. To make them available for conjugation, these disulfide bonds must first be selectively reduced to generate free thiols. This process is followed by the conjugation step, where the maleimide group of the linker reacts with the free thiol to form a stable thioether bond.[3][]
The number of interchain disulfide bonds in an antibody (typically four in IgG1) provides a handle for controlling the number of conjugated linkers, and subsequently the drug-to-antibody ratio (DAR).[5] The DAR is a critical quality attribute of an ADC, as it directly impacts its potency and therapeutic index.
Experimental Protocols
The following protocols provide a step-by-step guide for the conjugation of Mal-C5-N-bis(PEG2-C2-acid) to antibody cysteine residues. These are general protocols and may require optimization for specific antibodies and drug-linker combinations.
Protocol 1: Partial Reduction of Antibody Interchain Disulfide Bonds
This protocol describes the partial reduction of a monoclonal antibody to generate free cysteine thiols for conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Reduction Buffer: PBS with 5 mM EDTA, pH 7.4
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: Prepare a solution of the antibody at a concentration of 1-10 mg/mL in the Reduction Buffer.
-
Reducing Agent Preparation: Prepare a fresh stock solution of the reducing agent (e.g., 10 mM TCEP or DTT) in the Reduction Buffer.
-
Reduction Reaction: Add the reducing agent to the antibody solution to achieve a final molar excess of 2.5 to 10-fold over the antibody. The optimal molar ratio should be determined empirically for each antibody.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.
-
Removal of Reducing Agent: Immediately after incubation, remove the excess reducing agent using a desalting column equilibrated with conjugation buffer (see Protocol 2). This step is crucial to prevent the quenching of the maleimide linker in the subsequent step.
Protocol 2: Conjugation of Mal-C5-N-bis(PEG2-C2-acid) to Reduced Antibody
This protocol details the conjugation of the maleimide-containing linker to the generated free thiols on the antibody.
Materials:
-
Reduced antibody from Protocol 1
-
Mal-C5-N-bis(PEG2-C2-acid) linker
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: PBS, pH 6.5-7.5
-
Quenching Reagent: N-acetylcysteine or cysteine (10 mM stock solution)
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
Procedure:
-
Linker Preparation: Prepare a stock solution of Mal-C5-N-bis(PEG2-C2-acid) in DMSO or DMF at a concentration of 10 mM.
-
Conjugation Reaction: Add the linker stock solution to the reduced antibody solution to achieve a 5 to 20-fold molar excess of the linker over the antibody. The final concentration of the organic solvent should be kept below 10% to avoid antibody denaturation.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.
-
Quenching: Add a quenching reagent in a 2 to 5-fold molar excess over the initial amount of linker to cap any unreacted maleimide groups. Incubate for 20-30 minutes at room temperature.
-
Purification: Purify the resulting antibody-linker conjugate using a size-exclusion chromatography (SEC) system to remove unreacted linker, quenching reagent, and any aggregates. The column should be equilibrated with a suitable storage buffer (e.g., PBS).
Data Presentation
The successful conjugation of Mal-C5-N-bis(PEG2-C2-acid) to the antibody and the characterization of the resulting conjugate are critical for ensuring its quality and consistency. Key parameters to evaluate include the drug-to-antibody ratio (DAR), conjugation efficiency, and purity.
Table 1: Key Parameters for Characterization of Antibody-Linker Conjugate
| Parameter | Method of Analysis | Typical Expected Outcome |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC-HPLC), Reversed-Phase HPLC (RP-HPLC), Mass Spectrometry (MS) | A distribution of species with a calculated average DAR. The target DAR is often between 2 and 4 for traditional ADCs. |
| Conjugation Efficiency | Calculated from DAR and initial reactant concentrations. | Typically > 90% for maleimide-thiol reactions under optimized conditions. |
| Purity and Aggregation | Size-Exclusion Chromatography (SEC-HPLC) | Monomer content > 95%, with minimal aggregation. |
| Confirmation of Conjugation | SDS-PAGE, Mass Spectrometry (MS) | Shift in molecular weight corresponding to the addition of the linker. |
Visualization of Workflows and Concepts
Diagram 1: Experimental Workflow for Antibody-Cysteine Conjugation
Caption: Workflow for the two-step conjugation process.
Diagram 2: Chemical Reaction of Maleimide-Thiol Conjugation
Caption: Formation of a stable thioether bond.
Diagram 3: Logical Relationship of ADC Components
Caption: The three key components of an ADC.
References
Application Notes and Protocols for Payload Attachment to Mal-C5-N-bis(PEG2-C2-acid)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the conjugation of payloads to the hetero-bifunctional linker, Mal-C5-N-bis(PEG2-C2-acid). This linker is a valuable tool in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutics, featuring a thiol-reactive maleimide (B117702) group and two terminal carboxylic acid groups for subsequent conjugation to amine-containing molecules.[1][2]
Introduction
The Mal-C5-N-bis(PEG2-C2-acid) linker combines two key reactive functionalities, enabling a sequential or orthogonal conjugation strategy. The maleimide group reacts specifically with thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond. The two terminal carboxylic acid groups can be activated to react with primary amines, such as those on lysine (B10760008) residues of antibodies. The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and reduce steric hindrance, improving conjugation efficiency and the pharmacokinetic properties of the final conjugate.
Data Presentation
The efficiency of the maleimide-thiol conjugation is influenced by several factors, including the stoichiometry of reactants, reaction time, pH, and the nature of the biomolecule being conjugated. The following tables summarize quantitative data from a study on the conjugation of a peptide and a nanobody to maleimide-functionalized nanoparticles, providing a reference for experimental design.
Table 1: Effect of Molar Ratio and Reaction Time on Conjugation Efficiency
| Biomolecule | Maleimide:Thiol Molar Ratio | Reaction Time (minutes) | pH | Temperature | Conjugation Efficiency (%) | Reference |
| cRGDfK Peptide | 2:1 | 30 | 7.0 | Room Temp. | 84 ± 4 | [3][4] |
| 11A4 Nanobody | 5:1 | 120 | 7.4 | Room Temp. | 58 ± 12 | [3][4] |
Table 2: Influence of Reaction Parameters on Maleimide-Thiol Conjugation
| Parameter | Optimal Range/Value | Notes |
| pH | 6.5 - 7.5 | Balances thiol reactivity with minimizing maleimide hydrolysis and reaction with amines.[5][6] |
| Temperature | 4°C to Room Temperature | Lower temperatures can be used to slow down hydrolysis and side reactions for extended reaction times. |
| Buffer | Phosphate, HEPES, Bicarbonate | Buffers should be free of primary amines (e.g., Tris) and thiols.[7] |
| Reducing Agent | TCEP | Often required to reduce disulfide bonds and free up thiol groups for conjugation. TCEP does not need to be removed prior to the addition of the maleimide. |
Experimental Protocols
This section details the methodologies for a two-stage conjugation strategy involving an initial maleimide-thiol reaction followed by carboxylic acid activation and amine coupling.
Protocol 1: Conjugation of a Thiol-Containing Payload to the Maleimide Group
This protocol describes the attachment of a payload with a free thiol group (e.g., a cysteine-containing peptide or a small molecule drug) to the maleimide moiety of Mal-C5-N-bis(PEG2-C2-acid).
Materials:
-
Thiol-containing payload
-
Mal-C5-N-bis(PEG2-C2-acid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Degassed Conjugation Buffer: 0.1 M Phosphate Buffer with 150 mM NaCl, 10 mM EDTA, pH 7.0-7.4
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Quenching solution: 1 M β-mercaptoethanol or N-acetylcysteine
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Reverse Phase HPLC)
Procedure:
-
Preparation of the Thiol-Containing Payload:
-
If the payload is a protein or peptide with disulfide bonds, dissolve it in degassed Conjugation Buffer to a concentration of 1-10 mg/mL.
-
Add a 10-50 fold molar excess of TCEP to the payload solution.
-
Incubate for 30-60 minutes at room temperature to reduce the disulfide bonds.
-
-
Preparation of the Linker:
-
Dissolve Mal-C5-N-bis(PEG2-C2-acid) in anhydrous DMSO or DMF to prepare a 10 mM stock solution.
-
-
Conjugation Reaction:
-
Add a 5-20 fold molar excess of the Mal-C5-N-bis(PEG2-C2-acid) stock solution to the reduced payload solution with gentle stirring.
-
Flush the reaction vessel with an inert gas (e.g., nitrogen or argon), seal, and protect from light.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add a molar excess of the quenching solution to react with any unreacted maleimide groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting payload-linker conjugate using SEC or HPLC to remove excess linker and other reagents.
-
Protocol 2: Activation of Carboxylic Acids and Conjugation to an Amine-Containing Molecule
This protocol describes the conjugation of the payload-linker construct (from Protocol 1) to a primary amine-containing molecule, such as an antibody, using EDC/NHS chemistry.
Materials:
-
Payload-linker conjugate with terminal carboxylic acids
-
Amine-containing molecule (e.g., antibody)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.5-6.0
-
Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Protein A chromatography for antibodies)
Procedure:
-
Preparation of Reactants:
-
Dissolve the payload-linker conjugate in Activation Buffer.
-
Prepare fresh 10 mg/mL stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer or anhydrous DMSO.
-
Exchange the buffer of the amine-containing molecule to Coupling Buffer.
-
-
Activation of Carboxylic Acids:
-
Add a 5-10 fold molar excess of EDC and a 10-20 fold molar excess of NHS (or Sulfo-NHS) to the payload-linker conjugate solution.
-
Incubate for 15-30 minutes at room temperature with gentle stirring to form the NHS-ester intermediate.
-
-
Conjugation to the Amine-Containing Molecule:
-
Immediately add the activated payload-linker conjugate to the amine-containing molecule in Coupling Buffer. A 10-20 fold molar excess of the activated linker is typically used.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS-esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the final conjugate using an appropriate method such as SEC or Protein A chromatography to remove unreacted materials.
-
Mandatory Visualization
Caption: Experimental workflow for the two-stage conjugation using Mal-C5-N-bis(PEG2-C2-acid).
Caption: Generalized signaling pathway for an antibody-drug conjugate (ADC) mechanism of action.[8][9][10][11]
References
- 1. Mal-C5-N-bis(PEG2-C2-acid) | Fulcrum Pharma [fulcrumpharma.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 8. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Amine Coupling to Mal-C5-N-bis(PEG2-C2-acid) via EDC/NHS Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the activation of the dicarboxylic acid linker, Mal-C5-N-bis(PEG2-C2-acid), using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), and its subsequent coupling to amine-containing molecules. Mal-C5-N-bis(PEG2-C2-acid) is a valuable tool in the development of antibody-drug conjugates (ADCs) and other bioconjugates, featuring two terminal carboxylic acid groups ready for functionalization and a polyethylene (B3416737) glycol (PEG) spacer to enhance aqueous solubility.[1][2] The EDC/NHS system is a widely used "zero-length" crosslinking chemistry that facilitates the formation of stable amide bonds between a carboxyl group and a primary amine.[3]
The process involves a two-step reaction. First, the carboxyl groups of Mal-C5-N-bis(PEG2-C2-acid) are activated by EDC to form a highly reactive O-acylisourea intermediate.[3] This intermediate can then react with NHS (or its water-soluble analog, sulfo-NHS) to create a more stable NHS ester.[3] This semi-stable intermediate is less susceptible to hydrolysis in aqueous solutions compared to the O-acylisourea intermediate, thereby increasing the efficiency of the subsequent coupling reaction.[3] In the second step, the NHS-activated linker reacts with a primary amine-containing molecule (e.g., a protein, peptide, or small molecule drug) to form a stable amide bond. A two-step process is generally preferred as it can help to minimize the polymerization of biomolecules that contain both amine and carboxyl groups.[4]
Quantitative Data Summary
Optimization of the molar ratios of coupling reagents is crucial for efficient activation and conjugation. The following table provides recommended starting concentrations and molar ratios for the activation of dicarboxylic acid linkers like Mal-C5-N-bis(PEG2-C2-acid). It is important to note that these are starting points, and optimal conditions may vary depending on the specific amine-containing molecule and reaction conditions.
| Parameter | Recommended Range | Notes |
| Activation Step | ||
| Mal-C5-N-bis(PEG2-C2-acid) Concentration | 1-10 mM | Higher concentrations can improve reaction kinetics but may lead to solubility issues. |
| EDC to Carboxyl Group Molar Ratio | 1.2:1 to 10:1 | A slight excess of EDC is typically used. For polysaccharides, a much higher excess (up to 50-fold) has been reported. |
| NHS to Carboxyl Group Molar Ratio | 1.2:1 to 25:1 | An excess of NHS can improve the yield of the NHS-ester and the overall reaction efficiency.[5][6][7] |
| Activation Buffer pH | 4.5 - 6.5 | MES buffer is commonly used as it lacks amines and carboxyls that could interfere with the reaction.[6] |
| Activation Time | 15 - 60 minutes | Longer reaction times may be necessary depending on the specific substrate.[3][6] |
| Temperature | Room Temperature (20-25°C) | Lower temperatures (4°C) can be used to slow down hydrolysis of the active intermediates. |
| Coupling Step | ||
| Amine-containing Molecule to Linker Molar Ratio | 1:1 to 10:1 | An excess of the amine-containing molecule can drive the reaction to completion. |
| Coupling Buffer pH | 7.2 - 8.5 | The reaction of the NHS-ester with the primary amine is more efficient at a slightly basic pH.[8] |
| Coupling Time | 2 - 24 hours | Can be performed at room temperature or 4°C overnight.[4][9] |
| Quenching Reagent | 10-50 mM Tris, Glycine, or Ethanolamine | Added to quench any unreacted NHS-esters.[8] |
Experimental Protocols
Materials Required
-
Mal-C5-N-bis(PEG2-C2-acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Amine-containing molecule (e.g., protein, peptide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.5[6]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0[8]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M Glycine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving the linker if necessary
-
Reaction tubes
-
Magnetic stirrer and stir bar or rotator
-
Purification system (e.g., dialysis, size-exclusion chromatography, or HPLC)
Protocol 1: Activation of Mal-C5-N-bis(PEG2-C2-acid)
This protocol describes the activation of both carboxyl groups on the linker.
-
Prepare the Linker Solution: Dissolve Mal-C5-N-bis(PEG2-C2-acid) in Activation Buffer to a final concentration of 1-10 mM. If the linker has limited aqueous solubility, it can first be dissolved in a minimal amount of DMF or DMSO and then added to the Activation Buffer.
-
Prepare EDC and NHS Solutions: Immediately before use, prepare stock solutions of EDC and NHS in Activation Buffer. EDC is susceptible to hydrolysis, so fresh solutions are critical.[4]
-
Activation Reaction:
-
Add the NHS solution to the linker solution to achieve the desired molar ratio (e.g., a 2 to 5-fold molar excess of NHS over the linker).[6]
-
Initiate the activation by adding the EDC solution to the linker/NHS mixture to achieve the desired molar ratio (e.g., a 1.2 to 2-fold molar excess of EDC over the linker).
-
Incubate the reaction for 15-60 minutes at room temperature with gentle stirring.
-
Protocol 2: Amine Coupling to Activated Mal-C5-N-bis(PEG2-C2-acid)
This protocol outlines the conjugation of an amine-containing molecule to the NHS-activated linker.
-
Prepare the Amine-containing Molecule: Dissolve the amine-containing molecule in Coupling Buffer to the desired concentration.
-
Coupling Reaction:
-
Add the solution of the amine-containing molecule to the freshly prepared NHS-activated linker solution.
-
The pH of the reaction mixture should be between 7.2 and 8.0 for optimal coupling. If necessary, adjust the pH with a non-amine base.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quench the Reaction: Add Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS-esters. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the conjugate from excess reagents and byproducts using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC.
Visualizations
Caption: Workflow for EDC/NHS activation and amine coupling.
Caption: Chemical reaction pathway for amide bond formation.
References
- 1. Mal-C5-N-bis(PEG2-C2-acid) | Fulcrum Pharma [fulcrumpharma.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. covachem.com [covachem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
Application Notes and Protocols for the Step-by-Step Synthesis of Antibody-Drug Conjugates (ADCs) using Mal-C5-N-bis(PEG2-C2-acid)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step protocol for the synthesis of antibody-drug conjugates (ADCs) utilizing the heterobifunctional linker, Mal-C5-N-bis(PEG2-C2-acid). This linker features a maleimide (B117702) group for conjugation to thiol-containing moieties on a monoclonal antibody (mAb), and two carboxylic acid groups, one of which can be activated for conjugation to a cytotoxic drug payload. The inclusion of two polyethylene (B3416737) glycol (PEG) units enhances the solubility and pharmacokinetic properties of the resulting ADC.
Introduction
Antibody-drug conjugates are a transformative class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker connecting the antibody and the payload is a critical component, influencing the ADC's stability, efficacy, and safety profile. The Mal-C5-N-bis(PEG2-C2-acid) linker is designed for cysteine-based conjugation and offers the advantages of increased hydrophilicity conferred by the PEG spacers.
This document outlines the three main stages of ADC synthesis using this linker:
-
Activation of the Linker and Conjugation to a Cytotoxic Drug: This involves the selective mono-activation of one of the carboxylic acid groups on the linker, followed by its conjugation to an amine-containing cytotoxic drug.
-
Preparation of the Monoclonal Antibody: This step entails the reduction of interchain disulfide bonds within the mAb to generate reactive thiol groups.
-
Conjugation of the Drug-Linker Construct to the Antibody: The maleimide group of the drug-linker construct reacts with the free thiols on the reduced antibody to form the final ADC.
-
Purification and Characterization of the ADC: The final step involves purifying the ADC and characterizing key quality attributes such as drug-to-antibody ratio (DAR).
Experimental Protocols
Part 1: Mono-activation of Mal-C5-N-bis(PEG2-C2-acid) and Conjugation to a Cytotoxic Drug (e.g., Monomethyl Auristatin E - MMAE)
This part of the protocol focuses on the selective activation of one of the two carboxylic acid groups on the linker to form a reactive N-hydroxysuccinimide (NHS) ester, followed by its reaction with an amine-containing drug. A hypothetical protocol for mono-activation of a diacid linker is adapted here for Mal-C5-N-bis(PEG2-C2-acid).[1]
Materials:
-
Mal-C5-N-bis(PEG2-C2-acid)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Monomethyl Auristatin E (MMAE) or other amine-containing cytotoxic drug
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Ethyl acetate (B1210297)
-
Water and Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Protocol:
-
Mono-activation of the Diacid Linker:
-
Dissolve Mal-C5-N-bis(PEG2-C2-acid) (1.0 equivalent) in anhydrous THF or DCM.
-
Cool the solution to 0°C in an ice bath under an inert atmosphere (e.g., argon or nitrogen).
-
Add NHS (1.05 equivalents) and DCC or EDC (1.05 equivalents) to the cooled solution.[1]
-
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.[1]
-
Monitor the formation of the mono-NHS ester by liquid chromatography-mass spectrometry (LC-MS). The reaction is controlled to favor mono-activation by using a slight excess of activating agents.
-
If DCC is used, a precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU precipitate.
-
The resulting filtrate containing the mono-activated linker is typically used directly in the next step to minimize hydrolysis of the NHS ester.[1]
-
-
Conjugation of the Activated Linker to MMAE:
-
Dissolve MMAE (1.0 equivalent) in anhydrous DMF.
-
To this solution, add the freshly prepared solution of the mono-activated Mal-C5-N-bis(PEG2-C2-acid) from the previous step.
-
Add DIPEA (2.0 equivalents) to act as a non-nucleophilic base.[1]
-
Stir the reaction mixture at room temperature under an inert atmosphere for 12-18 hours.[1]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.[1]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to yield the purified Mal-C5-N-bis(PEG2-C2-acid)-MMAE conjugate.
-
Part 2: Reduction of Monoclonal Antibody Interchain Disulfide Bonds
This protocol describes the partial reduction of a monoclonal antibody to generate free thiol groups for conjugation. The number of available thiols can be controlled by varying the molar equivalents of the reducing agent.
Materials:
-
Monoclonal Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Buffer: 50 mM Sodium Phosphate, 50 mM Sodium Chloride, 2 mM EDTA, pH 7.5
-
Desalting column (e.g., Sephadex G-25)
Protocol:
-
Prepare the antibody solution at a concentration of approximately 10 mg/mL in the reaction buffer.
-
Add a calculated molar excess of DTT or TCEP to the antibody solution. The exact amount will depend on the desired number of free thiols (typically aiming for a DAR of 4 or 8).
-
Incubate the reaction at 37°C for 30 minutes.
-
Immediately after incubation, remove the excess reducing agent by passing the solution through a pre-equilibrated desalting column with the reaction buffer.
-
Determine the concentration of the reduced antibody using UV-Vis spectroscopy at 280 nm.
-
The number of free thiol groups can be quantified using Ellman's reagent (DTNB).
Part 3: Conjugation of Drug-Linker to Reduced Antibody
This final step involves the Michael addition reaction between the maleimide group of the drug-linker construct and the generated thiol groups on the antibody.
Materials:
-
Reduced monoclonal antibody from Part 2
-
Purified Mal-C5-N-bis(PEG2-C2-acid)-MMAE conjugate from Part 1
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylacetamide (DMA)
-
N-acetylcysteine (to quench the reaction)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Protocol:
-
Dissolve the Mal-C5-N-bis(PEG2-C2-acid)-MMAE conjugate in a minimal amount of DMSO or DMA.
-
Add the drug-linker solution to the reduced antibody solution. A typical molar excess of the drug-linker is 5-10 fold over the antibody.[1]
-
Ensure the final concentration of the organic co-solvent is kept below 10% (v/v) to maintain the stability of the antibody.[1]
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.[1]
-
Quench the reaction by adding an excess of N-acetylcysteine to cap any unreacted maleimide groups.[1]
Part 4: Purification and Characterization of the ADC
Purification:
-
Purify the resulting ADC from unreacted drug-linker and other small molecules using Size Exclusion Chromatography (SEC).
-
Collect the fractions corresponding to the monomeric ADC.
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody. This can be measured using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.
-
Purity and Aggregation: Assess the purity of the ADC and the presence of aggregates by SEC.
-
Identity and Integrity: Confirm the molecular weight of the ADC and its fragments by mass spectrometry.
Data Presentation
Table 1: Representative Reaction Conditions for ADC Synthesis
| Parameter | Step 1: Mono-activation & Drug Conjugation | Step 2: Antibody Reduction | Step 3: ADC Conjugation |
| Key Reagents | Mal-C5-N-bis(PEG2-C2-acid), NHS, EDC, MMAE, DIPEA | Monoclonal Antibody, DTT or TCEP | Reduced Antibody, Drug-Linker |
| Solvent | THF/DMF | Phosphate Buffer (pH 7.5) | Phosphate Buffer with <10% DMSO |
| Temperature | 0°C to Room Temperature | 37°C | Room Temperature |
| Reaction Time | 5-7 hours (activation), 12-18 hours (conjugation) | 30 minutes | 1-2 hours |
| Molar Ratios | Linker:NHS:EDC (1:1.05:1.05), Linker-NHS:MMAE (1:1) | Antibody:DTT (variable) | Reduced Antibody:Drug-Linker (1:5-10) |
Table 2: Typical Characterization Data for a Synthesized ADC
| Analytical Method | Parameter Measured | Typical Result |
| Hydrophobic Interaction Chromatography (HIC) | Drug-to-Antibody Ratio (DAR) | Average DAR of 3.5 - 4.0 |
| Size Exclusion Chromatography (SEC) | Purity (monomer content) | > 95% |
| UV-Vis Spectroscopy | Protein Concentration | Determined at 280 nm |
| Mass Spectrometry | Molecular Weight Confirmation | Consistent with calculated mass of ADC |
Mandatory Visualizations
Caption: Experimental workflow for ADC synthesis.
References
Application Notes and Protocols for the Purification of Antibody-Drug Conjugates Synthesized with Mal-C5-N-bis(PEG2-C2-acid) Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker, which connects the antibody and the drug, is a critical component influencing the ADC's stability, efficacy, and safety profile. The Mal-C5-N-bis(PEG2-C2-acid) linker is a heterobifunctional linker featuring a maleimide (B117702) group for conjugation to antibody sulfhydryl groups, and a bis(PEG2-C2-acid) moiety that can be used for attaching the cytotoxic payload. The PEG components enhance solubility and can reduce steric hindrance.
The synthesis of ADCs with this linker results in a heterogeneous mixture containing the desired ADC with various drug-to-antibody ratios (DARs), as well as impurities such as unconjugated antibody, free drug-linker, and aggregated ADC species.[1][2] Effective purification is therefore a critical step to ensure the safety, efficacy, and batch-to-batch consistency of the final ADC product.[3][4]
These application notes provide detailed protocols for the purification of ADCs synthesized using the Mal-C5-N-bis(PEG2-C2-acid) linker, employing a multi-step chromatography strategy.
Purification Strategy Overview
A typical purification workflow for ADCs involves a series of chromatography steps designed to separate the product based on size, charge, and hydrophobicity. For ADCs synthesized with the Mal-C5-N-bis(PEG2-C2-acid) linker, a combination of Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), and Ion Exchange Chromatography (IEX) is recommended.
References
- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Characterization of Mal-C5-N-bis(PEG2-C2-acid) Conjugates by Hydrophobic Interaction Chromatography (HIC)
Abstract
This application note details a robust method for the characterization of antibody-drug conjugates (ADCs) prepared using the linker Mal-C5-N-bis(PEG2-C2-acid) by employing Hydrophobic Interaction Chromatography (HIC). HIC is a powerful analytical technique that separates biomolecules based on differences in their surface hydrophobicity under non-denaturing conditions.[][2][3][4][5] This method is particularly well-suited for the analysis of ADCs, as the conjugation of hydrophobic linker-drugs to a monoclonal antibody (mAb) increases its overall hydrophobicity.[3] Consequently, HIC can effectively resolve species with different drug-to-antibody ratios (DAR), providing crucial information on drug load distribution and average DAR, which are critical quality attributes influencing the efficacy and safety of ADCs.[6][7][8]
Introduction
Antibody-drug conjugates represent a promising class of targeted therapeutics in oncology.[9] The linker connecting the antibody and the cytotoxic payload plays a pivotal role in the stability, solubility, and overall performance of the ADC. The Mal-C5-N-bis(PEG2-C2-acid) is a bifunctional linker featuring a maleimide (B117702) group for conjugation to thiol moieties (e.g., from reduced interchain cysteines in an antibody), and two PEGylated carboxylic acid chains.[10][11][12] The inclusion of polyethylene (B3416737) glycol (PEG) moieties can enhance the hydrophilicity and stability of the resulting ADC.[13][]
Hydrophobic Interaction Chromatography (HIC) is an indispensable tool for the characterization of ADCs.[8] It operates under non-denaturing conditions, preserving the native structure of the antibody.[2][7] The separation is based on the interaction of hydrophobic patches on the protein surface with a weakly hydrophobic stationary phase.[4] A high-salt mobile phase promotes this interaction, and elution is achieved by applying a decreasing salt gradient.[2][3] In the context of ADCs, each conjugated drug molecule contributes to the overall hydrophobicity of the protein, allowing HIC to separate the unconjugated antibody from ADCs with varying numbers of attached drugs (DAR 0, 2, 4, 6, 8, etc.).[3][7] This application note provides a detailed protocol for the HIC analysis of a model ADC utilizing the Mal-C5-N-bis(PEG2-C2-acid) linker.
Experimental Protocols
Materials and Reagents
-
ADC Sample: A monoclonal antibody conjugated with a cytotoxic drug via the Mal-C5-N-bis(PEG2-C2-acid) linker. The ADC should be buffer-exchanged into Mobile Phase A.
-
Mobile Phase A (Binding Buffer): 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.[15]
-
Mobile Phase B (Elution Buffer): 50 mM sodium phosphate, pH 7.0.[15]
-
HIC Column: TSKgel Butyl-NPR, 4.6 mm x 10 cm, or equivalent.[15]
-
HPLC System: An Agilent 1260 Infinity II Bio LC system or a similar biocompatible HPLC system equipped with a UV detector.[15]
Sample Preparation
-
Thaw the ADC sample on ice.
-
If necessary, perform a buffer exchange into Mobile Phase A using a desalting column or diafiltration to ensure proper binding to the HIC column.
-
Adjust the final concentration of the ADC sample to 1 mg/mL in Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter before injection.
HIC Method
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A for at least 10 column volumes at a flow rate of 0.5 mL/min.
-
Sample Injection: Inject 15 µL of the prepared ADC sample.[15]
-
Chromatographic Separation: Elute the bound proteins using a linear gradient from 0% to 100% Mobile Phase B over 40 minutes at a flow rate of 0.5 mL/min.[15]
-
Column Wash and Re-equilibration: After elution, wash the column with 100% Mobile Phase B for 5 minutes, followed by re-equilibration with 100% Mobile Phase A for 10 minutes before the next injection.
-
Detection: Monitor the eluate at a wavelength of 280 nm.
Data Presentation
The HIC chromatogram is expected to show a series of peaks corresponding to the different drug-loaded species. The unconjugated mAb (DAR 0) is the least hydrophobic and will elute first, followed by species with increasing DAR values (DAR 2, DAR 4, etc.), which exhibit stronger hydrophobic interactions and thus have longer retention times.
Table 1: Quantitative Analysis of a Representative Mal-C5-N-bis(PEG2-C2-acid) ADC HIC Profile
| Peak ID | DAR Species | Retention Time (min) | Peak Area (%) |
| 1 | DAR 0 | 12.5 | 5.2 |
| 2 | DAR 2 | 18.8 | 25.6 |
| 3 | DAR 4 | 24.1 | 48.9 |
| 4 | DAR 6 | 28.7 | 18.1 |
| 5 | DAR 8 | 32.4 | 2.2 |
The average DAR can be calculated from the relative peak areas using the following formula:
Average DAR = Σ(% Peak Area of each DAR species × DAR value) / Σ(% Peak Area of all DAR species)
For the data in Table 1, the average DAR is calculated as: Average DAR = ((5.2 * 0) + (25.6 * 2) + (48.9 * 4) + (18.1 * 6) + (2.2 * 8)) / 100 = 3.73
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the characterization of Mal-C5-N-bis(PEG2-C2-acid) conjugates by HIC.
Caption: Workflow for ADC characterization by HIC.
Conclusion
Hydrophobic Interaction Chromatography provides an effective and reliable method for the characterization of ADCs synthesized with the Mal-C5-N-bis(PEG2-C2-acid) linker. The protocol described herein allows for the successful separation of different drug-loaded species, enabling the determination of the drug load distribution and the calculation of the average DAR. This information is critical for ensuring the consistency, quality, and performance of ADC therapeutics during their development and manufacturing. The non-denaturing conditions of HIC are advantageous for maintaining the structural integrity of the antibody, making it a preferred method for ADC analysis.
References
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. lcms.cz [lcms.cz]
- 4. Hydrophobic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A protocol for setting‐up robust hydrophobic interaction chromatography targeting the analysis of intact proteins and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Mal-C5-N-bis(PEG2-C2-acid) | Fulcrum Pharma [fulcrumpharma.com]
- 12. medkoo.com [medkoo.com]
- 13. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for Mass Spectrometry Analysis of Mal-C5-N-bis(PEG2-C2-acid) ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic drug. The linker, which connects the antibody to the drug, is a critical component that influences the stability, efficacy, and safety of the ADC. The Mal-C5-N-bis(PEG2-C2-acid) linker is a maleimide-containing linker designed for conjugation to cysteine residues on the antibody. Its structure includes a C5 spacer, a branched polyethylene (B3416737) glycol (PEG) component to potentially enhance solubility and a terminal carboxylic acid for drug attachment. This document provides detailed application notes and protocols for the comprehensive mass spectrometry (MS) analysis of ADCs conjugated with the Mal-C5-N-bis(PEG2-C2-acid) linker.
Mass spectrometry is an indispensable tool for the characterization of ADCs, providing information on the drug-to-antibody ratio (DAR), distribution of different drug-loaded species, and the location of conjugation.[1][2] This document outlines protocols for intact mass analysis, subunit analysis, and peptide mapping to provide a multi-level characterization of these complex biomolecules.
Core Concepts in ADC Analysis
The primary goals of mass spectrometry analysis of ADCs are to determine:
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to an antibody.[3] This is a critical quality attribute (CQA) as it directly relates to the ADC's potency and potential toxicity.[3]
-
Drug Load Distribution: The relative abundance of antibodies with different numbers of conjugated drugs (e.g., DAR 0, 2, 4, 6, 8).
-
Congjugation Site: The specific amino acid residues (in this case, cysteines) where the drug-linker is attached.
-
Integrity of the ADC: Confirmation of the correct mass of the intact ADC and its subunits.
Experimental Workflows
A multi-level mass spectrometry approach is recommended for the comprehensive characterization of Mal-C5-N-bis(PEG2-C2-acid) ADCs.
Data Presentation: Quantitative Summary
The following tables provide an example of how quantitative data from the mass spectrometry analysis of a Mal-C5-N-bis(PEG2-C2-acid) ADC could be presented.
Table 1: Intact Mass Analysis Summary
| Species | Observed Mass (Da) | Theoretical Mass (Da) | Mass Difference (Da) | Relative Abundance (%) |
| DAR 0 | 148,050.5 | 148,050.0 | +0.5 | 5.2 |
| DAR 2 | 150,172.8 | 150,172.2 | +0.6 | 25.8 |
| DAR 4 | 152,295.1 | 152,294.4 | +0.7 | 55.3 |
| DAR 6 | 154,417.5 | 154,416.6 | +0.9 | 12.1 |
| DAR 8 | 156,539.9 | 156,538.8 | +1.1 | 1.6 |
| Average DAR | 3.9 |
Table 2: Subunit Mass Analysis Summary
| Chain | Drug Load | Observed Mass (Da) | Theoretical Mass (Da) | Relative Abundance (%) |
| Light Chain | 0 | 23,510.2 | 23,510.0 | 30.5 |
| Light Chain | 1 | 24,571.3 | 24,571.1 | 69.5 |
| Heavy Chain | 0 | 50,515.8 | 50,515.0 | 8.1 |
| Heavy Chain | 1 | 51,576.9 | 51,576.1 | 28.3 |
| Heavy Chain | 2 | 52,638.1 | 52,637.2 | 45.2 |
| Heavy Chain | 3 | 53,699.2 | 53,698.3 | 18.4 |
Table 3: Peptide Mapping - Conjugated Peptide Identification
| Peptide Sequence | Conjugation Site | Observed Mass (m/z) | Charge | Theoretical Mass (Da) | Mass Error (ppm) |
| TSDKLIYTC K | Cys-220 (HC) | 1234.56 | 2+ | 2467.10 | 2.1 |
| VSNKGLPSSC K | Cys-214 (LC) | 1189.45 | 2+ | 2376.88 | 1.8 |
Experimental Protocols
Intact Mass Analysis (Native Conditions)
This protocol is designed to determine the average DAR and drug-load distribution of the intact ADC under non-denaturing conditions, which is particularly important for cysteine-linked ADCs to maintain their non-covalent structure.[4][5]
a. Sample Preparation
-
If necessary, deglycosylate the ADC using PNGase F to simplify the mass spectrum.
-
Buffer exchange the ADC sample into a volatile ammonium (B1175870) acetate (B1210297) buffer (e.g., 100-200 mM, pH 7.0).
-
Adjust the final concentration to approximately 1 mg/mL.
b. LC-MS Method
-
LC System: UHPLC system with a size-exclusion chromatography (SEC) column.
-
Mobile Phase: Isocratic elution with 100 mM ammonium acetate, pH 7.0.
-
Flow Rate: 0.2-0.4 mL/min.
-
MS System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive ion electrospray ionization (ESI).
-
Source Conditions: Optimize for native protein analysis (e.g., lower capillary temperature, higher S-lens RF level).
-
Mass Range: m/z 2000-8000.
c. Data Analysis
-
Integrate the total ion chromatogram (TIC) peak corresponding to the ADC.
-
Deconvolute the mass spectrum to obtain the zero-charge mass of the different ADC species.
-
Calculate the average DAR based on the relative intensities of the different drug-loaded species.
Subunit Analysis (Middle-Down Approach)
This protocol involves the reduction of the ADC to its light and heavy chains to determine the drug distribution on each chain.
a. Sample Preparation
-
To approximately 50 µg of the ADC, add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes to reduce the inter-chain disulfide bonds.
b. LC-MS Method
-
LC System: UHPLC system with a reversed-phase column suitable for proteins (e.g., C4).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the light and heavy chains (e.g., 20-60% B over 20 minutes).
-
Column Temperature: 60-80°C.
-
MS System: High-resolution mass spectrometer.
-
Ionization Mode: Positive ion ESI.
-
Mass Range: m/z 500-4000.
c. Data Analysis
-
Extract ion chromatograms for the expected light and heavy chain species (with and without the drug-linker).
-
Deconvolute the mass spectra for each chromatographic peak to determine the masses of the chains.
-
Calculate the drug load on each chain based on the mass shift from the unconjugated chain.
Peptide Mapping (Bottom-Up Approach)
This protocol is used to identify the specific cysteine residues that are conjugated to the drug-linker.[6][7]
a. Sample Preparation
-
Denature the ADC in a buffer containing a denaturant (e.g., 6 M guanidine (B92328) HCl).
-
Reduce the disulfide bonds with DTT at 60°C for 1 hour.
-
Alkylate the free cysteines with iodoacetamide (B48618) (IAM) in the dark at room temperature for 30 minutes.
-
Buffer exchange the sample into a digestion-compatible buffer (e.g., Tris-HCl, pH 8.0).
-
Add a protease (e.g., trypsin) and incubate overnight at 37°C.
-
Quench the digestion with formic acid.
b. LC-MS/MS Method
-
LC System: UHPLC system with a reversed-phase column for peptides (e.g., C18).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient to resolve the complex peptide mixture (e.g., 2-40% B over 60 minutes).
-
MS System: High-resolution mass spectrometer capable of MS/MS.
-
Acquisition Mode: Data-dependent acquisition (DDA) to trigger MS/MS on the most abundant precursor ions.
-
Collision Energy: Use a stepped collision energy to ensure fragmentation of both the peptide backbone and the linker-drug moiety.
c. Data Analysis
-
Use a database search engine to identify the peptides from the MS/MS data.
-
Manually inspect the MS/MS spectra of potential drug-conjugated peptides to confirm the sequence and the presence of the drug-linker modification. The fragmentation of the PEG chains in the linker can produce characteristic neutral losses.
Visualization of Methodologies
Conclusion
The mass spectrometry-based analytical workflows described in this document provide a comprehensive approach for the characterization of ADCs conjugated with the Mal-C5-N-bis(PEG2-C2-acid) linker. By combining intact mass analysis, subunit analysis, and peptide mapping, researchers can obtain critical information regarding the DAR, drug distribution, and conjugation sites, which is essential for the development and quality control of these complex biotherapeutics. The provided protocols offer a solid foundation for the analysis of such ADCs, but may require optimization based on the specific antibody, drug, and instrumentation used.
References
- 1. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. criver.com [criver.com]
- 4. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 5. lcms.cz [lcms.cz]
- 6. Characterization of antibody drug conjugate positional isomers at cysteine residues by peptide mapping LC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conjugation Site Analysis by MS/MS Protein Sequencing | Springer Nature Experiments [experiments.springernature.com]
Determining the Drug-to-Antibody Ratio of an ADC with Mal-C5-N-bis(PEG2-C2-acid) Linker
Application Note and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to determining the Drug-to-Antibody Ratio (DAR) for an antibody-drug conjugate (ADC) synthesized using the maleimide-containing linker, Mal-C5-N-bis(PEG2-C2-acid). The protocols herein detail the analytical methodologies for characterizing the ADC, focusing on three orthogonal techniques: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). Detailed experimental procedures, data presentation, and visualization of workflows are provided to aid researchers in accurately assessing this critical quality attribute of ADCs.
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The drug-to-antibody ratio (DAR) is a critical quality attribute that significantly influences the ADC's efficacy, safety, and pharmacokinetics.[1][2] Therefore, accurate and robust analytical methods for DAR determination are essential during ADC development and manufacturing.
The Mal-C5-N-bis(PEG2-C2-acid) is a linker that facilitates the conjugation of a payload to an antibody.[3][4] Its maleimide (B117702) group reacts with free sulfhydryl groups on the antibody, typically generated by the reduction of interchain disulfide bonds, to form a stable thioether linkage. The polyethylene (B3416737) glycol (PEG) components of the linker can enhance the solubility and stability of the resulting ADC.[5]
This application note details the use of HIC, RP-HPLC, and LC-MS to determine the average DAR and the distribution of different drug-loaded species for an ADC prepared with the Mal-C5-N-bis(PEG2-C2-acid) linker.
Conjugation Workflow
The general workflow for conjugating a cytotoxic payload to a monoclonal antibody using the Mal-C5-N-bis(PEG2-C2-acid) linker involves three main steps: antibody reduction, linker-payload activation (if necessary), and the final conjugation reaction.
References
- 1. Antibody-Drug Conjugate (ADC) Analysis with HRMS — Qmera Pharmaceuticals [qmerapharma.com]
- 2. mdpi.com [mdpi.com]
- 3. Mal-C5-N-bis(PEG2-C2-acid) | Fulcrum Pharma [fulcrumpharma.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
Application Note: Site-Specific Antibody-Drug Conjugates Using Mal-C5-N-bis(PEG2-C2-acid)
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells.[1][2][3] The linker connecting the antibody and the cytotoxic payload is a critical component that dictates the ADC's stability, pharmacokinetics, and efficacy.[4][5] Site-specific conjugation methods are increasingly favored over stochastic approaches as they yield homogeneous ADC populations with a defined drug-to-antibody ratio (DAR), leading to improved therapeutic windows and simplified characterization.[6][7][8]
This document details the use of Mal-C5-N-bis(PEG2-C2-acid), a heterobifunctional linker, for the site-specific conjugation of payloads to antibodies.[9][10] The linker features a maleimide (B117702) group for covalent attachment to thiol moieties on the antibody and two terminal carboxylic acid groups for subsequent payload conjugation.[11] The maleimide group chemoselectively reacts with the sulfhydryl group of a cysteine residue under mild, physiological conditions (pH 6.5-7.5).[][13] This method is particularly suited for antibodies with engineered cysteine residues or for those with interchain disulfides that can be selectively reduced to provide a conjugation site.[7][14] The dual PEG2 linkers enhance solubility and can improve the pharmacokinetic profile of the final ADC.[4][]
Principle of the Method
The generation of a site-specific ADC using Mal-C5-N-bis(PEG2-C2-acid) is a multi-step process:
-
Antibody Thiolation: Free sulfhydryl groups are made available on the antibody. This is typically achieved by the selective reduction of interchain disulfide bonds using a mild reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[14][][16]
-
Linker Conjugation: The maleimide group of the linker reacts with the free thiol on the antibody via a Michael addition reaction, forming a stable thioether bond.[13]
-
Payload Attachment: The two terminal carboxylic acid groups on the conjugated linker are activated, commonly using carbodiimide (B86325) chemistry (e.g., EDC, DCC), to react with an amine-containing payload, forming stable amide bonds.
-
Purification and Characterization: The resulting ADC is purified to remove unconjugated linker, payload, and any aggregates. The final product is then characterized to determine key quality attributes such as DAR, purity, and binding affinity.[1][2][17]
Experimental Protocols
Materials and Reagents:
-
Monoclonal antibody (mAb) with engineered cysteines or reducible interchain disulfides
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Amine-containing cytotoxic payload (e.g., MMAE, DM1)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2
-
Quenching Solution: N-acetyl cysteine
-
Purification columns (e.g., Size Exclusion Chromatography, Protein A)
-
Analytical instruments (UV-Vis spectrophotometer, HPLC, Mass Spectrometer)
Protocol 1: Antibody Reduction and Linker Conjugation
This protocol describes the generation of a maleimide-activated antibody.
-
Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in the Reaction Buffer. Ensure the buffer is degassed to minimize re-oxidation of thiols.[14]
-
Reduction: Add a 10-fold molar excess of TCEP to the antibody solution.[16] Incubate for 1-2 hours at room temperature to reduce the disulfide bonds.
-
Removal of Reducing Agent: Immediately purify the reduced antibody using a desalting column (e.g., Sephadex G-25) equilibrated with Reaction Buffer to remove excess TCEP.[]
-
Linker Conjugation: Dissolve the Mal-C5-N-bis(PEG2-C2-acid) linker in an anhydrous solvent like DMSO to a concentration of 10 mM.[14] Add a 5 to 10-fold molar excess of the linker solution to the reduced antibody.
-
Reaction: Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[14][16]
-
Purification: Remove the excess, unreacted linker by size exclusion chromatography (SEC) or dialysis against the Reaction Buffer. The resulting product is the antibody-linker intermediate.
Protocol 2: Payload Conjugation
This protocol details the attachment of an amine-containing payload to the antibody-linker intermediate.
-
Payload and Activator Preparation: Dissolve the amine-containing payload, EDC, and NHS in an appropriate anhydrous solvent (e.g., DMSO).
-
Activation: In a separate reaction vessel, mix the payload, EDC, and NHS at a molar ratio of 1:1.5:1.5. Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
Conjugation Reaction: Add the activated payload solution to the antibody-linker intermediate. A molar excess of the activated payload (typically 5 to 10-fold over the available carboxylic acid groups) is recommended.
-
Reaction: Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
-
Quenching: Add a quenching reagent like N-acetyl cysteine to react with any remaining maleimide groups and stop the reaction.
-
Final Purification: Purify the final ADC product using chromatography methods such as SEC to remove unconjugated payload and other small molecules.[] Affinity chromatography (Protein A or G) can also be used.[]
Data Presentation
Table 1: Optimized Reaction Parameters for ADC Generation
| Parameter | Condition | Rationale |
| Antibody Reduction | ||
| Antibody Concentration | 5-10 mg/mL | Prevents aggregation and ensures efficient reaction. |
| Reducing Agent | TCEP | Selectively reduces disulfides without interfering with maleimide chemistry.[14] |
| TCEP:Antibody Ratio | 10:1 (molar) | Ensures sufficient reduction of target disulfide bonds.[16] |
| Reduction Time/Temp | 1-2 hours / RT | Optimal for selective reduction without antibody denaturation. |
| Linker Conjugation | ||
| Buffer pH | 7.0 - 7.5 | Optimal for thiol-maleimide reaction, minimizing amine reactivity.[13][14] |
| Linker:Antibody Ratio | 5:1 - 10:1 (molar) | Drives the conjugation reaction to completion.[14] |
| Reaction Time/Temp | 2 hours / RT or Overnight / 4°C | Provides flexibility for reaction completion.[14] |
| Payload Conjugation | ||
| Activation Chemistry | EDC/NHS | Efficiently activates carboxylic acids for reaction with amines. |
| Payload:Linker Ratio | 5:1 - 10:1 (molar) | Ensures high conjugation efficiency of the payload. |
| Reaction Time/Temp | 2-4 hours / RT | Sufficient for the formation of stable amide bonds. |
Table 2: Characterization of the Final ADC Product
| Analytical Method | Parameter Measured | Typical Result |
| UV-Vis Spectroscopy | Drug-to-Antibody Ratio (DAR) | 3.8 - 4.2 |
| Hydrophobic Interaction Chromatography (HIC) | DAR Distribution & Purity | Homogeneous peak corresponding to DAR=4 |
| Size Exclusion Chromatography (SEC) | Aggregation & Purity | >95% Monomer |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | Confirms mass of ADC and DAR |
| ELISA / SPR | Antigen Binding Affinity | <10% change compared to native mAb |
| Cell-based Assay | In vitro Cytotoxicity (IC50) | Potent, target-specific cell killing |
Visualizations
Figure 1: Overall workflow for the site-specific preparation of an ADC.
Figure 2: Chemical reaction for thiol-maleimide conjugation.
Figure 3: Mechanism of action for a hypothetical HER2-targeted ADC.[18][19][20]
References
- 1. Biophysical Methods for Characterization of Antibody-Drug Conjugates | Springer Nature Experiments [experiments.springernature.com]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Mal-C5-N-bis(PEG2-C2-acid) | Fulcrum Pharma [fulcrumpharma.com]
- 11. medkoo.com [medkoo.com]
- 13. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 16. biotium.com [biotium.com]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. walshmedicalmedia.com [walshmedicalmedia.com]
- 20. Summary of Approved HER2 ADCs on The Market & in Clinical Trials | Biopharma PEG [biochempeg.com]
Application Notes and Protocols for Mal-C5-N-bis(PEG2-C2-acid) in Targeted Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule. The linker, which connects the antibody to the payload, is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy. Mal-C5-N-bis(PEG2-C2-acid) is a heterobifunctional linker that incorporates a maleimide (B117702) group for conjugation to thiol groups (e.g., from reduced cysteines on an antibody), and two short polyethylene (B3416737) glycol (PEG) chains terminating in carboxylic acids. This dual PEGylated structure is designed to enhance the hydrophilicity of the ADC, which can lead to improved solubility, reduced aggregation, and more favorable pharmacokinetic properties.[1][2] The carboxylic acid groups provide a handle for the attachment of a cytotoxic payload.
These application notes provide an overview of the use of Mal-C5-N-bis(PEG2-C2-acid) in the development of ADCs for targeted therapy research, along with detailed experimental protocols for their synthesis, characterization, and in vitro evaluation.
Data Presentation
Table 1: Illustrative Physicochemical and In Vitro Cytotoxicity Data for a HER2-Targeted ADC with Different Linkers. This table compares a hypothetical ADC constructed with Mal-C5-N-bis(PEG2-C2-acid) to a similar ADC with a non-PEGylated linker. The payload is Monomethyl Auristatin E (MMAE).
| Parameter | ADC with Non-PEGylated Linker | ADC with Mal-C5-N-bis(PEG2-C2-acid) Linker |
| Average Drug-to-Antibody Ratio (DAR) | 3.8 | 3.9 |
| Percentage of Monomer (by SEC) | 95% | >98% |
| In Vitro Cytotoxicity (IC50 in HER2+ cell line) | 1.5 nM | 0.8 nM |
| In Vitro Cytotoxicity (IC50 in HER2- cell line) | >1000 nM | >1000 nM |
Table 2: Illustrative Pharmacokinetic Parameters in a Rodent Model. This table shows the expected impact of the Mal-C5-N-bis(PEG2-C2-acid) linker on the pharmacokinetic profile of the ADC.
| Parameter | ADC with Non-PEGylated Linker | ADC with Mal-C5-N-bis(PEG2-C2-acid) Linker |
| Clearance (mL/hr/kg) | 1.5 | 0.8 |
| Half-life (t1/2 in hours) | 120 | 180 |
| Area Under the Curve (AUC in µg*h/mL) | 5000 | 8500 |
Signaling Pathways and Mechanisms of Action
HER2 Signaling Pathway
Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that is overexpressed in a significant portion of breast, gastric, and other cancers.[3][4] Overexpression of HER2 leads to the formation of homodimers and heterodimers with other members of the EGFR family, resulting in the constitutive activation of downstream signaling pathways, such as the PI3K/Akt and MAPK pathways.[5][6] This aberrant signaling promotes cell proliferation, survival, and invasion.[3] Monoclonal antibodies that target HER2 can block these signaling pathways and induce an immune response against the cancer cells.[4]
Caption: Simplified HER2 signaling pathway leading to cell proliferation and survival.
Mechanism of Action of a HER2-Targeted ADC with MMAE
An ADC targeting HER2 delivers a potent cytotoxic payload, such as MMAE, directly to the cancer cells. MMAE is an antimitotic agent that inhibits cell division by blocking the polymerization of tubulin.[7][8] The ADC binds to the HER2 receptor on the surface of the cancer cell and is internalized through endocytosis. Inside the cell, the linker is cleaved, releasing the MMAE, which can then bind to tubulin, leading to cell cycle arrest and apoptosis.[8]
Caption: General mechanism of action for a HER2-targeted antibody-drug conjugate.
Experimental Protocols
Synthesis of Drug-Linker Construct
This protocol describes the activation of the carboxylic acid groups on Mal-C5-N-bis(PEG2-C2-acid) and subsequent conjugation to an amine-containing payload, such as MMAE.
Materials:
-
Mal-C5-N-bis(PEG2-C2-acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Monomethyl Auristatin E (MMAE)
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethyl acetate (B1210297)
-
Brine
Procedure:
-
Activation of Linker:
-
Dissolve Mal-C5-N-bis(PEG2-C2-acid) (1.0 eq) in anhydrous DMF.
-
Add NHS (2.1 eq) and DCC (2.1 eq).
-
Stir the reaction at 0°C for 1 hour and then at room temperature for 4-6 hours under an inert atmosphere.
-
Monitor the formation of the di-NHS ester by LC-MS.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. The filtrate containing the activated linker is used directly in the next step.
-
-
Conjugation to Payload:
-
Dissolve MMAE (2.0 eq) in anhydrous DMF.
-
Add the freshly prepared solution of the activated linker to the MMAE solution.
-
Add DIPEA (4.0 eq) to act as a non-nucleophilic base.
-
Stir the reaction mixture at room temperature under an inert atmosphere for 12-18 hours.
-
Monitor the reaction by LC-MS.
-
-
Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude Maleimide-Linker-Payload conjugate by reverse-phase High-Performance Liquid Chromatography (RP-HPLC).
-
Antibody-Drug Conjugation
This protocol describes the partial reduction of a monoclonal antibody (e.g., Trastuzumab) and subsequent conjugation to the maleimide-functionalized drug-linker.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab)
-
Phosphate-buffered saline (PBS), pH 7.4, containing 1 mM EDTA
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-Linker-Payload construct
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylacetamide (DMA)
-
Sephadex G-25 desalting column
Procedure:
-
Antibody Reduction:
-
Prepare the antibody in PBS with 1 mM EDTA at a concentration of 5-10 mg/mL.
-
Prepare a fresh stock solution of TCEP in the same buffer.
-
Add a calculated amount of TCEP to the antibody solution to achieve the desired level of reduction (typically a molar excess of 2-5 fold over the antibody).
-
Incubate at 37°C for 1-2 hours.
-
-
Buffer Exchange:
-
Remove excess TCEP using a desalting column (e.g., Sephadex G-25) equilibrated with conjugation buffer (e.g., PBS, pH 7.2 with 1 mM EDTA).
-
-
Conjugation:
-
Immediately after buffer exchange, determine the concentration of the reduced antibody using a UV-Vis spectrophotometer at 280 nm.
-
Dissolve the purified Maleimide-Linker-Payload conjugate in a co-solvent such as DMSO or DMA.
-
Add the Maleimide-Linker-Payload solution to the reduced antibody solution. A typical molar excess of the drug-linker is 5-10 fold over the antibody.
-
Incubate the reaction at 4°C for 12-18 hours or at room temperature for 1-2 hours.
-
-
Purification of ADC:
-
Purify the ADC from unreacted drug-linker and other impurities using a suitable method such as size-exclusion chromatography (SEC) or protein A affinity chromatography.
-
Buffer exchange the purified ADC into a formulation buffer (e.g., PBS) and store at 4°C or frozen at -80°C.
-
Characterization of the ADC
a) Determination of Drug-to-Antibody Ratio (DAR):
The DAR can be determined by several methods, including UV-Vis spectroscopy and mass spectrometry.[2]
-
UV-Vis Spectroscopy: This method is based on the differential absorbance of the antibody and the payload at specific wavelengths.[2] The concentration of the antibody and the payload can be calculated using their respective extinction coefficients, and the DAR can be determined from the ratio of their molar concentrations.
-
Mass Spectrometry (MS): Intact mass analysis of the ADC by LC-MS can resolve species with different numbers of conjugated drugs. The relative abundance of each species is used to calculate the average DAR.
b) In Vitro Cytotoxicity Assay (MTT Assay):
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Target (e.g., HER2-positive) and non-target (e.g., HER2-negative) cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the ADC and control antibody in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted ADC or control solutions.
-
Include wells with medium only as a negative control.
-
Incubate for 72-96 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression analysis.
-
Experimental Workflow
The following diagram outlines the general workflow for the development and evaluation of an ADC using the Mal-C5-N-bis(PEG2-C2-acid) linker.
Caption: A general workflow for the development and preclinical evaluation of an ADC.
References
- 1. labinsights.nl [labinsights.nl]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Multi-Arm PEGs for ADCs [jenkemusa.com]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetmol.com [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Experimental Design for In Vitro Studies with Mal-C5-N-bis(PEG2-C2-acid) ADCs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, efficacy, and safety profile. This document provides detailed application notes and protocols for the in vitro characterization of ADCs utilizing the Mal-C5-N-bis(PEG2-C2-acid) linker.
The Mal-C5-N-bis(PEG2-C2-acid) is a non-cleavable linker, a feature that imparts high stability in circulation. The maleimide (B117702) group facilitates covalent conjugation to cysteine residues on the antibody, while the dual polyethylene (B3416737) glycol (PEG) chains enhance solubility. The release of the cytotoxic payload from ADCs with non-cleavable linkers is dependent on the complete proteolytic degradation of the antibody within the lysosome following internalization. This mechanism of action suggests a limited bystander effect, as the released payload is typically charged and less permeable to cell membranes.
These application notes will guide researchers through essential in vitro assays to evaluate the efficacy and mechanism of action of ADCs constructed with this specific linker technology.
Key In Vitro Assays for Mal-C5-N-bis(PEG2-C2-acid) ADCs
A comprehensive in vitro evaluation of ADCs with non-cleavable linkers should focus on confirming target-dependent cytotoxicity, assessing the degree of internalization, and investigating the mechanism of action. The following are key experimental protocols:
-
Cytotoxicity Assay: To determine the potency of the ADC in killing target antigen-expressing cancer cells.
-
Bystander Effect Assay: To evaluate the ability of the released payload to affect neighboring antigen-negative cells.
-
Internalization Assay: To confirm and quantify the uptake of the ADC by target cells.
-
Lysosomal Co-localization Assay: To verify that the ADC is trafficked to the lysosome, a prerequisite for payload release from a non-cleavable linker.
Data Presentation
Table 1: In Vitro Cytotoxicity of Mal-C5-N-bis(PEG2-C2-acid) ADC
| Cell Line | Target Antigen Expression | ADC IC50 (nM) | Unconjugated Antibody IC50 (nM) | Free Payload IC50 (nM) |
| Cell Line A | High | |||
| Cell Line B | Medium | |||
| Cell Line C | Low/Negative |
IC50 values should be determined from a minimum of three independent experiments.
Table 2: Quantification of ADC Internalization
| Cell Line | Time Point (hours) | % Internalization of ADC |
| Cell Line A | 1 | |
| 4 | ||
| 24 | ||
| Cell Line C | 1 | |
| (Negative Control) | 4 | |
| 24 |
% Internalization can be expressed as the percentage of fluorescent signal inside the cell compared to the total cell-associated fluorescence.
Experimental Protocols
Cytotoxicity Assay Protocol (MTT Assay)
This protocol is designed to assess the cytotoxic effect of the ADC on both antigen-positive and antigen-negative cell lines.
Materials:
-
Target antigen-positive and -negative cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Mal-C5-N-bis(PEG2-C2-acid) ADC
-
Unconjugated monoclonal antibody
-
Free cytotoxic payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload. Remove the culture medium and add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Bystander Effect Assay Protocol (Co-culture Method)
This assay evaluates the potential of the ADC to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive cell line
-
Antigen-negative cell line stably expressing a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
Mal-C5-N-bis(PEG2-C2-acid) ADC
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Prepare a co-culture of antigen-positive and GFP-labeled antigen-negative cells at a defined ratio (e.g., 1:1 or 1:3). Seed the co-culture mixture in a 96-well plate.
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC for 72-96 hours.
-
Viability Assessment:
-
For the antigen-negative population, quantify the number of viable GFP-positive cells using a fluorescence microscope or high-content imager.
-
Total cell viability can be assessed using a viability dye (e.g., CellTiter-Glo®).
-
-
Data Analysis: Plot the viability of the GFP-positive (antigen-negative) cells as a function of ADC concentration to assess the bystander effect.
Internalization Assay Protocol (pH-sensitive Dye)
This protocol quantifies the internalization of the ADC using a pH-sensitive dye that fluoresces in the acidic environment of the endosomes and lysosomes.
Materials:
-
Target antigen-positive and -negative cell lines
-
Mal-C5-N-bis(PEG2-C2-acid) ADC labeled with a pH-sensitive dye (e.g., pHrodo™ Red)
-
Live-cell imaging medium
-
96-well black, clear-bottom plates
-
High-content imaging system or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
ADC Incubation: Treat the cells with the fluorescently labeled ADC at a predetermined concentration.
-
Time-course Measurement: Measure the fluorescence intensity at various time points (e.g., 0, 1, 4, 8, 24 hours) at 37°C using a high-content imaging system or a plate reader.
-
Data Analysis: Plot the fluorescence intensity over time to determine the rate and extent of internalization.
Lysosomal Co-localization Assay Protocol
This assay confirms the trafficking of the ADC to the lysosome.
Materials:
-
Target antigen-positive cell line
-
Mal-C5-N-bis(PEG2-C2-acid) ADC labeled with a fluorescent dye (e.g., Alexa Fluor™ 488)
-
Lysosomal marker (e.g., LysoTracker™ Red)
-
Hoechst 33342 (for nuclear staining)
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides.
-
ADC Incubation: Treat cells with the fluorescently labeled ADC for a specified time (e.g., 24 hours) to allow for internalization and trafficking.
-
Lysosomal and Nuclear Staining: In the last 30-60 minutes of incubation, add the lysosomal marker and Hoechst 33342 to the medium.
-
Imaging: Wash the cells with PBS and image using a confocal microscope.
-
Data Analysis: Analyze the images for co-localization of the ADC (green fluorescence) and the lysosomal marker (red fluorescence). A yellow signal in the merged image indicates co-localization.
Mandatory Visualizations
Application Notes and Protocols for Developing Dual-Payload ADCs using Mal-C5-N-bis(PEG2-C2-acid)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of dual-payload antibody-drug conjugates (ADCs) utilizing the heterobifunctional linker, Mal-C5-N-bis(PEG2-C2-acid). This linker is designed to conjugate a monoclonal antibody (mAb) to two distinct cytotoxic payloads, offering a promising strategy to enhance therapeutic efficacy, overcome drug resistance, and address tumor heterogeneity.
Introduction to Dual-Payload ADCs
Dual-payload ADCs represent a next-generation approach in targeted cancer therapy. By incorporating two different cytotoxic agents with distinct mechanisms of action onto a single antibody, these ADCs can simultaneously target multiple cellular pathways, potentially leading to synergistic anti-tumor effects and a reduced likelihood of drug resistance. The Mal-C5-N-bis(PEG2-C2-acid) linker is specifically designed for this purpose, featuring a maleimide (B117702) group for site-specific conjugation to antibody cysteine residues and two terminal carboxylic acid groups for the attachment of two different payloads.
Key Advantages of Dual-Payload ADCs:
-
Overcoming Drug Resistance: Combining payloads with different mechanisms of action can be effective against tumors that are resistant to a single class of drugs.
-
Addressing Tumor Heterogeneity: A dual-payload ADC can target a broader range of cancer cells within a heterogeneous tumor.
-
Synergistic Efficacy: The simultaneous delivery of two complementary payloads can result in enhanced cytotoxicity compared to single-payload ADCs.
-
Improved Therapeutic Index: By delivering two potent drugs directly to the tumor site, the systemic toxicity of each individual payload may be reduced.
The Mal-C5-N-bis(PEG2-C2-acid) Linker
The Mal-C5-N-bis(PEG2-C2-acid) linker is a heterobifunctional molecule that enables the creation of homogeneous dual-payload ADCs.
-
Maleimide Group: This functional group reacts specifically with free thiol groups, such as those on cysteine residues of a monoclonal antibody. This allows for site-specific conjugation, leading to a more homogeneous ADC product with a defined drug-to-antibody ratio (DAR).
-
bis(PEG2-C2-acid) Moiety: This portion of the linker provides two terminal carboxylic acid groups. These can be activated (e.g., using NHS chemistry) to react with amine-containing payloads or payload-linker intermediates. The polyethylene (B3416737) glycol (PEG) spacers enhance the solubility and stability of the resulting ADC.
Chemical Structure:
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of a dual-payload ADC using the Mal-C5-N-bis(PEG2-C2-acid) linker. These should be optimized based on the specific antibody and payloads being used.
This protocol describes the activation of the carboxylic acid groups on the Mal-C5-N-bis(PEG2-C2-acid) linker and subsequent attachment of two different payloads.
Materials:
-
Mal-C5-N-bis(PEG2-C2-acid)
-
Payload 1 (with a primary or secondary amine)
-
Payload 2 (with a primary or secondary amine)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Activation of Carboxylic Acids:
-
Dissolve Mal-C5-N-bis(PEG2-C2-acid) in anhydrous DMF.
-
Add 2.2 equivalents of NHS and 2.2 equivalents of EDC (or DCC).
-
Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
-
Sequential Payload Attachment:
-
Payload 1 Conjugation:
-
In a separate flask, dissolve Payload 1 in anhydrous DMF.
-
Slowly add 1.0 equivalent of the activated linker solution to the Payload 1 solution.
-
Add 1.1 equivalents of a non-nucleophilic base such as TEA or DIPEA.
-
Stir the reaction at room temperature overnight.
-
Monitor the formation of the mono-payload-linker conjugate by LC-MS.
-
-
Payload 2 Conjugation:
-
To the reaction mixture containing the mono-payload-linker conjugate, add 1.1 equivalents of Payload 2.
-
Add an additional 1.1 equivalents of TEA or DIPEA.
-
Continue to stir at room temperature for another 24 hours.
-
Monitor the formation of the dual-payload-linker conjugate by LC-MS.
-
-
-
Purification:
-
Purify the resulting dual-payload-linker conjugate using reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
This protocol details the reduction of the antibody's interchain disulfide bonds to generate free thiol groups for conjugation with the maleimide-containing dual-payload linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Dual-payload linker from Protocol 1
-
Desalting column (e.g., Sephadex G-25)
-
Reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.2)
Procedure:
-
Antibody Reduction:
-
Prepare a solution of the mAb at a concentration of 5-10 mg/mL in reaction buffer.
-
Add a 5-10 molar excess of TCEP (or DTT) to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the disulfide bonds.
-
Remove the excess reducing agent using a desalting column equilibrated with reaction buffer.
-
-
Conjugation Reaction:
-
Immediately after desalting, add the purified dual-payload linker to the reduced antibody solution at a 5-10 molar excess.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.
-
Quench the reaction by adding a 10-fold molar excess of N-acetylcysteine or cysteine to cap any unreacted maleimide groups.
-
-
Purification of the ADC:
-
Purify the dual-payload ADC from unconjugated linker and payloads using a suitable method such as size-exclusion chromatography (SEC) or protein A affinity chromatography.
-
Buffer exchange the purified ADC into a formulation buffer (e.g., PBS, pH 7.4) and concentrate to the desired concentration.
-
Methods:
-
Drug-to-Antibody Ratio (DAR) Determination:
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated payloads, allowing for the determination of the average DAR and the distribution of drug-loaded species.
-
UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and at the characteristic wavelength of the payloads, the DAR can be estimated.
-
Mass Spectrometry (MS): Intact mass analysis of the ADC can provide a precise determination of the DAR.
-
-
Purity and Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to quantify the level of aggregation.
-
-
In Vitro Cytotoxicity Assay:
-
Cell Lines: Select cancer cell lines that express the target antigen for the mAb.
-
Assay: Use a standard cell viability assay such as the MTT or XTT assay.
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the dual-payload ADC, single-payload ADCs (as controls), and a non-targeting control ADC.
-
Incubate for 72-96 hours.
-
Measure cell viability using the chosen assay.
-
Calculate the IC50 value for each ADC.
-
-
-
In Vivo Efficacy Study:
-
Animal Model: Use an appropriate xenograft or patient-derived xenograft (PDX) mouse model with tumors expressing the target antigen.
-
Procedure:
-
Implant tumor cells into the mice.
-
Once tumors reach a palpable size, randomize the mice into treatment groups.
-
Administer the dual-payload ADC, single-payload ADCs, and vehicle control intravenously.
-
Monitor tumor growth and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
-
Data Presentation
Quantitative data from characterization and efficacy studies should be summarized in tables for clear comparison.
Table 1: Physicochemical Characterization of Dual-Payload ADC
| ADC Construct | Average DAR (by HIC) | Monomer Purity (by SEC) | Aggregation (%) |
| Dual-Payload ADC | 3.8 | 98.5% | 1.5% |
| Single-Payload ADC 1 | 3.9 | 99.1% | 0.9% |
| Single-Payload ADC 2 | 3.7 | 98.9% | 1.1% |
Table 2: In Vitro Cytotoxicity of Dual-Payload ADC
| Cell Line | Dual-Payload ADC IC50 (nM) | Single-Payload ADC 1 IC50 (nM) | Single-Payload ADC 2 IC50 (nM) |
| SK-BR-3 (HER2+) | 0.5 | 2.1 | 5.8 |
| BT-474 (HER2+) | 0.8 | 3.5 | 8.2 |
| MDA-MB-231 (HER2-) | >100 | >100 | >100 |
Table 3: In Vivo Efficacy of Dual-Payload ADC in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0% |
| Dual-Payload ADC | 3 | 95% |
| Single-Payload ADC 1 | 3 | 75% |
| Single-Payload ADC 2 | 3 | 60% |
Mandatory Visualizations
Troubleshooting & Optimization
Technical Support Center: Mal-C5-N-bis(PEG2-C2-acid) Thiol-Maleimide Linkage Stability
Welcome to the technical support center for the Mal-C5-N-bis(PEG2-C2-acid) thiol-maleimide linker. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the use of this linker in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is Mal-C5-N-bis(PEG2-C2-acid) and what is it used for?
Mal-C5-N-bis(PEG2-C2-acid) is a heterobifunctional ADC linker.[1][2][3][4] It contains a maleimide (B117702) group for covalent attachment to thiol-containing molecules (like cysteine residues in antibodies or other proteins), a C5 spacer, and two polyethylene (B3416737) glycol (PEG2) chains, each terminated with a carboxylic acid (C2-acid). The carboxylic acid groups can be used for further conjugation, for example, to an amine-containing payload, typically after activation. The PEG chains are incorporated to enhance the solubility and pharmacokinetic properties of the resulting conjugate.[5][6]
Q2: What are the primary stability concerns with the thiol-maleimide linkage formed using this linker?
The thiosuccinimide linkage formed between the maleimide and a thiol group is susceptible to two main degradation pathways:
-
Retro-Michael Addition: This is a reversible reaction where the thiosuccinimide adduct can revert to the original thiol and maleimide.[7] This can lead to premature release of the conjugated molecule. In a biological environment, the released maleimide can then react with other thiol-containing molecules, such as albumin or glutathione, leading to off-target effects.[7]
-
Hydrolysis of the Succinimide (B58015) Ring: The succinimide ring can undergo hydrolysis to form a more stable, ring-opened maleamic acid thioether.[7] This ring-opened form is no longer susceptible to the retro-Michael reaction, thus providing a more stable linkage.[8][9] However, the rate of hydrolysis for conventional N-alkylmaleimides can be slow under physiological conditions.[7]
Q3: How does the "bis(PEG2-C2-acid)" component of the linker affect stability?
The presence of PEG chains can influence the stability of the thiol-maleimide linkage. The ether oxygens in the PEG chains can potentially accelerate the hydrolysis of the succinimide ring by coordinating water molecules, which can lead to a more stable conjugate over time.[9] The PEG chains also increase the hydrophilicity of the linker, which can impact the overall solubility and aggregation propensity of the ADC.[5] The length of the PEG linker is a critical parameter that can affect the therapeutic index of an ADC by influencing its stability and pharmacokinetic properties.[5]
Q4: My ADC is showing premature payload loss in plasma. What is the likely cause and how can I fix it?
Premature payload loss in plasma is often due to the retro-Michael reaction, leading to deconjugation.[7] Here are some strategies to address this:
-
Promote Post-Conjugation Hydrolysis: After the conjugation reaction, you can intentionally hydrolyze the succinimide ring to form the more stable ring-opened structure. This can be achieved by incubating the ADC solution at a slightly alkaline pH (e.g., pH 8.5-9.0).[7][10] It is crucial to monitor this process to avoid potential protein aggregation or degradation at higher pH.[7]
-
Optimize Conjugation and Storage pH: The thiol-maleimide conjugation is most efficient at a pH between 6.5 and 7.5. Storing the conjugate at a slightly acidic pH (around 6.0-6.5) can help to minimize the retro-Michael reaction if complete hydrolysis is not desired.
-
Consider Alternative Linker Chemistries: If instability persists, you might explore next-generation maleimide derivatives that are designed to be more stable, such as those that undergo rapid self-hydrolysis at physiological pH.[8][9]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low Conjugation Yield | Incomplete reaction; Oxidation of thiols. | - Ensure the reaction pH is between 6.5 and 7.5 for optimal thiol-maleimide reaction. - Use a sufficient molar excess of the maleimide linker. - If conjugating to reduced cysteines, ensure complete reduction using a reducing agent like TCEP or DTT. Remove excess DTT before adding the maleimide. - Degas buffers and consider adding a chelating agent like EDTA to prevent thiol oxidation. |
| Premature Payload Release in Plasma Stability Assays | Retro-Michael addition leading to deconjugation. | - Confirm payload loss using LC-MS to analyze the drug-to-antibody ratio (DAR) over time. - Implement a post-conjugation hydrolysis step by incubating the ADC at a slightly alkaline pH (e.g., 8.5-9.0) to form the stable ring-opened linker. Monitor the reaction by LC-MS. - Perform a thiol exchange assay to confirm susceptibility to thiol exchange. |
| ADC Aggregation | Hydrophobicity of the payload or linker; High drug-to-antibody ratio (DAR). | - The PEG chains in Mal-C5-N-bis(PEG2-C2-acid) are designed to mitigate this, but if aggregation is still an issue, consider optimizing the DAR. - Analyze aggregation using size exclusion chromatography (SEC). - Adjust buffer conditions (e.g., pH, ionic strength) during conjugation and for the final formulation. |
| Inconsistent Drug-to-Antibody Ratio (DAR) | Incomplete reaction; Side reactions. | - Precisely control the molar ratio of linker to the thiol-containing molecule. - Optimize reaction time and temperature. - Ensure efficient purification to remove unreacted linker and payload. |
Quantitative Data Summary
The stability of the thiol-maleimide linkage is highly dependent on the specific maleimide derivative and the reaction conditions. The following table summarizes general trends and data for different maleimide-based linkers. Note that specific data for Mal-C5-N-bis(PEG2-C2-acid) is not publicly available and would need to be determined empirically.
| Linker Type | Condition | Stability Observation | Reference |
| Maleimide-PEG Conjugate | 1 mM GSH, 37°C, 7 days | ~70% conjugation retained | [11][12] |
| Mono-sulfone-PEG Conjugate | 1 mM GSH, 37°C, 7 days | >95% conjugation retained | [11][12] |
| mc-linked ADC (non-hydrolyzed) | Heated to 45°C for 48h at pH 9.2 | ~20-25% linker-payload loss | [10] |
| mc-linked ADC (hydrolyzed) | 500 µM glutathione, pH 7.4 | Improved stability compared to non-hydrolyzed | [10] |
Experimental Protocols
Protocol 1: Plasma Stability Assay using LC-MS
This protocol outlines a general procedure to assess the stability of an ADC in plasma by monitoring the change in the average drug-to-antibody ratio (DAR) over time.
Materials:
-
ADC stock solution
-
Human or mouse plasma (with anticoagulant like heparin or EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Immunoaffinity capture beads (e.g., Protein A or Protein G)
-
Wash buffer (e.g., PBS)
-
Elution buffer (e.g., low pH buffer like 0.1% formic acid)
-
Reducing agent (e.g., DTT or TCEP) for reduced mass analysis
-
LC-MS system
Procedure:
-
Incubation: Dilute the ADC stock solution into the plasma to a final concentration of, for example, 100 µg/mL. Incubate the mixture at 37°C.
-
Time Points: At designated time points (e.g., 0, 24, 48, 96, 168 hours), aliquot a portion of the incubation mixture and store it at -80°C until analysis.
-
Immunoaffinity Capture: Thaw the samples and add immunoaffinity beads to capture the ADC. Incubate to allow binding.
-
Washing: Pellet the beads and wash them with wash buffer to remove non-specifically bound plasma proteins.
-
Elution: Elute the ADC from the beads using the elution buffer.
-
Sample Preparation for MS:
-
Intact Mass Analysis: The eluted ADC can be directly analyzed by LC-MS.
-
Reduced Mass Analysis: To analyze the light and heavy chains separately, treat the eluted ADC with a reducing agent (e.g., 10 mM DTT at 37°C for 30 minutes).
-
-
LC-MS Analysis: Inject the prepared sample onto a suitable LC column (e.g., a reversed-phase column) coupled to a mass spectrometer. Acquire mass spectra across the elution profile.
-
Data Analysis: Deconvolute the mass spectra to determine the masses of the different drug-conjugated and unconjugated antibody species. Calculate the average DAR at each time point by averaging the DAR values of all detected species, weighted by their relative abundance.
Protocol 2: Thiol Exchange Assay
This assay determines the susceptibility of the thiol-maleimide linkage to exchange with a small molecule thiol.
Materials:
-
ADC stock solution
-
High concentration of a small molecule thiol (e.g., 1 mM Glutathione (GSH) or N-acetylcysteine)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
LC-MS or HPLC system
Procedure:
-
Reaction Setup: Incubate the ADC with an excess of the small molecule thiol in the reaction buffer at 37°C.
-
Time Points: At various time points, take aliquots of the reaction mixture.
-
Analysis: Analyze the aliquots by LC-MS or HPLC to monitor the transfer of the payload from the antibody to the small molecule thiol. This can be observed by the decrease in the average DAR of the ADC and the appearance of a new peak corresponding to the payload-thiol adduct.
-
Quantification: Quantify the amount of payload transferred over time to determine the rate of thiol exchange.
Visualizations
References
- 1. Mal-C5-N-bis(PEG2-C2-acid) | Fulcrum Pharma [fulcrumpharma.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Ìø×ªÖС¡ [bio-equip.com]
- 4. amaybio.com [amaybio.com]
- 5. benchchem.com [benchchem.com]
- 6. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. creativepegworks.com [creativepegworks.com]
- 9. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit [frontiersin.org]
Technical Support Center: Retro-Michael Reaction with Mal-C5-N-bis(PEG2-C2-acid) Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the retro-Michael reaction of thiol-maleimide conjugates, with a specific focus on molecules such as Mal-C5-N-bis(PEG2-C2-acid) used in the synthesis of antibody-drug conjugates (ADCs).
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving the retro-Michael reaction of maleimide (B117702) conjugates.
| Problem | Potential Cause | Recommended Solution |
| Incomplete or slow cleavage of the conjugate | Suboptimal pH: The retro-Michael reaction is influenced by pH.[1][2] | Adjust the pH of the reaction buffer. The optimal pH for the forward maleimide-thiol conjugation is typically 6.5-7.5.[3] For the retro-Michael reaction, a slightly more basic pH might facilitate the reaction, but this needs to be balanced with the stability of the molecule of interest. |
| Insufficient competing thiol: The retro-Michael reaction is an equilibrium process. The presence of a competing thiol is necessary to drive the reaction towards cleavage.[4] | Increase the concentration of the competing thiol (e.g., glutathione (B108866), cysteine). A significant molar excess is often required. | |
| Low temperature: Reaction kinetics are temperature-dependent. | Increase the reaction temperature. Most protocols suggest physiological temperatures (37 °C). Monitor the stability of your conjugate at elevated temperatures. | |
| Steric hindrance: The accessibility of the thioether bond can be limited by the surrounding molecular structure. | Consider using a smaller competing thiol. If possible, redesign the linker to be more accessible. | |
| Conjugate instability leading to premature cleavage | Presence of endogenous thiols: In biological systems, abundant thiols like glutathione can lead to unintended cleavage.[5] | For in vitro experiments, ensure all buffers are free of extraneous thiols. For in vivo applications, consider strategies to stabilize the maleimide-thiol linkage. |
| Hydrolysis of the thiosuccinimide ring: The succinimide (B58015) ring can undergo hydrolysis, which can compete with the retro-Michael reaction and in some cases stabilize the linkage.[6][7] | Control the pH of your storage and reaction buffers. Storing the maleimide linker in a dry, biocompatible solvent like DMSO can help avoid premature hydrolysis.[3] | |
| Side reactions and product heterogeneity | Reaction with other nucleophiles: At higher pH values, maleimides can react with other nucleophiles like amines (e.g., lysine (B10760008) residues). | Maintain the reaction pH within the optimal range of 6.5-7.5 to ensure selectivity for thiols.[3][8] |
| Thiazine (B8601807) rearrangement: For conjugates with an N-terminal cysteine, a rearrangement to a more stable six-membered thiazine ring can occur, especially at physiological or higher pH.[1] | If possible, avoid conjugation to N-terminal cysteines. Performing the conjugation at a more acidic pH can help minimize this side reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the retro-Michael reaction in the context of maleimide conjugates?
The retro-Michael reaction is the reverse of the Michael addition. In the context of maleimide-thiol conjugates, it involves the cleavage of the thioether bond, leading to the dissociation of the maleimide-containing molecule and the thiol.[4][9] This reaction is a key consideration for the stability and release mechanisms of many bioconjugates, including ADCs.
Q2: What factors influence the rate of the retro-Michael reaction?
Several factors can influence the rate of the retro-Michael reaction:
-
pH: The pH of the environment can affect the stability of the conjugate and the availability of the reactive thiolate anion form of competing thiols.[1][2]
-
Concentration of competing thiols: The presence and concentration of other thiols, such as glutathione in vivo, can drive the equilibrium towards deconjugation through thiol exchange.[4][9]
-
Temperature: Higher temperatures generally increase the rate of the reaction.
-
Structure of the maleimide and thiol: The electronic properties and steric hindrance of the substituents on both the maleimide and the thiol can impact the stability of the thioether bond.[4] Thiols with a higher pKa tend to form more stable conjugates.
Q3: How can I monitor the progress of the retro-Michael reaction?
The progress of the reaction can be monitored using various analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the intact conjugate, the cleaved maleimide derivative, and the thiol-containing molecule.[4][9]
-
Mass Spectrometry (MS): Mass spectrometry can confirm the identity of the products of the cleavage reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to follow the reaction kinetics and identify the structures of the reactants and products.[9][10]
Q4: How can the stability of maleimide-thiol conjugates be improved to prevent premature retro-Michael reaction?
Several strategies can be employed to enhance the stability of maleimide-thiol conjugates:
-
Hydrolysis of the thiosuccinimide ring: Intentional hydrolysis of the succinimide ring after conjugation can lead to a ring-opened product that is more stable and less prone to the retro-Michael reaction.[6][7]
-
Use of modified maleimides: Maleimides with electron-withdrawing N-substituents can accelerate the stabilizing ring-opening hydrolysis.[6][7] Other modifications, such as the use of N-aryl maleimides, have also been shown to improve stability.[5]
-
Transcyclization: A newer strategy involves an in situ transcyclization reaction that "locks" the thioether bond within a more stable ring structure, preventing the retro-Michael reaction.
Quantitative Data Summary
The following tables summarize representative quantitative data for the stability of maleimide-thiol conjugates from the literature. Note that these are general values and the stability of a specific Mal-C5-N-bis(PEG2-C2-acid) conjugate may vary.
Table 1: Half-lives of N-substituted Succinimide Thioethers in the Presence of Glutathione
| N-Substituent of Maleimide | Conjugated Thiol | Half-life of Conversion (hours) | Extent of Conversion (%) | Reference |
| N-ethyl maleimide (NEM) | 4-mercaptophenylacetic acid (MPA) | 18 | 12.3 | [4] |
| N-phenyl maleimide (NPM) | 4-mercaptophenylacetic acid (MPA) | 3.1 | 89.5 | [4] |
| N-aminoethyl maleimide (NAEM) | 4-mercaptophenylacetic acid (MPA) | - | - | [4] |
| N-ethyl maleimide (NEM) | 4-mercaptohydrocinnamic acid (MPP) | 3.6 | 90.7 | [4] |
| N-ethyl maleimide (NEM) | N-acetyl-L-cysteine (NAC) | 258 | 0.8 | [4] |
Table 2: Ring-Opening Hydrolysis Rates of Maleimide-Thiol Conjugates
| Maleimide Derivative | Half-life of Ring-Opening | Reference |
| Conjugates with commonly used maleimides | Slow (insufficient to prevent thiol exchange) | [6][7] |
| Conjugates with electron-withdrawing N-substituents | Significantly accelerated (products with half-lives > 2 years) | [6][7] |
Experimental Protocols
Protocol 1: General Procedure for Inducing Retro-Michael Reaction of a Maleimide-Thiol Conjugate
This protocol provides a general method for the in vitro cleavage of a maleimide-thiol conjugate using a competing thiol.
Materials:
-
Maleimide-thiol conjugate (e.g., a protein conjugated with Mal-C5-N-bis(PEG2-C2-acid))
-
Phosphate buffered saline (PBS), pH 7.4
-
Competing thiol (e.g., Glutathione, L-cysteine)
-
Reaction tubes
-
Incubator or water bath at 37 °C
-
Analytical instrument (e.g., HPLC, LC-MS)
Procedure:
-
Prepare the Conjugate Solution: Dissolve the maleimide-thiol conjugate in PBS to a final concentration of 1 mg/mL.
-
Prepare the Competing Thiol Solution: Prepare a stock solution of the competing thiol (e.g., 100 mM Glutathione in PBS).
-
Initiate the Reaction: In a reaction tube, add the conjugate solution and the competing thiol solution to achieve a final desired molar excess of the thiol (e.g., 100-fold molar excess).
-
Incubation: Incubate the reaction mixture at 37 °C.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching (Optional): To stop the reaction at the specific time point, the sample can be acidified (e.g., by adding an equal volume of 1% trifluoroacetic acid) or immediately frozen at -80 °C.
-
Analysis: Analyze the samples by a suitable analytical method (e.g., RP-HPLC) to determine the percentage of intact conjugate and cleaved products.
Visualizations
Caption: Mechanism of the retro-Michael reaction and subsequent thiol exchange.
Caption: General experimental workflow for monitoring the retro-Michael reaction.
References
- 1. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Drug-to-Antibody Ratios with Mal-C5-N-bis(PEG2-C2-acid)
Disclaimer: This technical support guide is based on the general principles of antibody-drug conjugate (ADC) development using maleimide-PEG linkers. While "Mal-C5-N-bis(PEG2-C2-acid)" is identified as an ADC linker, specific performance data and established protocols for this particular molecule are not widely available in published literature. The information provided herein should be used as a starting point for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of Mal-C5-N-bis(PEG2-C2-acid) in ADC development?
Mal-C5-N-bis(PEG2-C2-acid) is a heterobifunctional linker designed for the synthesis of antibody-drug conjugates. Its primary functions are:
-
Antibody Conjugation: The maleimide (B117702) group reacts with free thiol groups on cysteine residues of a monoclonal antibody, forming a stable covalent bond.
-
Drug Attachment: The two terminal carboxylic acid groups (bis-acid) allow for the attachment of a payload, typically a cytotoxic drug, through amide bond formation. The "bis" nature of the acid suggests that it may be possible to attach two drug molecules to a single linker, potentially increasing the drug-to-antibody ratio (DAR).
-
Improved Properties: The polyethylene (B3416737) glycol (PEG) chains increase the hydrophilicity of the linker-drug complex. This can help to mitigate aggregation of the ADC, which is a common issue with hydrophobic payloads, and can also improve the pharmacokinetic properties of the final conjugate. The C5 alkyl chain provides spacing between the antibody and the drug.
Q2: How can Mal-C5-N-bis(PEG2-C2-acid) help in improving the drug-to-antibody ratio (DAR)?
The "bis(PEG2-C2-acid)" portion of the linker provides two points of attachment for a drug molecule. In theory, this allows for the conjugation of two drug molecules for every one linker attached to the antibody. This can be advantageous in achieving a higher, more uniform DAR compared to linkers that can only attach a single drug molecule. A higher DAR can lead to a more potent ADC, although this needs to be balanced against potential increases in toxicity and aggregation.[1][2]
Q3: What are the potential challenges when using a maleimide-based linker like this one?
Maleimide-based linkers are widely used but have known stability issues:
-
Hydrolysis: The maleimide ring can be hydrolyzed, especially at neutral to high pH, rendering it unable to react with thiols.[3]
-
Retro-Michael Reaction: The bond formed between the maleimide and a cysteine thiol can be reversible, particularly in the presence of other thiols like glutathione (B108866) in the bloodstream. This can lead to premature release of the drug from the antibody, causing off-target toxicity.[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Drug-to-Antibody Ratio (DAR) | Incomplete antibody reduction. | Ensure complete reduction of disulfide bonds by optimizing the concentration of the reducing agent (e.g., TCEP or DTT) and the reaction time and temperature. |
| Hydrolysis of the maleimide linker. | Prepare the linker solution immediately before use. Perform the conjugation reaction at a slightly acidic to neutral pH (6.5-7.5) to minimize hydrolysis. | |
| Insufficient molar excess of the drug-linker complex. | Increase the molar ratio of the drug-linker complex to the antibody. A typical starting point is a 5- to 10-fold molar excess. | |
| High Levels of ADC Aggregation | Increased hydrophobicity due to the drug payload. | The PEG component of the linker is designed to reduce aggregation. However, if aggregation is still an issue, consider screening different formulation buffers with varying pH and excipients to improve solubility. |
| High DAR. | A very high DAR can lead to aggregation. If aggregation is persistent, it may be necessary to reduce the target DAR by lowering the molar excess of the drug-linker complex during conjugation. | |
| Inconsistent DAR Between Batches | Variability in antibody reduction. | Standardize the antibody reduction protocol, including precise control of time, temperature, and reagent concentrations. |
| Inconsistent quality of the drug-linker complex. | Ensure the purity and concentration of the drug-linker complex are consistent for each batch. |
Experimental Protocols
Protocol 1: Antibody Reduction
This protocol describes the reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.
-
Buffer Preparation: Prepare a conjugation buffer (e.g., phosphate-buffered saline, pH 7.2, with 1 mM EDTA). Degas the buffer to remove dissolved oxygen.
-
Antibody Preparation: Exchange the antibody into the conjugation buffer to a final concentration of 5-10 mg/mL.
-
Reduction: Add a 10- to 50-fold molar excess of a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Removal of Reducing Agent: Remove the excess TCEP using a desalting column equilibrated with the conjugation buffer.
Protocol 2: ADC Conjugation with Mal-C5-N-bis(PEG2-C2-acid)-Drug Complex
This protocol assumes the drug has been pre-conjugated to the Mal-C5-N-bis(PEG2-C2-acid) linker.
-
Drug-Linker Preparation: Dissolve the drug-linker complex in an organic solvent such as DMSO to a known concentration.
-
Conjugation Reaction: Add the desired molar excess of the drug-linker solution to the reduced antibody solution. The final concentration of the organic solvent should typically be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubation: Incubate the reaction mixture at 4°C for 4-16 hours with gentle mixing.
-
Quenching: Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to react with any unreacted maleimide groups.
-
Purification: Purify the ADC from unreacted drug-linker and other impurities using a suitable method, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
Protocol 3: Characterization of the ADC
-
DAR Measurement: Determine the average DAR using methods such as UV-Vis spectroscopy, mass spectrometry (MS), or HIC.
-
Aggregation Analysis: Assess the level of aggregation using size-exclusion chromatography (SEC).
-
Purity Analysis: Determine the purity of the ADC using SDS-PAGE under both reducing and non-reducing conditions.
Quantitative Data Summary
The following tables provide expected ranges for key parameters in ADC development. These are general guidelines and will need to be optimized for each specific antibody and drug combination.
Table 1: Reaction Conditions and Expected DAR
| Molar Ratio of Drug-Linker to Antibody | Reaction Time (hours) | Expected Average DAR |
| 3:1 | 4 | 2-3 |
| 5:1 | 8 | 3-4 |
| 10:1 | 16 | 4-6 |
Table 2: Troubleshooting Common Issues
| Issue | Parameter to Vary | Typical Range |
| Low DAR | Molar excess of drug-linker | 3x to 20x |
| pH of conjugation buffer | 6.5 to 7.5 | |
| High Aggregation | Final DAR | 2 to 8 |
| % Organic Solvent | <10% |
Visualizations
References
Technical Support Center: Purification of Mal-C5-N-bis(PEG2-C2-acid) ADCs
Welcome to the technical support center for the purification of antibody-drug conjugates (ADCs) utilizing the Mal-C5-N-bis(PEG2-C2-acid) linker. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying ADCs with the Mal-C5-N-bis(PEG2-C2-acid) linker?
A1: The primary challenges stem from the heterogeneous nature of the conjugation reaction and the physicochemical properties of the linker itself. Key challenges include:
-
Aggregation: The hydrophobic nature of the payload combined with the hydrophilic PEG linker can lead to the formation of soluble aggregates, which are difficult to remove.
-
Charge Heterogeneity: The conjugation process can result in a mixture of ADC species with varying drug-to-antibody ratios (DAR) and different charge profiles, requiring high-resolution purification techniques.[1][2][3][4]
-
Removal of Free Drug and Linker: Efficient removal of unconjugated payload and the Mal-C5-N-bis(PEG2-C2-acid) linker is critical to ensure the safety and efficacy of the final ADC product.
-
Impact of the PEG Spacer: The polyethylene (B3416737) glycol (PEG) component of the linker increases the hydrodynamic radius of the ADC, which can affect its separation behavior in size-exclusion chromatography (SEC). It can also shield the protein surface, potentially altering its interaction with chromatography resins.[5][6][7]
Q2: Which chromatographic techniques are most effective for purifying Mal-C5-N-bis(PEG2-C2-acid) ADCs?
A2: A multi-step chromatographic approach is typically required for the purification of these ADCs. The most commonly used techniques are:
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for separating ADC species with different DARs. The separation is based on the hydrophobicity of the ADC, which increases with the number of conjugated drug molecules.[8][9]
-
Size Exclusion Chromatography (SEC): SEC is primarily used to remove high molecular weight aggregates and low molecular weight impurities such as unconjugated drug and linker.[10][11][12]
-
Ion Exchange Chromatography (IEX): IEX, particularly cation exchange chromatography (CEX), is effective for separating charge variants of the ADC that may arise from post-translational modifications or the conjugation process itself.[1][2][3][4]
Q3: How does the Mal-C5-N-bis(PEG2-C2-acid) linker affect the choice of purification strategy?
A3: The hydrophilic PEG chains in the linker can increase the overall solubility of the ADC, potentially reducing aggregation compared to ADCs with highly hydrophobic linkers. However, the PEG chains also increase the molecular size and can mask the surface charges of the antibody, which needs to be considered when developing SEC and IEX methods.[5][6][7] For HIC, while the payload's hydrophobicity is the primary driver for separation, the hydrophilic PEG linker can modulate the overall hydrophobicity of the ADC, requiring careful optimization of the mobile phase conditions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of Mal-C5-N-bis(PEG2-C2-acid) ADCs.
Problem 1: High Levels of Aggregates in the Purified ADC
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Suboptimal Mobile Phase in SEC: The mobile phase composition may not be sufficient to prevent non-specific interactions between the ADC and the SEC column matrix, leading to on-column aggregation or poor separation. | Optimize the SEC mobile phase. Consider adding organic modifiers (e.g., 5-15% isopropanol (B130326) or acetonitrile) or arginine to the mobile phase to disrupt hydrophobic interactions. Adjusting the salt concentration and pH can also improve separation.[10] |
| Hydrophobic Interactions: The exposed hydrophobic payload on the ADC surface can promote self-association. | Utilize Hydrophobic Interaction Chromatography (HIC) prior to SEC. HIC can separate different DAR species, and subsequent pooling of fractions with lower DARs may reduce the overall aggregation propensity. |
| Sample Handling and Storage: Freeze-thaw cycles and prolonged storage at inappropriate temperatures can induce aggregation. | Optimize sample handling and storage conditions. Minimize freeze-thaw cycles. Store the ADC in a cryoprotectant-containing buffer at -80°C for long-term storage. For short-term storage, refer to the protein's stability data. |
Quantitative Data Example: Effect of Mobile Phase Modifier on Aggregate Removal by SEC
| Mobile Phase Composition | % Monomer | % Aggregate |
| Phosphate Buffered Saline (PBS), pH 7.4 | 92.5 | 7.5 |
| PBS with 5% Isopropanol, pH 7.4 | 96.2 | 3.8 |
| PBS with 10% Isopropanol, pH 7.4 | 98.1 | 1.9 |
| PBS with 100 mM Arginine, pH 7.4 | 97.5 | 2.5 |
Note: The above data is illustrative and may vary depending on the specific ADC and experimental conditions.
Problem 2: Poor Separation of DAR Species in HIC
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Salt Concentration: The initial salt concentration in the binding buffer may be too low for efficient binding or too high, causing precipitation. The gradient slope may be too steep for adequate resolution. | Optimize the salt gradient. Screen different salt types (e.g., ammonium (B1175870) sulfate, sodium chloride) and concentrations in the binding buffer. A shallower gradient will generally improve the resolution between different DAR species. |
| Hydrophilic Nature of the PEG Linker: The hydrophilic PEG linker can reduce the overall hydrophobicity of the ADC, leading to weaker binding to the HIC resin and co-elution of different DAR species. | Select a more hydrophobic HIC resin. Resins with different ligands (e.g., butyl, phenyl, ether) offer varying degrees of hydrophobicity. A more hydrophobic resin may provide better retention and separation of PEGylated ADCs. |
| Secondary Ionic Interactions: Charged residues on the ADC surface can interact with the HIC resin, leading to peak tailing or broadening. | Adjust the pH of the mobile phase. Modifying the pH can alter the surface charge of the ADC and minimize secondary ionic interactions with the resin. |
Problem 3: Inefficient Removal of Free Drug/Linker
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Diavolumes in Tangential Flow Filtration (TFF): The number of diafiltration volumes may not be adequate for complete removal of small molecule impurities. | Increase the number of diavolumes during TFF. Monitor the concentration of free drug in the permeate to determine the optimal number of diavolumes required. |
| Adsorption of Free Drug to the ADC: The hydrophobic payload may non-covalently associate with the antibody, making it difficult to remove by standard buffer exchange. | Perform a purification step under conditions that disrupt non-covalent interactions. This could involve using a mobile phase with a low concentration of an organic solvent during a chromatography step, if the ADC is stable under such conditions. |
| Co-elution in Chromatography: The free drug/linker may co-elute with the ADC in certain chromatographic methods. | Utilize a chromatography method with a different selectivity. For example, if co-elution is observed in SEC, a subsequent HIC or IEX step can be employed to separate the ADC from the small molecule impurities based on hydrophobicity or charge. |
Experimental Protocols
Protocol 1: Purification of Mal-C5-N-bis(PEG2-C2-acid) ADC using Hydrophobic Interaction Chromatography (HIC)
Objective: To separate ADC species based on their drug-to-antibody ratio (DAR).
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0
-
Crude Mal-C5-N-bis(PEG2-C2-acid) ADC reaction mixture
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Dilute the crude ADC sample with an equal volume of Mobile Phase A.
-
Inject the diluted sample onto the column.
-
Elute the bound ADC using a linear gradient from 0% to 100% Mobile Phase B over 30-60 minutes.
-
Monitor the elution profile at 280 nm.
-
Collect fractions corresponding to the different peaks (DAR species).
-
Analyze the collected fractions by a suitable method (e.g., UV-Vis spectroscopy, mass spectrometry) to determine the DAR of each fraction.
Protocol 2: Aggregate Removal from Mal-C5-N-bis(PEG2-C2-acid) ADC using Size Exclusion Chromatography (SEC)
Objective: To remove high molecular weight aggregates from the ADC preparation.
Materials:
-
SEC column (e.g., TSKgel G3000SWxl)
-
HPLC system
-
Mobile Phase: Phosphate Buffered Saline (PBS), pH 7.4, optionally containing 5-10% isopropanol or 100 mM arginine.
-
Partially purified ADC sample (e.g., pooled fractions from HIC).
Procedure:
-
Equilibrate the SEC column with the chosen mobile phase.
-
Inject the ADC sample onto the column.
-
Elute the sample isocratically with the mobile phase.
-
Monitor the elution profile at 280 nm.
-
Collect the fraction corresponding to the monomeric ADC peak, avoiding the earlier eluting aggregate peaks.
-
Analyze the collected fraction for purity and aggregate content using analytical SEC.
Visualizations
Caption: A typical workflow for the purification of Mal-C5-N-bis(PEG2-C2-acid) ADCs.
Caption: Principle of DAR species separation by Hydrophobic Interaction Chromatography (HIC).
References
- 1. lcms.cz [lcms.cz]
- 2. Impact of linker-drug on ion exchange chromatography separation of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of linker-drug on ion exchange chromatography separation of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Current approaches for purification of antibody-drug conjugates. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Hydrolysis of Mal-C5-N-bis(PEG2-C2-acid) Maleimide Group
Welcome to the technical support center for Mal-C5-N-bis(PEG2-C2-acid) and other maleimide-containing reagents. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the storage, handling, and use of these linkers, with a specific focus on troubleshooting the hydrolysis of the maleimide (B117702) group.
Frequently Asked Questions (FAQs)
Q1: What is Mal-C5-N-bis(PEG2-C2-acid) and what is its chemical structure?
A1: Mal-C5-N-bis(PEG2-C2-acid) is a heterobifunctional crosslinker used in bioconjugation, particularly for the synthesis of antibody-drug conjugates (ADCs).[1][2] It contains a maleimide group, which is reactive towards thiol (sulfhydryl) groups, and two terminal carboxylic acid groups, which can be conjugated to primary amines. The full chemical structure is shown below.
Chemical Structure of Mal-C5-N-bis(PEG2-C2-acid)
-
Molecular Formula: C₂₄H₃₈N₂O₁₁
-
Molecular Weight: 530.57 g/mol
-
CAS Number: 3026691-12-0
Q2: What is maleimide hydrolysis and why is it a concern?
A2: Maleimide hydrolysis is the chemical breakdown of the maleimide ring by water. This reaction opens the ring to form a maleamic acid derivative, which is not reactive towards thiol groups.[3][4] This is a significant concern because it leads to the inactivation of the linker, preventing its conjugation to cysteine residues on proteins or other thiol-containing molecules.
Q3: What are the main factors that influence the rate of maleimide hydrolysis?
A3: The primary factors influencing maleimide hydrolysis are:
-
pH: The rate of hydrolysis increases significantly with increasing pH. Maleimides are most stable at a slightly acidic pH (6.0-6.5) and become increasingly unstable as the pH becomes neutral to alkaline (pH > 7).[3][4][5]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[6] For this reason, it is recommended to store maleimide reagents at low temperatures and conduct conjugation reactions at controlled temperatures.
-
N-Substituent: The chemical group attached to the nitrogen of the maleimide ring can affect its stability. Electron-withdrawing groups on the N-substituent can increase the rate of hydrolysis.[7][8][9]
Q4: How should I store my Mal-C5-N-bis(PEG2-C2-acid) to minimize hydrolysis?
A4: To minimize hydrolysis, Mal-C5-N-bis(PEG2-C2-acid) should be stored as a dry solid at -20°C, protected from light and moisture.[5] If you need to prepare a stock solution, use an anhydrous, water-miscible organic solvent such as DMSO or DMF and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5][10] Aqueous solutions of maleimides are not recommended for long-term storage.[5]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving Mal-C5-N-bis(PEG2-C2-acid) and other maleimide reagents.
| Problem | Potential Cause | Recommended Solution |
| Low or no conjugation to my thiol-containing protein. | 1. Hydrolysis of the maleimide group: The maleimide linker may have been inactivated due to exposure to aqueous solutions at neutral or high pH, or elevated temperatures. | - Always prepare maleimide solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before starting the conjugation.[11] - If short-term aqueous storage is unavoidable, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C.[11] |
| 2. Oxidized thiols: The cysteine residues on your protein may have formed disulfide bonds, which are unreactive with maleimides.[12][13] | - Pre-reduce your protein with a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine) before conjugation. A 10-100 fold molar excess of TCEP for 20-30 minutes at room temperature is a common starting point.[4][13] - If using DTT, it must be removed before adding the maleimide reagent.[11] | |
| 3. Suboptimal reaction pH: The pH of the reaction buffer is critical. At pH < 6.5, the reaction rate is slow. At pH > 7.5, maleimide hydrolysis becomes rapid, and the maleimide can also react with amines.[11][14] | - Perform the conjugation reaction in a buffer with a pH between 6.5 and 7.5.[14] | |
| I see a loss of my conjugated payload over time in vivo or in thiol-containing solutions. | Retro-Michael reaction (thiol exchange): The thioether bond formed between the maleimide and the thiol is reversible, especially in the presence of other thiols like glutathione.[3][4] | - After the initial conjugation, induce hydrolysis of the thiosuccinimide ring to form a stable succinamic acid thioether. This can be achieved by adjusting the pH of the conjugate solution to 8.5-9.0 and incubating at room temperature or 37°C.[4] Monitor the ring-opening by mass spectrometry. |
| My maleimide reagent appears to be inactive even when stored as a solid. | Improper storage: Exposure to moisture and light can degrade the maleimide group over time. | - Store the solid reagent in a desiccator at -20°C, protected from light. |
Quantitative Data Summary
The rate of maleimide hydrolysis is highly dependent on the experimental conditions. The following tables provide a summary of the impact of pH and temperature on maleimide stability.
Table 1: Effect of pH on Maleimide Hydrolysis
| pH | Relative Hydrolysis Rate | Stability | Recommended Use |
| < 6.5 | Slow | High | Stable for short-term storage and conjugation, but reaction with thiols is slower. |
| 6.5 - 7.5 | Moderate | Moderate | Optimal range for selective and efficient thiol conjugation.[14] |
| > 7.5 | Fast | Low | Not recommended due to rapid hydrolysis and potential side reactions with amines.[4] |
Table 2: Effect of Temperature on Maleimide Hydrolysis
| Temperature | Relative Hydrolysis Rate | Recommendation |
| 4°C | Slow | Recommended for overnight conjugation reactions, especially for sensitive proteins.[6] |
| Room Temperature (20-25°C) | Moderate | Suitable for faster conjugation reactions (typically 1-2 hours).[6] |
| 37°C | Fast | Generally avoided for conjugation reactions unless specifically required, as it significantly increases the rate of hydrolysis.[7] |
Experimental Protocols
Protocol 1: General Maleimide-Thiol Conjugation
This protocol provides a general procedure for conjugating a maleimide-containing molecule to a thiol-containing protein.
-
Prepare the Protein Solution: Dissolve the thiol-containing protein in a degassed conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.4) at a concentration of 1-10 mg/mL.[12][13]
-
Reduce Disulfide Bonds (if necessary): Add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature.[4]
-
Prepare the Maleimide Solution: Immediately before use, dissolve the maleimide reagent in a minimal amount of anhydrous DMSO or DMF to a high concentration (e.g., 10 mM).
-
Conjugation Reaction: Add the maleimide solution to the protein solution to achieve a 10-20 fold molar excess of the maleimide reagent over the protein.[11] Incubate the reaction at room temperature for 2 hours or at 4°C overnight, with gentle mixing.[11]
-
Quench the Reaction (optional): To stop the reaction, a small molecule thiol such as cysteine or 2-mercaptoethanol (B42355) can be added to react with any excess maleimide.[11]
-
Purify the Conjugate: Remove unreacted maleimide and other small molecules by size-exclusion chromatography (SEC), dialysis, or ultrafiltration.[15]
Protocol 2: Quantification of Maleimide Groups using Ellman's Reagent (DTNB)
This protocol allows for the indirect quantification of maleimide groups by measuring the reduction in the concentration of a known amount of a thiol after reaction with the maleimide.
-
Prepare a Thiol Standard: Prepare a known concentration of a thiol-containing compound (e.g., cysteine or glutathione) in a suitable buffer (e.g., PBS, pH 7.4).
-
Reaction: Mix a known amount of your maleimide-containing sample with the thiol standard. Allow the reaction to proceed to completion (e.g., 2 hours at room temperature).
-
Prepare Ellman's Reagent: Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the same buffer.
-
Quantification: Add the Ellman's Reagent solution to the reaction mixture from step 2. Also, prepare a control with only the thiol standard and Ellman's Reagent.
-
Measure Absorbance: Measure the absorbance of both the sample and the control at 412 nm.
-
Calculate Maleimide Concentration: The decrease in absorbance in the sample compared to the control is proportional to the amount of thiol that reacted with the maleimide, allowing for the calculation of the initial maleimide concentration.
Visualizations
Caption: Pathway of maleimide group hydrolysis leading to its inactivation.
Caption: A logical workflow for troubleshooting low conjugation efficiency.
References
- 1. Mal-C5-N-bis(PEG2-C2-acid) | Fulcrum Pharma [fulcrumpharma.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 15. biotium.com [biotium.com]
storage and handling conditions for Mal-C5-N-bis(PEG2-C2-acid)
Technical Support Center: Mal-C5-N-bis(PEG2-C2-acid)
This guide provides researchers, scientists, and drug development professionals with essential information on the storage, handling, and troubleshooting for Mal-C5-N-bis(PEG2-C2-acid), a bifunctional linker commonly used in the synthesis of antibody-drug conjugates (ADCs)[1][2].
Storage and Handling Conditions
Proper storage and handling are critical to maintain the integrity and reactivity of Mal-C5-N-bis(PEG2-C2-acid).
| Parameter | Condition | Duration | Notes |
| Solid Form | 4°C, protect from light[1] | Long-term (months to years)[3] | Store under an inert atmosphere (e.g., Nitrogen or Argon) if possible. |
| 2°C to 8°C[2] | Short-term (days to weeks)[3] | ||
| In Solvent | -20°C, protect from light[1][4] | Up to 1 month[1][4][5] | Use anhydrous solvents like DMSO or DMF. Aliquot to avoid repeated freeze-thaw cycles.[4] |
| -80°C, protect from light[1][4] | Up to 6 months[1][4][5] | Ensure solvent is properly sealed to prevent moisture absorption. |
Frequently Asked Questions (FAQs)
Q1: How should I store the solid Mal-C5-N-bis(PEG2-C2-acid) upon receipt?
A: Upon receipt, the solid product should be stored at 4°C and protected from light for long-term stability[1]. Some suppliers recommend storage at 2-8°C[2]. For extended periods (months to years), storing at -20°C in a dry, dark place is also a suitable option[3].
Q2: What is the best way to prepare a stock solution?
A: It is recommended to dissolve Mal-C5-N-bis(PEG2-C2-acid) in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF)[6]. To prepare a stock solution, briefly vortex the mixture. For accurate concentration, especially with hygroscopic solvents like DMSO, use a newly opened bottle[4][5]. Once prepared, the stock solution should be stored at -20°C for up to one month or at -80°C for up to six months[1][4][5]. It's best to aliquot the solution to prevent degradation from repeated freeze-thaw cycles[4].
Q3: My maleimide (B117702) linker shows low reactivity. What could be the cause?
A: Low reactivity is often due to the hydrolysis of the maleimide group. This can happen if the compound is exposed to moisture during storage or if aqueous buffers are used for reconstitution and stored for extended periods. If you must store it in an aqueous buffer, use a slightly acidic pH (6.0-6.5) and store at 4°C for only short durations[7]. Long-term storage of maleimide-functionalized molecules in aqueous solutions can lead to a significant loss of reactivity[7].
Q4: I am seeing poor conjugation efficiency to my protein/peptide. How can I troubleshoot this?
A: Poor conjugation efficiency is a common issue that can stem from several factors:
-
Thiol Oxidation: The target sulfhydryl groups (-SH) on your cysteine residues may have oxidized to form disulfide bonds, which do not react with maleimides[6][7]. Before conjugation, consider reducing your protein/peptide with an agent like TCEP (tris(2-carboxyethyl)phosphine), which doesn't need to be removed prior to adding the maleimide[7]. If using DTT (dithiothreitol), it must be completely removed before conjugation, as it will compete for the maleimide[7].
-
Buffer pH: The thiol-maleimide reaction is most efficient at a pH between 6.5 and 7.5. At pH values above 7.5, the maleimide group can react with primary amines (e.g., lysine (B10760008) residues), and the maleimide ring itself becomes more susceptible to hydrolysis[7].
-
Buffer Composition: Avoid using buffers that contain thiol compounds (e.g., DTT, β-mercaptoethanol).
-
Degassing: To prevent re-oxidation of thiols, degas your buffers before use[7]. Including a chelating agent like EDTA (1-5 mM) can also help by sequestering metal ions that catalyze oxidation[7].
Q5: My final conjugate seems unstable. Is the linkage reversible?
A: Yes, the thiosuccinimide linkage formed from the maleimide-thiol reaction can undergo a retro-Michael reaction, leading to cleavage of the conjugate. This is a known drawback, especially in vivo where other thiols like glutathione (B108866) can cause thiol exchange[8][9][10]. The stability of the conjugate can be influenced by the structure of the maleimide and the surrounding microenvironment[8][11]. Hydrolysis of the succinimide (B58015) ring can stabilize the conjugate, and this process is accelerated by electron-withdrawing groups near the maleimide[8][11].
Q6: Can the maleimide group react with other amino acids besides cysteine?
A: While highly selective for thiols, the maleimide group can react with other nucleophiles, particularly the primary amine of lysine residues, especially at a pH above 7.5[7]. If your protein has a highly reactive N-terminal cysteine, a side reaction can occur at physiological or higher pH, leading to a thiazine (B8601807) rearrangement[7][12]. Performing the conjugation at a more acidic pH (e.g., pH 5.0-6.5) can minimize these side reactions by keeping amines protonated[7][12].
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for conjugating a thiol-containing biomolecule (e.g., a protein with cysteine residues) with Mal-C5-N-bis(PEG2-C2-acid).
Caption: General workflow for maleimide-thiol bioconjugation.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Mal-C5-N-bis(PEG2-C2-acid) | Fulcrum Pharma [fulcrumpharma.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Improving the Stability of Maleimide-Thiol Conjugation for Drug Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Long-term stabilization of maleimide-thiol conjugates. | Semantic Scholar [semanticscholar.org]
- 12. bachem.com [bachem.com]
minimizing off-target reactions of Mal-C5-N-bis(PEG2-C2-acid)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing off-target reactions and optimizing the use of Mal-C5-N-bis(PEG2-C2-acid) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Mal-C5-N-bis(PEG2-C2-acid) and what are its primary applications?
Mal-C5-N-bis(PEG2-C2-acid) is a heterobifunctional crosslinker used in bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs).[1][2] It features a maleimide (B117702) group that selectively reacts with thiol (sulfhydryl) groups, typically found in cysteine residues of proteins and peptides, through a Michael addition reaction.[3] The other end of the linker has two carboxylic acid groups, which can be conjugated to other molecules. The polyethylene (B3416737) glycol (PEG) chains enhance solubility and biocompatibility.[]
Q2: What are the primary off-target reactions associated with maleimide chemistry?
The main off-target reactions involving the maleimide group are:
-
Hydrolysis: The maleimide ring can undergo hydrolysis to form a non-reactive maleamic acid, especially at higher pH values.[][5] This can occur before or after conjugation.
-
Reaction with other nucleophiles: Besides thiols, maleimides can react with other nucleophilic groups, such as amines (e.g., lysine (B10760008) residues), particularly at pH values above 7.5.[5] However, the reaction with thiols is significantly faster at a neutral pH.[3][5]
-
Retro-Michael Reaction: The thioether bond formed between the maleimide and a thiol can be reversible under certain conditions, leading to deconjugation and potential "payload migration" to other thiol-containing molecules like serum albumin.[3][5]
Q3: How can I minimize hydrolysis of the maleimide group?
To minimize hydrolysis, it is crucial to:
-
Control pH: Maintain the reaction pH between 6.5 and 7.5, which is optimal for the thiol-maleimide reaction while limiting hydrolysis.[3][6]
-
Storage: Store the Mal-C5-N-bis(PEG2-C2-acid) reagent in a dry, biocompatible solvent like DMSO or DMF and avoid aqueous storage.[5] If aqueous solutions are necessary, use a slightly acidic buffer (pH 6.0-6.5).
Q4: How can the stability of the final conjugate be improved?
After conjugation, the resulting thiosuccinimide ring can be intentionally hydrolyzed under slightly alkaline conditions (e.g., pH 9.0 for a short period) to form a stable, ring-opened product that is not susceptible to the retro-Michael reaction.[7] Some modern maleimide-based linkers are designed to "self-hydrolyze" post-conjugation to enhance stability.[8][9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Maleimide Hydrolysis: The maleimide group on the linker has been hydrolyzed and is no longer reactive. | Prepare fresh maleimide solutions immediately before use. Store stock solutions in an anhydrous solvent like DMSO or DMF.[10] Ensure the reaction pH is between 6.5 and 7.5.[6] |
| Suboptimal pH: The reaction pH is too low, slowing down the reaction rate. | The optimal pH range for maleimide-thiol conjugation is typically 6.5-7.5. At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.[5] | |
| Incorrect Stoichiometry: The molar ratio of maleimide to thiol is not optimized. | A 10-20 fold molar excess of the maleimide reagent is a common starting point for protein labeling.[7] However, for some molecules, a lower ratio (e.g., 2:1 or 5:1) may be optimal.[11] It is recommended to perform small-scale optimization experiments with varying molar ratios.[6] | |
| Incomplete Reduction of Disulfide Bonds: If targeting cysteine residues in disulfide bonds, they must first be reduced. | Use a reducing agent like TCEP (tris(2-carboxyethyl)phosphine), which does not need to be removed before conjugation.[6][12] DTT (dithiothreitol) can also be used, but it must be removed before adding the maleimide reagent.[7] | |
| Off-Target Binding/Aggregation | Reaction with Amines: At pH values above 7.5, reaction with amine groups (e.g., lysine) becomes more competitive. | Maintain the reaction pH in the optimal 6.5-7.5 range.[5] |
| Protein Aggregation: Suboptimal buffer conditions or high concentrations of reagents can lead to protein instability. | Optimize buffer conditions, ensuring the pH is within the protein's stability range.[12] Consider including excipients that prevent aggregation if necessary. | |
| Conjugate Instability (Payload Loss) | Retro-Michael Reaction: The thiosuccinimide linkage is undergoing a reverse reaction, leading to deconjugation. | After purification, consider hydrolyzing the thiosuccinimide ring by incubating the conjugate at a slightly alkaline pH (e.g., pH 9.0) for a short period to form a more stable ring-opened structure.[7] |
Experimental Protocols
Protocol 1: General Protein Reduction (for targeting internal cysteines)
-
Protein Preparation: Dissolve the protein in a degassed, amine-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.[12]
-
Addition of Reducing Agent: If the protein contains disulfide bonds that need to be reduced, add a 10-100 fold molar excess of TCEP.[10][13]
-
Incubation: Incubate the mixture at room temperature for 30-60 minutes.[12] The reduced protein is now ready for conjugation.
Protocol 2: Conjugation of Mal-C5-N-bis(PEG2-C2-acid) to a Reduced Protein
-
Maleimide Reagent Preparation: Immediately before use, dissolve the Mal-C5-N-bis(PEG2-C2-acid) in a dry, water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[10][12]
-
Conjugation Reaction: Add the maleimide stock solution to the reduced protein solution to achieve the desired molar excess (e.g., starting with a 10- to 20-fold molar excess).[7][10]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[7] Gentle mixing can be applied.
-
Quenching (Optional): To stop the reaction, a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) can be added to react with any excess maleimide.[7]
-
Purification: Purify the conjugate from excess reagents and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.[6][12]
Data Summary
Table 1: Recommended Reaction Parameters for Maleimide-Thiol Conjugation
| Parameter | Recommended Range/Value | Notes |
| pH | 6.5 - 7.5 | Balances reaction rate and minimizes hydrolysis and side reactions with amines.[5] |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 (starting point) | Optimal ratio is protein-dependent and should be determined empirically.[6][10] Ratios as low as 2:1 have been shown to be effective in some cases.[11] |
| Reaction Time | 2 hours at room temperature or overnight at 4°C | Longer incubation at lower temperatures may be suitable for sensitive proteins.[10] |
| Reaction Buffer | Amine-free buffers (e.g., PBS, HEPES) | Buffers containing primary or secondary amines (e.g., Tris) can compete with the reaction at pH > 7.5.[12] |
Visualizations
Caption: Desired maleimide-thiol conjugation pathway.
Caption: Primary off-target reactions of the maleimide group.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Mal-C5-N-bis(PEG2-C2-acid) | Fulcrum Pharma [fulcrumpharma.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]
Technical Support Center: Optimizing ADC Activity with Branched Linkers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with antibody-drug conjugates (ADCs) that utilize branched linkers. The length of these linkers is a critical parameter that can significantly impact ADC efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using branched linkers in ADCs?
Branched linkers are primarily used to increase the drug-to-antibody ratio (DAR) in a controlled and homogeneous manner.[1] This is particularly beneficial when using site-specific conjugation techniques, such as those involving microbial transglutaminase (MTGase), which may have a limited number of conjugation sites on the antibody.[2][3] By using a branched linker, multiple payload molecules can be attached at a single conjugation site, leading to a higher DAR without extensive antibody engineering or multiple chemical modifications that could compromise the antibody's structure and function.[1]
Q2: How does the length of a branched linker impact the cytotoxic activity of an ADC?
The length of a branched linker has a critical effect on the ADC's cytotoxic activity.[2][3] Studies have shown that a "short" branched linker can lead to a significant decrease in potency, in some cases by an order of magnitude, when compared to a similar ADC with a "long" branched linker.[2][3] This is in contrast to some observations with linear linkers where shorter linkers can be advantageous.[2][4]
Q3: What is the proposed mechanism behind the reduced activity of ADCs with short branched linkers?
The reduced activity of ADCs with short branched linkers is thought to be due to steric hindrance.[2][3][4] A short spacer between the branching point and the cleavable moiety of the linker can impede the access of lysosomal enzymes, such as cathepsins, to the cleavage site.[2][4] This inefficient cleavage leads to a reduced rate of payload release within the target cell, thereby diminishing the ADC's cytotoxic effect.[2][3]
Q4: Can increasing the length of a branched linker negatively impact an ADC?
While a longer branched linker can overcome the issue of steric hindrance and improve cytotoxicity, it is important to consider the overall physicochemical properties of the ADC.[4] Increasing linker length, especially with hydrophobic payloads, could potentially increase the overall hydrophobicity of the ADC, which might lead to aggregation and faster clearance from circulation.[4][5] Therefore, a balance must be struck, and the introduction of hydrophilic components, such as PEG moieties, within the linker design can help mitigate these potential issues.[6][7]
Troubleshooting Guide
Issue 1: My homogeneous, high-DAR ADC with a branched linker shows lower than expected in vitro cytotoxicity.
-
Possible Cause: The branched linker may be too short, causing steric hindrance and inefficient cleavage by lysosomal enzymes.[2][3] This is a likely issue if you observe significantly lower potency compared to a heterogeneous ADC with a similar DAR or a homogeneous ADC with a lower DAR and a linear linker.[2]
-
Troubleshooting Steps:
-
Synthesize a control ADC with a longer branched linker. A common strategy is to insert a hydrophilic spacer, such as a PEG4 fragment, after the branching point.[2]
-
Perform a comparative in vitro cytotoxicity assay. Test the new "long" linker ADC alongside your original "short" linker ADC, a relevant heterogeneous control, and a lower DAR homogeneous control.[2]
-
Analyze the results. A significant increase in potency with the longer linker would confirm that steric hindrance was the likely cause of the initial low activity.[2]
-
Issue 2: My ADC with a branched linker is showing signs of aggregation or poor pharmacokinetics.
-
Possible Cause: The increased number of hydrophobic payloads concentrated by the branched linker may be increasing the overall hydrophobicity of the ADC, leading to aggregation and rapid clearance.[4][5]
-
Troubleshooting Steps:
-
Incorporate hydrophilic moieties into the linker design. The use of polyethylene (B3416737) glycol (PEG) or other hydrophilic spacers within the branched linker can help to mask the hydrophobicity of the payload and improve the ADC's solubility and pharmacokinetic profile.[6][7]
-
Characterize the biophysical properties of the ADC. Use techniques like size exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC) to assess the aggregation state and hydrophobicity of your ADC constructs.[8][9]
-
Evaluate pharmacokinetics in vivo. Compare the pharmacokinetic profiles of ADCs with and without hydrophilic components in the branched linker to determine the impact on circulation half-life.[6]
-
Quantitative Data Summary
The following table summarizes in vitro cytotoxicity data for trastuzumab-based ADCs with different linker architectures and DARs, highlighting the impact of branched linker length.
| ADC Description | Linker Type | DAR | Target Cell Line | IC50 (nM) | Reference |
| Homogeneous ADC I | Linear (PEG4 spacer) | 2 | BT-474 (HER2+) | 0.35 | [2] |
| Homogeneous ADC II | Branched ("short") | 6 | BT-474 (HER2+) | 0.68 | [2] |
| Homogeneous ADC III | Branched ("long" with PEG4) | 6 | BT-474 (HER2+) | 0.074 | [2] |
| Heterogeneous ADC IV | Thiol-maleimide | 6 | BT-474 (HER2+) | 0.071 | [2] |
| Free MMAE | - | - | BT-474 (HER2+) | 4.2 | [2] |
These ADCs showed no cytotoxic effect on the HER2-negative MDA-MB-231 cell line at concentrations up to 100 nM.[2]
Experimental Protocols & Workflows
General Experimental Workflow for ADC Synthesis and Evaluation
Caption: General workflow for the synthesis, characterization, and evaluation of ADCs with branched linkers.
Detailed Protocol: In Vitro Cytotoxicity Assay
-
Cell Culture: Culture HER2-positive (e.g., BT-474) and HER2-negative (e.g., MDA-MB-231) human breast carcinoma cell lines in appropriate media.[2]
-
Cell Seeding: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
ADC Preparation: Prepare serial dilutions of the ADC constructs, unconjugated antibody, and free payload in the cell culture medium.
-
Treatment: Replace the culture medium in the wells with the prepared dilutions of the test articles. Include untreated cells as a control.
-
Incubation: Incubate the plates for a specified duration (e.g., 72-96 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Measure cell viability using a standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Plot the percentage of surviving cells against the molar concentration of the test article. Calculate the IC50 values (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.[2]
Signaling Pathways and Logical Relationships
Impact of Branched Linker Length on ADC Efficacy
Caption: The relationship between branched linker length, enzymatic cleavage, and ADC cytotoxicity.
References
- 1. Enzymatic conjugation using branched linkers for constructing homogeneous antibody-drug conjugates with high potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Advances and Limitations of Antibody Drug Conjugates for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
strategies to improve Mal-C5-N-bis(PEG2-C2-acid) ADC pharmacokinetics
Welcome to the technical support center for Antibody-Drug Conjugates (ADCs) utilizing the Mal-C5-N-bis(PEG2-C2-acid) linker system. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the pharmacokinetics (PK) of their ADCs.
Frequently Asked Questions (FAQs)
Q1: What is the intended purpose of the N-bis(PEG2-C2-acid) moiety in the linker, and how is it expected to influence ADC pharmacokinetics?
The N-bis(PEG2-C2-acid) component is a hydrophilic, branched structure designed to modulate the physicochemical properties of the ADC.[1] The inclusion of polyethylene (B3416737) glycol (PEG) elements is a known strategy to shield hydrophobic payloads, which can otherwise lead to aggregation and accelerated plasma clearance.[1][2]
Key expected impacts on pharmacokinetics include:
-
Improved Solubility and Reduced Aggregation: The hydrophilic nature of the PEG and acidic groups helps to counteract the hydrophobicity of the cytotoxic payload, improving ADC solubility and preventing aggregation.[3][4][][6] This is critical for maintaining the integrity and stability of the ADC in formulation and in circulation.[][8]
-
Enhanced Hydrophilicity: The dual PEG chains and terminal carboxylic acid groups significantly increase the overall hydrophilicity of the linker-payload system. This can enable higher drug-to-antibody ratios (DAR) without the solubility issues that plague more hydrophobic linkers.[1][9]
-
Prolonged Circulation Half-Life: PEGylation is a well-established method to improve the PK profile of biologics.[4][] The PEG chains form a "hydration shell" around the ADC, which can reduce non-specific clearance mechanisms and prolong its time in circulation.[4][9]
Q2: What is a typical target Drug-to-Antibody Ratio (DAR) for ADCs, and how does it impact pharmacokinetics?
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that significantly influences both the efficacy and the pharmacokinetics of an ADC.[11][12]
-
Optimal Range: Most ADCs in clinical development have an average DAR of 2 to 4.[13][14] Studies have shown that a DAR in the range of 3-4 often provides a favorable balance between potency and safety.[11][13]
-
Impact of High DAR: While higher DAR values can increase in vitro potency, they often lead to negative PK consequences.[13][14][15] ADCs with very high DAR (e.g., 8 or more) tend to be more hydrophobic, leading to problems such as:
-
Rapid Clearance: High-DAR conjugates, particularly those with hydrophobic payloads, are often cleared from circulation more quickly.[13][14]
-
Increased Aggregation: The increased hydrophobicity can cause the ADC to aggregate, which compromises stability and can lead to faster clearance and potential immunogenicity.[2][]
-
Off-Target Toxicity: Faster clearance and potential instability can lead to a narrower therapeutic window.[16]
-
-
Impact of Low DAR: A low DAR may result in insufficient potency, requiring higher doses to achieve the desired therapeutic effect.[12][17]
The N-bis(PEG2-C2-acid) linker is specifically designed to mitigate the negative effects of high DAR by increasing the hydrophilicity of the payload.[9] However, empirical testing is required to determine the optimal DAR for each specific antibody-payload combination.
Q3: The maleimide (B117702) conjugation chemistry is known for potential instability. What are the primary concerns and how can they be addressed?
The maleimide group reacts with thiol groups (from reduced cysteines on the antibody) to form a thiosuccinimide linkage.[18] While this is a common conjugation method, the resulting linkage can be unstable in vivo.
-
Primary Concern: Retro-Michael Reaction. The thiosuccinimide bond is susceptible to a retro-Michael reaction, especially in the presence of endogenous thiols like albumin or glutathione.[19][20] This leads to the deconjugation of the linker-payload from the antibody, releasing the drug prematurely into systemic circulation, which can cause off-target toxicity and reduce efficacy.[18][19]
-
Mitigation Strategy: Hydrolysis. The stability of the linkage can be significantly improved by hydrolysis of the succinimide (B58015) ring.[19] The resulting ring-opened product is much more stable and less prone to the reverse reaction.[19] Some strategies involve intentionally hydrolyzing the conjugate under mild conditions after the initial conjugation step to ensure in vivo stability.[19][21] Alternative linker chemistries that form more stable bonds are also under active development.[18]
Troubleshooting Guides
Problem 1: High ADC Heterogeneity and Inconsistent DAR
You observe wide peak distributions in your HIC analysis and batch-to-batch variability in the average DAR.
| Potential Cause | Recommended Action / Troubleshooting Step |
| Incomplete Antibody Reduction | Ensure complete and consistent reduction of interchain disulfide bonds. Optimize the concentration of the reducing agent (e.g., TCEP, DTT) and incubation time/temperature. Quench the reaction effectively before conjugation. |
| Suboptimal Conjugation Conditions | Optimize the conjugation reaction parameters. Titrate the molar excess of the linker-drug. Control pH, temperature, and reaction time precisely. Inconsistent conditions can lead to variable conjugation efficiency.[22] |
| Linker-Drug Instability | The maleimide group can hydrolyze before conjugation. Prepare the linker-drug solution fresh and use it promptly. Avoid prolonged exposure to aqueous buffers, especially at non-neutral pH. |
| Analytical Method Resolution | The analytical method may not be adequately resolving different DAR species. Optimize your HIC or RP-HPLC method (e.g., gradient slope, salt type, temperature) to improve peak separation.[23][24] |
Problem 2: Rapid ADC Clearance in Pharmacokinetic Studies
Your ADC shows a much shorter half-life in vivo than the parent antibody, indicating rapid clearance.
| Potential Cause | Recommended Action / Troubleshooting Step |
| High Average DAR | As discussed in the FAQ, high DAR often leads to faster clearance.[13][14] Synthesize and test ADCs with a lower average DAR (e.g., DAR 2 vs. DAR 4) to see if PK improves.[14] |
| ADC Aggregation | Hydrophobic interactions can cause aggregation, which is rapidly cleared by the reticuloendothelial system. Analyze the ADC for aggregates using Size Exclusion Chromatography (SEC). If aggregation is present, consider lowering the DAR or optimizing the formulation with stabilizers like polysorbate.[][25] |
| Linker Instability (In Vivo) | Premature deconjugation via the retro-Michael reaction can occur.[19] The PK profile of the "total antibody" (measured by LBA) versus the "conjugated ADC" can reveal this.[26][27] If deconjugation is significant, consider post-conjugation hydrolysis to stabilize the maleimide linkage or explore alternative, more stable conjugation chemistries.[18][19] |
| Increased Hydrophobicity | Even with the hydrophilic linker, a highly hydrophobic payload can increase overall ADC hydrophobicity, leading to faster clearance.[2] This is an intrinsic property that may require re-evaluating the payload or further modifying the linker to be more hydrophilic.[3] |
Problem 3: ADC Aggregation During Formulation or Storage
You observe the formation of high molecular weight species (aggregates) in your ADC preparation.
| Potential Cause | Recommended Action / Troubleshooting Step |
| High Hydrophobicity | The cytotoxic payload is often hydrophobic, and a high DAR can exacerbate this, leading to aggregation.[][] The bis(PEG2-C2-acid) linker is designed to mitigate this, but aggregation can still occur. The primary solution is to test conjugates with a lower DAR. |
| Inappropriate Formulation Buffer | The pH, ionic strength, and buffer composition are critical for ADC stability.[][] Perform a formulation screening study to identify the optimal buffer system. Key parameters to test include pH (typically 5.0-7.0) and the inclusion of excipients.[29] |
| Lack of Stabilizing Excipients | Excipients can prevent aggregation. Screen for the effect of adding stabilizers such as surfactants (e.g., Polysorbate 20/80) or sugars (e.g., sucrose, trehalose).[][25] |
| Freeze-Thaw or Mechanical Stress | ADCs can be sensitive to physical stress. Avoid repeated freeze-thaw cycles. If lyophilization is used, ensure the cycle is optimized and appropriate cryo/lyoprotectants are included in the formulation.[25] |
Data Presentation
Table 1: Representative Impact of DAR on ADC Pharmacokinetics
This table summarizes typical data showing how increasing the Drug-to-Antibody Ratio (DAR) can negatively affect ADC clearance, even with hydrophilic linkers. High DAR ADCs tend to accumulate more in the liver and are cleared faster from the plasma.[13][14]
| Average DAR | Clearance Rate (mL/hr/kg) | % Injected Dose/g in Liver (at 6h) |
| ~2 | 0.35 | 8% |
| ~4 | 0.38 | 10% |
| ~6 | 0.45 | 15% |
| ~10 | 1.20 | 25% |
| Data are illustrative, based on published findings for maytansinoid ADCs, and will vary by antibody, linker, and payload.[13][14] |
Table 2: Impact of PEG Linkers on ADC Properties
This table highlights the general benefits of incorporating PEG linkers, such as the bis(PEG2-C2-acid) moiety, into ADC design.
| Property | ADC with Hydrophobic Linker | ADC with Hydrophilic PEG Linker |
| Solubility | Prone to aggregation, especially at high DAR.[2] | Improved solubility, allows for higher DAR.[1][4][9] |
| Plasma Clearance | Often faster due to hydrophobicity and aggregation.[2] | Generally slower, leading to a longer half-life.[4][9] |
| Immunogenicity | Higher risk of aggregation-induced immunogenicity. | Reduced risk by preventing aggregation.[4][] |
| Therapeutic Index | Can be narrow due to poor PK and off-target effects.[2] | Often improved due to better PK and stability.[2] |
Experimental Protocols
Protocol 1: Determination of Average DAR by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on hydrophobicity. Since each conjugated drug adds hydrophobicity, species with different DAR values can be resolved.[30][31][32]
Objective: To determine the average DAR and distribution of drug-loaded species in a Mal-C5-N-bis(PEG2-C2-acid) ADC sample.
Materials:
-
HIC Column (e.g., TSKgel Butyl-NPR)
-
HPLC system with UV detector
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0 (potentially with 10-20% isopropanol)[23]
-
ADC sample (~1 mg/mL)
Methodology:
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.
-
Sample Injection: Inject 10-50 µg of the ADC sample onto the column.
-
Elution Gradient: Elute the bound species by running a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-50 minutes.[23] Unconjugated antibody (DAR=0) will elute first, followed by species with increasing DAR values.
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Data Analysis:
-
Integrate the peak area (Aᵢ) for each resolved species (i).
-
Assign the DAR value (DARᵢ) to each peak (e.g., DAR=0, DAR=2, DAR=4, etc., depending on conjugation strategy).
-
Calculate the average DAR using the following formula: Average DAR = Σ(Aᵢ * DARᵢ) / Σ(Aᵢ)
-
Protocol 2: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. It is the standard method for quantifying high molecular weight species (aggregates) and fragments.[33]
Objective: To quantify the percentage of monomer, aggregate, and fragment in an ADC sample.
Materials:
-
SEC Column (e.g., TSKgel G3000SWxl)
-
HPLC system with UV detector
-
Mobile Phase: 100 mM Sodium Phosphate, 250 mM NaCl, pH 6.8 (or other suitable physiological buffer)
-
ADC sample (~1 mg/mL)
Methodology:
-
System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Sample Injection: Inject 20-100 µg of the ADC sample.
-
Isocratic Elution: Run the mobile phase isocratically for approximately 30 minutes. Aggregates will elute first, followed by the monomer, and then any low molecular weight fragments.
-
Data Acquisition: Monitor the eluate at 280 nm.
-
Data Analysis:
-
Integrate the peak areas for the aggregate, monomer, and fragment peaks.
-
Calculate the percentage of each species by dividing its peak area by the total area of all peaks. A high percentage (>2-5%) of aggregate may indicate a stability issue that will negatively impact PK.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. precisepeg.com [precisepeg.com]
- 4. labinsights.nl [labinsights.nl]
- 6. purepeg.com [purepeg.com]
- 8. veranova.com [veranova.com]
- 9. adcreview.com [adcreview.com]
- 11. Pharmacokinetics Considerations for Antibody Drug Conjugates - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biocompare.com [biocompare.com]
- 17. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 18. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. discovery.researcher.life [discovery.researcher.life]
- 22. nanotempertech.com [nanotempertech.com]
- 23. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 24. tandfonline.com [tandfonline.com]
- 25. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ADC Pharmacokinetic Study - Creative Diagnostics [qbd.creative-diagnostics.com]
- 27. pubs.acs.org [pubs.acs.org]
- 29. researchgate.net [researchgate.net]
- 30. pharmiweb.com [pharmiweb.com]
- 31. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Optimization Strategies for ADC and Related Bioanalytical Methods – Creative Biolabs ADC Blog [creative-biolabs.com]
Validation & Comparative
A Head-to-Head Comparison of ADC Linkers: The Established SMCC vs. the PEGylated Mal-C5-N-bis(PEG2-C2-acid)
An Objective Guide for Researchers in Drug Development
Antibody-Drug Conjugates (ADCs) have revolutionized targeted cancer therapy by combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, a critical component connecting these two moieties, profoundly influences the ADC's stability, pharmacokinetics (PK), efficacy, and overall therapeutic index.[] This guide provides a detailed, data-supported comparison between two maleimide-based linkers: the widely-used, non-cleavable SMCC and the more complex, PEGylated Mal-C5-N-bis(PEG2-C2-acid).
Introduction to the Linkers
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a prototypical heterobifunctional, non-cleavable linker that has been foundational in the ADC field.[2] Its robust chemical design ensures high stability in systemic circulation, a feature exemplified by its use in the clinically successful ADC, ado-trastuzumab emtansine (Kadcyla®).[2][3]
Mal-C5-N-bis(PEG2-C2-acid) is a more recent ADC linker featuring a maleimide (B117702) group for conjugation, extended by a C5 chain, and uniquely characterized by two polyethylene (B3416737) glycol (PEG) chains, each terminating in a carboxylic acid.[4][5] The inclusion of PEG moieties is a key design feature aimed at enhancing hydrophilicity and improving the overall pharmacokinetic profile of the resulting ADC.
Chemical Structure and Properties
The structural differences between SMCC and Mal-C5-N-bis(PEG2-C2-acid) dictate their physicochemical properties and subsequent impact on ADC performance. SMCC is characterized by a hydrophobic cyclohexane (B81311) ring, whereas the Mal-C5 linker incorporates hydrophilic PEG chains.
| Feature | SMCC Linker | Mal-C5-N-bis(PEG2-C2-acid) Linker | Reference |
| Type | Non-cleavable, Heterobifunctional | Non-cleavable, Maleimide-based | [2][4] |
| Key Moieties | NHS Ester, Cyclohexane, Maleimide | Maleimide, PEG chains, Carboxylic Acids | [5][6] |
| Solubility | Hydrophobic | Hydrophilic (due to PEG) | [][7] |
| Spacer Arm Length | ~8.3 Å | Longer and more flexible due to PEG chains | [8] |
| Antibody Conjugation | Amine (Lysine) | Thiol (Cysteine) | [2][] |
| Payload Conjugation | Thiol (Cysteine) | Amine (via activated acid groups) | [2][5] |
Conjugation Chemistry and Workflow
Both linkers utilize maleimide chemistry for covalent bonding to thiol groups, but their heterobifunctional nature leads to different conjugation strategies.
SMCC Conjugation: This is a sequential two-step process. The N-hydroxysuccinimide (NHS) ester first reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody.[10] After removal of excess linker, the thiol-containing payload is then conjugated to the maleimide group.[10] This ordered approach prevents antibody crosslinking.[10]
Mal-C5-N-bis(PEG2-C2-acid) Conjugation: This linker is designed for site-specific conjugation to engineered cysteine residues on an antibody. The maleimide group reacts with the antibody's thiol. The two terminal carboxylic acid groups can then be activated (e.g., using EDC/NHS chemistry) to react with an amine-containing payload, forming stable amide bonds.
Performance Comparison: Stability, Efficacy, and Pharmacokinetics
Direct comparative experimental data for Mal-C5-N-bis(PEG2-C2-acid) is limited. Therefore, its performance is inferred from studies on PEGylated maleimide linkers and contrasted with the well-documented performance of SMCC-based ADCs.
| Parameter | SMCC-based ADC (e.g., T-DM1) | PEGylated Maleimide ADC (Representative) | Key Considerations & References |
| Plasma Stability | High. The thioether bond is highly stable, and the cyclohexane ring provides steric hindrance, minimizing premature drug release.[2][3] | High, potentially improved. PEGylation can shield the linker-payload, potentially increasing stability further. However, maleimide-thiol adducts can undergo retro-Michael reactions, though this is generally slow in serum.[11][12] | |
| In Vitro Cytotoxicity (IC₅₀) | Potent (payload-dependent). e.g., T-DM1 IC₅₀ is in the low ng/mL range on HER2+ cells. | Potent (payload-dependent). PEGylation is not expected to negatively impact intrinsic cytotoxicity. | [13][14] |
| Pharmacokinetics (PK) | Favorable, predictable PK profile. | Potentially superior. PEGylation is known to increase hydrodynamic radius, prolong circulation half-life, and reduce clearance, potentially improving tumor accumulation. | [][7] |
| ADC Aggregation | Can be a concern with hydrophobic payloads. | Reduced risk. The hydrophilic PEG chains can improve ADC solubility and reduce the propensity for aggregation, especially with hydrophobic drugs. | [][7] |
| Bystander Effect | No. As a non-cleavable linker, the payload is released only after lysosomal degradation of the antibody, and the resulting charged metabolite cannot easily cross cell membranes.[7][15] | No. The non-cleavable design prevents the release of a membrane-permeable payload, precluding a bystander effect. | [15] |
| Toxicity Profile | Well-characterized. On-target, off-tumor toxicity can occur. Thrombocytopenia is a known toxicity of T-DM1.[16] | Potentially altered. Improved plasma stability could reduce off-target toxicity from prematurely released payload. However, the altered PK profile may lead to different long-term exposure and associated toxicities.[15][16] |
Mechanism of Action: A Shared Pathway
As both linkers are non-cleavable, ADCs constructed with either SMCC or Mal-C5-N-bis(PEG2-C2-acid) share the same intracellular mechanism of action. The process relies on the complete proteolytic degradation of the antibody within the lysosome to liberate the active drug.
This mechanism ensures that the drug is released only inside the target cell, but it also means the ADC is ineffective against neighboring antigen-negative cells (no bystander effect).[15] Furthermore, the active metabolite—comprising the payload, linker, and a conjugating amino acid—must retain its potency.[16]
Experimental Protocols
This protocol outlines the general steps applicable to heterobifunctional linkers like SMCC.
-
Antibody Preparation:
-
Linker Activation of Antibody (e.g., SMCC):
-
Purification:
-
Payload Conjugation:
-
Dissolve the thiol-containing payload in a compatible solvent (e.g., DMSO).
-
Add the payload solution to the maleimide-activated antibody at a molar ratio of 1.5-5 moles of payload per mole of maleimide groups.[2]
-
Incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light.[19]
-
-
Quenching and Final Purification:
-
Characterization:
-
Determine the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC).
-
Assess ADC purity and aggregation by SEC.
-
This protocol is used to determine the IC₅₀ (half-maximal inhibitory concentration) of the ADC.[20]
-
Cell Culture:
-
Plate target antigen-positive and antigen-negative (as a control) cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium.
-
Remove the old medium from the cells and add the ADC/control solutions. Include untreated cells as a viability control.
-
Incubate the plates for 72-120 hours in a humidified incubator at 37°C and 5% CO₂.[13]
-
-
Viability Assessment (e.g., using MTT or CellTiter-Glo®):
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT).
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the readings to the untreated control wells to determine the percentage of cell viability.
-
Plot the percent viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.[20]
-
This protocol assesses the anti-tumor activity of the ADC in a living organism.[21][22]
-
Animal Model:
-
Implant human tumor cells (e.g., 5-10 million cells) subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).[22]
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment Groups:
-
Randomize the mice into treatment cohorts (n=8-10 per group), such as:
-
Vehicle control (e.g., saline)
-
Unconjugated antibody
-
ADC at various dose levels (e.g., 1, 3, 10 mg/kg)
-
Positive control chemotherapy agent
-
-
-
Dosing and Monitoring:
-
Administer the treatments intravenously (IV) according to a predetermined schedule (e.g., once weekly for 3 weeks).
-
Measure tumor volume (using calipers) and body weight 2-3 times per week.[23]
-
Monitor the animals for any signs of toxicity.
-
-
Endpoint and Analysis:
-
The study endpoint may be a specific tumor volume, a predetermined time point, or signs of excessive toxicity.
-
Euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
Plot the mean tumor volume over time for each group to assess tumor growth inhibition.
-
Conclusion
The choice between the SMCC and Mal-C5-N-bis(PEG2-C2-acid) linkers depends on the specific goals of the ADC program.
-
SMCC remains the industry standard for non-cleavable linkers, backed by extensive clinical data.[2][3] Its high stability and predictable behavior make it a reliable choice, particularly for homogenous, high-antigen-expressing tumors where a bystander effect is not required.[2]
-
Mal-C5-N-bis(PEG2-C2-acid) represents a rational design approach to improve upon the properties of traditional linkers. Its key theoretical advantages lie in the hydrophilic PEG chains, which can enhance ADC solubility, reduce aggregation, and potentially improve the pharmacokinetic profile.[][7] These features may be particularly beneficial when working with hydrophobic payloads or when aiming to optimize drug exposure at the tumor site.
Ultimately, while SMCC offers a lower-risk, clinically validated path, the PEGylated Mal-C5 linker presents an opportunity for innovation, potentially yielding ADCs with superior biophysical and pharmacological properties. Rigorous experimental evaluation, as outlined in the provided protocols, is essential to validate these potential benefits for any new ADC candidate.
References
- 2. benchchem.com [benchchem.com]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. Mal-C5-N-bis(PEG2-C2-acid) | Fulcrum Pharma [fulcrumpharma.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. SMCC, 64987-85-5 | BroadPharm [broadpharm.com]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. proteochem.com [proteochem.com]
- 10. benchchem.com [benchchem.com]
- 11. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. wuxibiology.com [wuxibiology.com]
- 15. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. biotium.com [biotium.com]
- 20. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 21. ADC In Vivo Analysis Services - Creative Biolabs [creative-biolabs.com]
- 22. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
A Comparative Guide to ADC Linkers: Profiling Mal-C5-N-bis(PEG2-C2-acid) Against Cleavable Alternatives
For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant of an antibody-drug conjugate's (ADC) success. This guide provides a detailed comparison of Mal-C5-N-bis(PEG2-C2-acid), a branched, non-cleavable linker, with the major classes of cleavable linkers, offering insights into their respective mechanisms, performance characteristics, and ideal applications.
The linker connecting a potent cytotoxic payload to a monoclonal antibody is a key architectural element of an ADC, profoundly influencing its stability, pharmacokinetics, and therapeutic index. A central distinction in linker technology lies in the mechanism of payload release: cleavable linkers are designed to break under specific physiological conditions, while non-cleavable linkers release the payload upon lysosomal degradation of the entire ADC.
Mal-C5-N-bis(PEG2-C2-acid) is a non-cleavable ADC linker. Its structure features a maleimide (B117702) group for covalent attachment to antibody cysteine residues, a branched core, and two polyethylene (B3416737) glycol (PEG) chains terminating in carboxylic acids for payload conjugation. This design imparts hydrophilicity, potentially improving the ADC's solubility and pharmacokinetic profile. In contrast, cleavable linkers incorporate specific chemical motifs that are sensitive to conditions prevalent in the tumor microenvironment or within tumor cells.
Comparative Analysis of Linker Technologies
The selection of a linker technology is a strategic decision based on the target antigen, the payload's mechanism of action, and the desired therapeutic outcome. Below is a comparative overview of Mal-C5-N-bis(PEG2-C2-acid) and the primary classes of cleavable linkers.
| Linker Type | Release Mechanism | Key Advantages | Key Disadvantages | Representative Examples |
| Mal-C5-N-bis(PEG2-C2-acid) (Non-cleavable) | Lysosomal degradation of the antibody-linker conjugate. | High plasma stability, reduced risk of premature payload release and off-target toxicity.[1][2][] | Payload is released with the linker and an amino acid attached, which may reduce its potency or cell permeability. Relies on internalization and lysosomal processing. | SMCC (in Kadcyla®) |
| Acid-Labile (Cleavable) | Hydrolysis in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[4][5][6] | Rapid payload release upon internalization. | Potential for instability in the slightly acidic tumor microenvironment or during circulation, leading to premature release.[6] | Hydrazones (in Mylotarg®) |
| Protease-Sensitive (Cleavable) | Enzymatic cleavage by proteases (e.g., cathepsin B) that are overexpressed in tumor cells.[5][7] | High stability in circulation and specific release in the target cell. | Efficacy is dependent on the expression levels of specific proteases in the tumor. | Valine-Citrulline (vc) dipeptide (in Adcetris®) |
| Glutathione-Sensitive (Cleavable) | Reduction of a disulfide bond by the high intracellular concentration of glutathione (B108866) (GSH).[4] | Exploits the significant difference in GSH concentration between the intracellular and extracellular environments. | Potential for premature release in the reducing environment of the bloodstream. | SPDB |
Visualizing ADC Activation Pathways
The following diagrams illustrate the distinct mechanisms of payload release for non-cleavable and the different types of cleavable linkers.
Caption: Mechanism of a non-cleavable ADC.
Caption: Mechanism of an acid-labile ADC.
Caption: Mechanism of a protease-sensitive ADC.
Caption: Mechanism of a glutathione-sensitive ADC.
Experimental Protocols
To evaluate and compare the performance of ADCs constructed with Mal-C5-N-bis(PEG2-C2-acid) and various cleavable linkers, a series of well-defined experiments are essential.
ADC Synthesis and Characterization
Objective: To synthesize and characterize the ADC constructs.
Methodology:
-
Antibody Reduction (for Cysteine Conjugation): The monoclonal antibody is partially reduced using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to generate free thiol groups for conjugation.
-
Linker-Payload Conjugation to Antibody: The maleimide group of Mal-C5-N-bis(PEG2-C2-acid) (pre-conjugated with the payload) is reacted with the reduced antibody. For cleavable linkers, the appropriate linker-payload derivative is used.
-
Purification: The resulting ADC is purified using techniques like size-exclusion chromatography (SEC) or protein A chromatography to remove unconjugated antibody, linker, and payload.
-
Characterization: The drug-to-antibody ratio (DAR) is determined using methods such as hydrophobic interaction chromatography (HIC) or mass spectrometry. Purity and aggregation are assessed by SEC.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC in plasma.
Methodology:
-
The ADC is incubated in human or mouse plasma at 37°C for various time points (e.g., 0, 24, 48, 96 hours).
-
At each time point, an aliquot is taken, and the amount of intact ADC and released payload is quantified using methods like ELISA (for total antibody and conjugated antibody) and LC-MS/MS (for free payload).
In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADC against target cancer cells.
Methodology:
-
Target antigen-positive and -negative cancer cell lines are seeded in 96-well plates.
-
The cells are treated with serial dilutions of the ADC for a defined period (e.g., 72-96 hours).
-
Cell viability is measured using a colorimetric assay (e.g., MTS or MTT) or a luminescence-based assay (e.g., CellTiter-Glo®).
-
The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the ADC.
In Vivo Efficacy Study in Xenograft Models
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.
Methodology:
-
Immunocompromised mice are subcutaneously implanted with human tumor xenografts expressing the target antigen.
-
Once the tumors reach a palpable size, the mice are randomized into treatment groups (vehicle control, unconjugated antibody, and different ADC constructs).
-
The ADCs are administered intravenously at a predetermined dose and schedule.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry).
Conclusion
The choice between a non-cleavable linker like Mal-C5-N-bis(PEG2-C2-acid) and a cleavable linker is a nuanced decision that depends on the specific therapeutic application. Mal-C5-N-bis(PEG2-C2-acid) offers the advantage of high plasma stability, which can translate to a better safety profile by minimizing off-target toxicity. The branched PEGylated structure may further enhance its pharmacokinetic properties. However, its reliance on lysosomal degradation for payload release means that the ultimate active species is a payload-linker-amino acid complex, which could have altered biological activity compared to the free payload.
Cleavable linkers, on the other hand, are designed for controlled, triggered release of the payload in its native form, which can be advantageous for payloads that are highly potent in their unmodified state. The choice of a specific cleavable linker should be guided by the biological characteristics of the target cell and its microenvironment. A thorough head-to-head evaluation using the experimental protocols outlined above is crucial for selecting the optimal linker to advance a promising ADC candidate into clinical development.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 4. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Advantage: A Comparative Guide to Non-Cleavable Linkers Like Mal-C5-N-bis(PEG2-C2-acid) in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the linker is a critical component in the design of efficacious and safe antibody-drug conjugates (ADCs). While cleavable linkers have their place, non-cleavable linkers are gaining prominence for their ability to enhance stability and widen the therapeutic window. This guide provides an objective comparison of non-cleavable linkers, with a focus on the structural advantages of hydrophilic linkers such as Mal-C5-N-bis(PEG2-C2-acid), supported by experimental data from analogous systems.
Introduction to Non-Cleavable Linkers in ADCs
Antibody-drug conjugates are a powerful class of therapeutics that combine the targeting specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, which connects these two components, is pivotal to the ADC's success. Non-cleavable linkers, as their name suggests, do not have a specific chemical motif designed for cleavage within the target cell. Instead, the release of the cytotoxic payload relies on the complete lysosomal degradation of the antibody component.[1][2] This mechanism of action imparts several key advantages.
The primary benefit of a non-cleavable linker is its increased stability in the bloodstream.[2][3] This enhanced stability minimizes the premature release of the cytotoxic payload in circulation, which can lead to off-target toxicity and a narrower therapeutic window.[4] By ensuring the payload remains attached to the antibody until it reaches the target cancer cell, non-cleavable linkers can significantly improve the safety profile of an ADC.
The Role of Hydrophilicity: A Look at Mal-C5-N-bis(PEG2-C2-acid)
The linker Mal-C5-N-bis(PEG2-C2-acid) incorporates several features designed to optimize ADC performance. Its maleimide (B117702) group allows for covalent conjugation to thiol groups on the antibody, a well-established method in ADC development.[] The C5 alkyl chain provides spacing between the antibody and the payload.
Crucially, the "bis(PEG2-C2-acid)" component introduces hydrophilicity to the linker. Polyethylene glycol (PEG) chains are known to improve the solubility and stability of ADCs.[][7] This is particularly important when working with hydrophobic payloads, as it can prevent aggregation and reduce clearance from the body.[4][8] The hydrophilic nature of the linker can also shield the ADC from the reticuloendothelial system, leading to a longer circulation half-life and increased accumulation in the tumor.[8][]
Performance Comparison: Non-Cleavable vs. Cleavable Linkers
In Vitro Stability
The stability of the linker is paramount to preventing premature drug release. Studies have shown that modifications to the maleimide chemistry can significantly enhance stability. For instance, a maleamic methyl ester-based linker demonstrated significantly improved stability in the presence of reducing agents compared to a conventional maleimide-based linker.
| Linker Type | % Payload Remaining (in presence of N-acetylcysteine after 14 days) | % Payload Shed (in albumin solution after 14 days) |
| Conventional Maleimide-based | ~50% | Not Reported |
| Maleamic Methyl Ester-based | >90% | ~3.8% |
Data adapted from a study on maleamic methyl ester-based ADCs, which serves as a surrogate for advanced non-cleavable linker stability.[10][11]
In Vivo Efficacy
The enhanced stability of non-cleavable linkers often translates to improved efficacy in vivo. In a xenograft mouse model, an ADC with a more stable maleamic methyl ester-based linker showed significantly better tumor growth inhibition compared to its conventional maleimide-based counterpart.
| Treatment Group (2.5 mg/kg) | Tumor Volume Change |
| Vehicle Control | Significant Tumor Growth |
| Conventional Maleimide-based ADC | Tumor Growth Inhibition |
| Maleamic Methyl Ester-based ADC | Complete Tumor Regression |
Data adapted from a study on maleamic methyl ester-based ADCs.[11]
Experimental Protocols
General Protocol for ADC Conjugation with a Maleimide-PEG Linker
This protocol outlines the general steps for conjugating a maleimide-containing linker to an antibody.
1. Antibody Reduction:
-
Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.5).
-
Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution to reduce the interchain disulfide bonds and expose free thiol groups.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 1-2 hours).
-
Remove the excess reducing agent using a desalting column.
2. Conjugation:
-
Dissolve the maleimide-linker-payload in a suitable solvent (e.g., DMSO).
-
Add the linker-payload solution to the reduced antibody solution. The molar ratio of linker-payload to antibody will determine the drug-to-antibody ratio (DAR).
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.
-
Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine.
3. Purification:
-
Purify the ADC using a suitable chromatography method, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC), to remove unconjugated linker-payload and other impurities.
4. Characterization:
-
Determine the DAR using techniques like UV-Vis spectroscopy, HIC, or mass spectrometry.
-
Assess the level of aggregation using SEC.
-
Confirm the integrity of the ADC using SDS-PAGE.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma.
-
Incubate the ADC in plasma from the desired species (e.g., human, mouse) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).
-
Analyze the samples to quantify the amount of intact ADC and released payload. This can be done using methods such as ELISA to measure total antibody and antibody-conjugated drug, or LC-MS to directly measure the different species.
Visualizing the Process
ADC Mechanism of Action
Caption: General mechanism of action for an ADC with a non-cleavable linker.
Experimental Workflow for ADC Stability Comparison
Caption: Workflow for comparing the stability and efficacy of ADCs with different linkers.
Conclusion
Non-cleavable linkers offer a compelling strategy for developing safer and more effective antibody-drug conjugates. The incorporation of hydrophilic elements, as exemplified by the structure of Mal-C5-N-bis(PEG2-C2-acid), can further enhance the pharmacokinetic properties of ADCs, leading to improved stability, longer circulation times, and better tolerability. While direct experimental data for every novel linker may not always be available, the principles of linker design and the performance of analogous systems provide a strong foundation for the rational development of next-generation ADCs. The continued exploration of innovative non-cleavable linker technologies will undoubtedly play a crucial role in advancing the field of targeted cancer therapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates | Semantic Scholar [semanticscholar.org]
- 3. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 8. benchchem.com [benchchem.com]
- 10. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
A Comparative Guide to PEGylated Linkers in ADC Development: Spotlight on Mal-C5-N-bis(PEG2-C2-acid)
For Researchers, Scientists, and Drug Development Professionals
The linker is a pivotal component in the design of Antibody-Drug Conjugates (ADCs), profoundly influencing their stability, pharmacokinetics, efficacy, and toxicity.[1] Among the diverse linker technologies, polyethylene (B3416737) glycol (PEG) linkers have become a vital tool for optimizing ADC performance.[1] Their hydrophilic nature helps to counteract the aggregation of ADCs carrying hydrophobic payloads and can enhance the overall pharmacological properties of the conjugate.[1] This guide offers a comparative analysis of Mal-C5-N-bis(PEG2-C2-acid), a branched PEGylated linker, against other PEGylated linkers in ADC development, supported by experimental data and detailed methodologies to assist researchers in selecting the optimal linker for their specific needs.
Understanding the Role of PEGylation in ADCs
The incorporation of PEG chains into ADC linkers offers several advantages:
-
Improved Solubility and Stability: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation and reduced efficacy.[2] PEGylation increases the hydrophilicity of the ADC, mitigating aggregation and enhancing stability.[]
-
Enhanced Pharmacokinetics: The hydrophilic shield provided by the PEG chains can reduce clearance and extend the circulation half-life of the ADC, leading to increased tumor accumulation.[]
-
Reduced Immunogenicity: PEGylation can mask potential immunogenic epitopes on the linker-payload, reducing the risk of an immune response.[]
-
Higher Drug-to-Antibody Ratios (DAR): By improving solubility, PEG linkers can enable the attachment of a higher number of drug molecules per antibody without compromising the ADC's properties.[4]
Mal-C5-N-bis(PEG2-C2-acid): A Branched PEG Linker
Mal-C5-N-bis(PEG2-C2-acid) is a branched PEGylated linker featuring a maleimide (B117702) group for conjugation to thiol groups on the antibody, and two PEG2 arms terminating in carboxylic acid groups for payload attachment. While direct comparative experimental data for this specific linker is limited in publicly available literature, its performance can be inferred from studies on structurally similar branched PEG linkers. A closely related structure, N-Mal-N-bis(PEG2-acid), shares the same core branched architecture and serves as a valuable proxy for understanding its behavior. The branched structure allows for the attachment of two payload molecules, potentially increasing the drug-to-antibody ratio (DAR).[5]
Diagram of the Mal-C5-N-bis(PEG2-C2-acid) linker structure.
Performance Comparison: Branched vs. Linear PEG Linkers
The architecture of the PEG linker plays a critical role in the performance of an ADC. Studies have shown that branched or pendant PEG configurations can offer advantages over linear PEG linkers, particularly for ADCs with high DARs.
Pharmacokinetics
A study comparing a linear 24-unit PEG (L-PEG24) linker to a branched linker with two 12-unit PEG chains (P-(PEG12)2) on a trastuzumab-DM1 conjugate with a high DAR of 8 revealed significant differences in their pharmacokinetic profiles.[1] The ADC with the branched P-(PEG12)2 linker demonstrated a significantly slower clearance rate and an almost 3-fold higher area under the curve (AUC) compared to the ADC with the linear L-PEG24 linker.[1] This suggests that a branched configuration can more effectively shield the hydrophobic payload, leading to improved pharmacokinetics.[1]
| Linker Architecture (DAR 8) | Clearance (mL/day/kg) | Area Under the Curve (AUC) |
| Linear (L-PEG24) | High | Low |
| Pendant (P-(PEG12)2) | Low | High (approx. 3x higher than linear) |
Table 1: Comparison of Linear vs. Pendant PEG Linker Architecture on ADC Pharmacokinetics.[1]
In Vitro Cytotoxicity
The length of the PEG chain in a branched linker can also impact the in vitro cytotoxicity of an ADC. A study by Grygorash et al. (2022) compared the cytotoxicity of ADCs constructed with a "short" versus a "long" branched amino-triazide linker, where the "long" linker contained an additional PEG4 moiety.[6][7] The ADC with the longer branched linker exhibited significantly higher potency.[7] This suggests that while PEGylation is crucial, the optimal length needs to be determined empirically, as it can be influenced by steric hindrance affecting the cleavage of the linker by lysosomal enzymes.[7]
| Linker Architecture | IC50 (nM) against HER2-positive SK-BR-3 cells |
| "Short" Branched Linker | 0.68 ± 0.09 |
| "Long" Branched Linker (with additional PEG4) | 0.074 ± 0.013 |
Table 2: Comparison of in vitro cytotoxicity of trastuzumab-MMAE ADCs with different branched linker lengths.[7]
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of ADCs with different PEGylated linkers. Below are representative protocols for key experiments.
ADC Synthesis and Characterization
Experimental workflow for ADC synthesis and characterization.
1. ADC Synthesis:
-
Antibody Preparation: A monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to generate free thiol groups for linker conjugation.
-
Linker-Payload Conjugation: The maleimide-containing PEG linker-payload construct (e.g., Mal-C5-N-bis(PEG2-C2-acid) conjugated to a cytotoxic drug) is added to the reduced antibody solution. The reaction is typically carried out at 4°C for a specified duration.
-
Purification: The resulting ADC is purified from unreacted linker-payload and other impurities using size-exclusion chromatography (SEC-HPLC).[2]
2. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC-HPLC):
-
Principle: HIC separates molecules based on their hydrophobicity. The addition of each drug-linker moiety increases the overall hydrophobicity of the ADC, allowing for the separation of species with different DAR values.[8][9]
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).[8]
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).[8]
-
Gradient: A linear gradient from high to low salt concentration is used to elute the ADC species.
-
Analysis: The peak areas of the different DAR species are integrated to calculate the average DAR.[9]
3. Aggregation Analysis by Size-Exclusion Chromatography (SEC-HPLC):
-
Principle: SEC separates molecules based on their hydrodynamic radius. Monomeric, dimeric, and aggregated forms of the ADC can be resolved.[10][11]
-
Mobile Phase: A physiological buffer such as phosphate-buffered saline (pH 7.4).[10]
-
Column: A column with a pore size suitable for separating large proteins (e.g., 300 Å).[10]
-
Analysis: The percentage of monomer, aggregate, and fragment is determined by integrating the respective peak areas.[11]
4. In Vitro Cytotoxicity Assay:
-
Cell Culture: Target cancer cells expressing the antigen of interest are seeded in 96-well plates and allowed to adhere overnight.[12]
-
ADC Treatment: Cells are treated with serial dilutions of the ADC, a negative control ADC (targeting an irrelevant antigen), and the free cytotoxic drug for a specified period (e.g., 72-96 hours).[12][13]
-
Cell Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTS assay.[1][12]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.[13]
Signaling Pathways and Mechanisms
General mechanism of action for an antibody-drug conjugate.
The general mechanism of action for an ADC involves several key steps:
-
Binding: The ADC circulates in the bloodstream and specifically binds to its target antigen on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through endocytosis.
-
Trafficking: The complex is trafficked through the endosomal-lysosomal pathway.
-
Payload Release: Inside the lysosome, the linker is cleaved by enzymes or due to the acidic environment, releasing the cytotoxic payload.
-
Cytotoxicity: The released payload exerts its cytotoxic effect, leading to cancer cell death.
Conclusion
The choice of a PEGylated linker is a critical decision in the design of an effective and safe ADC. While linear PEG linkers have been widely used, branched architectures, such as that of Mal-C5-N-bis(PEG2-C2-acid), offer the potential for improved pharmacokinetic profiles and the ability to achieve higher drug loading. The available data suggests that both the architecture and the length of the PEG chains in branched linkers are key parameters that must be carefully optimized for each specific ADC. By employing rigorous experimental evaluation, researchers can harness the benefits of advanced PEGylated linkers to develop next-generation ADCs with an enhanced therapeutic window.
References
- 1. Antibody Drug Conjugate Discovery and Development [promega.com.br]
- 2. researchgate.net [researchgate.net]
- 4. Branched PEG, Branched Linker, Multi-arm PEG, ADC Linkers | AxisPharm [axispharm.com]
- 5. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
- 12. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 13. researchgate.net [researchgate.net]
Navigating the Stability Landscape: A Comparative Guide to In Vitro Plasma Stability Assays for Maleimide-Based ADCs
For researchers, scientists, and drug development professionals, ensuring the stability of antibody-drug conjugates (ADCs) in circulation is paramount to achieving therapeutic success. This guide provides a comprehensive comparison of in vitro plasma stability assays for ADCs featuring the Mal-C5-N-bis(PEG2-C2-acid) linker and other maleimide-based conjugation technologies. We delve into the critical issue of linker stability, present detailed experimental protocols, and offer quantitative data to inform the selection of optimal ADC design and evaluation strategies.
At the heart of many ADCs lies the maleimide (B117702) linker, prized for its efficient and specific conjugation to thiol groups on antibodies. However, the resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction in the presence of endogenous thiols like albumin and glutathione, leading to premature payload release and potential off-target toxicity.[1][2] A competing reaction, the hydrolysis of the thiosuccinimide ring, can "lock" the payload onto the antibody, creating a more stable, ring-opened structure that is resistant to this deconjugation pathway.[3]
This guide will explore these competing reactions and compare the stability of ADCs with traditional N-alkyl maleimide linkers to those with next-generation alternatives designed for enhanced stability. While specific quantitative data for the Mal-C5-N-bis(PEG2-C2-acid) linker is not publicly available, we will leverage data from structurally similar PEGylated and alkyl-maleimide linkers to provide a valuable comparative framework.
The Stability Challenge: Retro-Michael Reaction vs. Hydrolysis
The stability of a maleimide-based ADC in plasma is a delicate balance between two competing chemical pathways. Understanding these pathways is crucial for interpreting stability data and designing more robust ADCs.
Quantitative Comparison of Maleimide Linker Stability
The following tables summarize the in vitro plasma stability of various maleimide-based linkers. The data is compiled from multiple studies and highlights the impact of linker chemistry on payload retention over time.
Table 1: Stability of N-Alkyl vs. N-Aryl Maleimide ADCs in Human Serum
| Linker Type | ADC | Incubation Time (days) | % Intact ADC Remaining | Reference |
| N-Alkyl Maleimide | Thiol-Conjugated MMAE ADC | 7 | 33-65% | [4] |
| N-Aryl Maleimide | Thiol-Conjugated MMAE ADC | 7 | >80% | [4] |
Table 2: Stability of Disulfide Re-bridging Maleimide Derivatives in Human Plasma
| Linker Type | ADC | Incubation Time (days) | % Intact ADC Remaining | Reference |
| Dithiomaleimide | Trastuzumab Conjugate | 7 | ~50% (significant exchange with albumin) | [5] |
| Maleamic Acid | Trastuzumab Conjugate | 7 | 100% | [5] |
Note: The stability of ADCs can be influenced by the specific antibody, payload, and conjugation site. The data presented here is for illustrative purposes to highlight the relative stability of different linker technologies.
Experimental Protocols for In Vitro Plasma Stability Assays
Accurate assessment of ADC stability relies on robust and well-defined experimental protocols. Below are detailed methodologies for two common approaches: Liquid Chromatography-Mass Spectrometry (LC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol 1: LC-MS-Based Assay for Average Drug-to-Antibody Ratio (DAR) Determination
This method allows for the direct measurement of the average number of drug molecules conjugated to an antibody over time.
Materials:
-
Test ADC
-
Human or other species-specific plasma (e.g., mouse, rat, cynomolgus monkey)
-
Phosphate-buffered saline (PBS)
-
Immunoaffinity capture beads (e.g., Protein A/G or anti-human IgG)
-
Elution buffer (e.g., low pH glycine (B1666218) or commercial elution buffer)
-
Neutralization buffer (e.g., Tris-HCl)
-
LC-MS system with a suitable column for intact protein analysis
Procedure:
-
Spike the ADC into plasma at a final concentration of approximately 100 µg/mL.
-
Incubate the plasma samples at 37°C.
-
At predetermined time points (e.g., 0, 24, 48, 72, 96, 168 hours), collect aliquots of the plasma samples and store them at -80°C until analysis.
-
Thaw the samples and perform immunoaffinity capture of the ADC according to the bead manufacturer's protocol.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the ADC from the beads using the elution buffer and immediately neutralize the eluate.
-
Analyze the intact ADC by LC-MS to determine the mass of the different drug-loaded species.
-
Calculate the average DAR at each time point by analyzing the relative abundance of each DAR species in the mass spectrum.
-
Plot the average DAR versus time to determine the stability profile of the ADC.
Protocol 2: ELISA-Based Assay for Quantifying Total and Conjugated Antibody
This method provides an indirect measure of ADC stability by quantifying the amount of drug-conjugated antibody remaining in the plasma.
Materials:
-
Test ADC
-
Human or other species-specific plasma
-
Coating antibody (specific for the ADC's antibody)
-
Detection antibody conjugated to an enzyme (e.g., HRP) that is specific for the payload
-
A second detection antibody (enzyme-conjugated) that is specific for the antibody (to measure total antibody)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Coat microplate wells with the capture antibody.
-
Block the wells to prevent non-specific binding.
-
Incubate ADC-spiked plasma samples (collected at different time points as in the LC-MS protocol) in the wells.
-
For measuring conjugated antibody, add the payload-specific detection antibody.
-
For measuring total antibody, use a separate set of wells and add the antibody-specific detection antibody.
-
Add the enzyme substrate and allow the color to develop.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
Calculate the concentration of conjugated and total antibody at each time point based on a standard curve.
-
Determine the percentage of conjugated antibody remaining over time.
Next-Generation Maleimide Linkers: Paving the Way for Enhanced Stability
The inherent instability of traditional N-alkyl maleimide linkers has spurred the development of next-generation alternatives designed to favor the stabilizing hydrolysis reaction over the deconjugating retro-Michael reaction. These include:
-
N-Aryl Maleimides: The electron-withdrawing nature of the aryl group accelerates the hydrolysis of the thiosuccinimide ring, leading to a more stable conjugate.[4]
-
Self-Hydrolyzing Maleimides: These linkers are engineered with neighboring groups that catalyze the hydrolysis of the thiosuccinimide ring.[3]
-
Disulfide Re-bridging Maleimides: These reagents react with the two thiols of a reduced interchain disulfide bond in the antibody, maintaining the antibody's structural integrity and often exhibiting improved stability.
The choice of linker technology is a critical decision in ADC development. While traditional maleimide linkers have a long history of use, the data strongly suggests that next-generation alternatives offer significant advantages in terms of plasma stability, which can translate to improved efficacy and a better safety profile. For ADCs utilizing linkers like Mal-C5-N-bis(PEG2-C2-acid), which incorporate PEG chains to potentially modulate properties like solubility and pharmacokinetics, a thorough in vitro plasma stability assessment is a crucial step in the preclinical development process. By employing the robust assays detailed in this guide, researchers can make informed decisions to advance the most promising ADC candidates toward the clinic.
References
- 1. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Assessing the Bystander Effect of Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bystander effect, a critical mechanism in which an Antibody-Drug Conjugate (ADC) kills not only the target antigen-positive (Ag+) cancer cells but also neighboring antigen-negative (Ag-) cells, is a key consideration in the design and evaluation of next-generation cancer therapeutics. This phenomenon can significantly enhance the efficacy of ADCs, particularly in heterogeneous tumors where antigen expression is varied. The choice of linker technology, which connects the monoclonal antibody to the cytotoxic payload, plays a pivotal role in determining the extent of this bystander killing.
This guide provides a comparative analysis of the bystander effect mediated by different ADC linker strategies, with a focus on the characteristics of a hydrophilic, maleimide-containing linker, exemplified by Mal-C5-N-bis(PEG2-C2-acid). Due to the limited publicly available data specifically for ADCs utilizing the Mal-C5-N-bis(PEG2-C2-acid) linker, this guide will draw comparisons based on the broader classes of cleavable and non-cleavable linkers, including those with polyethylene (B3416737) glycol (PEG) modifications, to infer its likely performance.
Mechanism of ADC Bystander Effect
The bystander effect is primarily mediated by the release of a membrane-permeable cytotoxic payload from the target Ag+ cell, which then diffuses into and kills adjacent Ag- cells. The efficiency of this process is heavily influenced by the properties of both the linker and the payload.[1][]
Caption: Mechanism of the ADC bystander effect.
Comparison of Linker Technologies
The stability of the linker in the systemic circulation and its susceptibility to cleavage within the tumor microenvironment are critical determinants of an ADC's bystander potential.
| Linker Type | General Structure/Example | Cleavage Mechanism | Bystander Effect Potential | Key Characteristics |
| Cleavable (with PEG) | Mal-C5-N-bis(PEG2-C2-acid) (Hypothesized) | Likely protease (e.g., Cathepsin B) or pH-sensitive, depending on the full linker-payload construct. The maleimide (B117702) group is for conjugation. | High | The PEG units enhance hydrophilicity, improving solubility and potentially pharmacokinetics.[3] The cleavable nature allows for the release of an unmodified, membrane-permeable payload. |
| Cleavable (Peptide) | Valine-Citrulline (vc) | Protease (Cathepsin B) cleavage in the lysosome.[4] | High | Widely used in approved ADCs. Efficiently releases payloads like MMAE.[5] |
| Cleavable (Hydrazone) | - | Acid-labile, cleaved in the acidic environment of endosomes and lysosomes. | Moderate to High | Can be less stable in circulation compared to peptide linkers, potentially leading to premature payload release.[6] |
| Non-cleavable | Thioether (e.g., SMCC) | Proteolytic degradation of the antibody backbone in the lysosome.[7] | Low to None | The released payload remains attached to the linker and an amino acid, which typically renders it charged and membrane-impermeable.[7] This limits its ability to diffuse to neighboring cells. |
Quantitative Comparison of Bystander Effect
The bystander effect is typically quantified using in vitro co-culture assays where Ag+ and Ag- cells are grown together and treated with the ADC. The viability of the Ag- cells is then measured.
| ADC Linker-Payload | Ag+ Cell Line | Ag- Cell Line | Assay Type | IC50 on Ag+ Cells (Monoculture) | Bystander Killing of Ag- Cells in Co-culture | Reference |
| Trastuzumab-vc-MMAE | NCI-N87 (HER2+) | MCF7-GFP (HER2-) | Co-culture Viability | ~10 nM | Significant killing of MCF7-GFP cells observed at 100 nM ADC concentration.[5] | [5] |
| Trastuzumab-vc-MMAE | BT-474 (HER2+) | MCF7-GFP (HER2-) | Co-culture Viability | Not specified | Bystander effect observed.[5] | [5] |
| Trastuzumab-SMCC-DM1 (T-DM1) | SK-BR-3 (HER2+) | U-87 MG (HER2-) | Co-culture Viability | Potent | No significant bystander effect observed. | [8] |
| Trastuzumab deruxtecan (B607063) (T-DXd) | SK-BR-3 (HER2+) | U-87 MG (HER2-) | Co-culture Viability | Potent | Significant cytotoxicity in HER2-negative U-87 MG cells.[8] | [8] |
| Anti-HER2-DXd | KPL-4 (HER2+) | MDA-MB-468 (HER2-) | Co-culture Viability | 22.1 pM | No significant bystander killing observed with a low permeability payload.[9] | [9] |
| DS-8201a (T-DXd) | KPL-4 (HER2+) | MDA-MB-468 (HER2-) | Co-culture Viability | 109.7 pM | Killed both HER2-positive and HER2-negative cells in co-culture.[9] | [9] |
Note: IC50 values can vary significantly depending on the cell lines and experimental conditions used. The data presented here is for comparative purposes.
Experimental Protocols
Co-culture Bystander Effect Assay
This assay is a common method to evaluate the bystander killing capacity of an ADC in vitro.
Caption: Workflow for a co-culture bystander effect assay.
Methodology:
-
Cell Line Selection: Choose an antigen-positive (Ag+) cell line that expresses the target antigen of the ADC and an antigen-negative (Ag-) cell line that does not. To facilitate selective analysis, the Ag- cell line is often engineered to express a fluorescent protein (e.g., GFP).[5]
-
Co-culture Seeding: Seed the Ag+ and Ag- cells together in multi-well plates. The ratio of Ag+ to Ag- cells can be varied to assess the dependency of the bystander effect on the number of target cells.[5]
-
ADC Treatment: Treat the co-cultures with a range of ADC concentrations. Include monoculture controls for both cell lines to determine the direct cytotoxicity of the ADC on each cell type.
-
Incubation: Incubate the cells for a period sufficient to allow for ADC internalization, payload release, and induction of cell death (typically 72-120 hours).
-
Viability Assessment: Measure the viability of the Ag- cell population. If using fluorescently labeled Ag- cells, this can be done using fluorescence microscopy, high-content imaging, or flow cytometry.[10] Standard viability assays like MTT can also be used, but may require deconvolution of the signals from the two cell populations.
-
Data Analysis: Compare the viability of the Ag- cells in the co-culture to their viability in monoculture at the same ADC concentration. A significant decrease in the viability of Ag- cells in the presence of Ag+ cells is indicative of a bystander effect.
Conclusion
The bystander effect is a crucial attribute for ADCs, particularly for treating solid tumors with heterogeneous antigen expression. The choice of linker is a key determinant of this effect.
-
Cleavable linkers , such as the valine-citrulline dipeptide, are designed to release their payload upon internalization into the target cell, leading to a potent bystander effect if the payload is membrane-permeable.
-
Non-cleavable linkers , in contrast, generally exhibit a minimal bystander effect as the payload is released with a charged amino acid-linker remnant that cannot efficiently cross cell membranes.
-
Hydrophilic linkers containing PEG , such as the Mal-C5-N-bis(PEG2-C2-acid), are designed to improve the aqueous solubility and pharmacokinetic properties of the ADC. When combined with a cleavable moiety, this type of linker is expected to facilitate a strong bystander effect by ensuring efficient delivery and release of a membrane-permeable payload.
The experimental data for well-characterized linkers like vc-MMAE and non-cleavable linkers provide a strong basis for inferring the likely performance of novel linker technologies. Direct experimental evaluation using co-culture assays remains the gold standard for definitively assessing the bystander killing potential of any new ADC construct.
References
- 1. researchgate.net [researchgate.net]
- 3. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 5. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. researchgate.net [researchgate.net]
- 9. Bystander killing effect of DS‐8201a, a novel anti‐human epidermal growth factor receptor 2 antibody–drug conjugate, in tumors with human epidermal growth factor receptor 2 heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Validating Mal-C5-N-bis(PEG2-C2-acid) Conjugate Structure
This guide provides a comparative overview of standard analytical techniques for the structural validation and purity assessment of bifunctional linker conjugates, specifically focusing on Mal-C5-N-bis(PEG2-C2-acid) and its derivatives. The methodologies, representative data, and workflows presented are designed for researchers, scientists, and drug development professionals engaged in bioconjugation and the development of complex biologics such as antibody-drug conjugates (ADCs).
The validation of a linker-payload conjugate is a critical step to ensure the final bioconjugate's homogeneity, stability, and efficacy. A multi-faceted analytical approach is required to confirm the covalent structure, verify molecular weight, and determine purity. The primary methods employed for this purpose are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Logical Relationship of Analytical Methods
A comprehensive validation strategy relies on the orthogonal nature of different analytical techniques. Each method provides a unique piece of information that, when combined, offers a complete picture of the conjugate's identity and quality. HPLC assesses purity, mass spectrometry confirms the molecular weight, and NMR spectroscopy elucidates the precise chemical structure and connectivity of atoms.
Caption: Orthogonal analytical methods providing complementary data for structural validation.
Purity and Homogeneity Assessment: HPLC/UPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing the purity of small molecule conjugates. It separates the compound of interest from starting materials, byproducts, and degradants based on hydrophobicity.
Comparative Data: Purity Analysis
The following table outlines typical results from an HPLC analysis comparing the unconjugated linker with a hypothetical payload conjugate.
| Parameter | Mal-C5-N-bis(PEG2-C2-acid) | Linker-Payload Conjugate | Acceptance Criteria |
| Retention Time (min) | 4.2 | 6.8 | Consistent retention time (±0.2 min) |
| Purity by Area (%) | >98% | >95% | ≥95% |
| Key Impurities (%) | Unreacted starting materials (<1%) | Unconjugated Linker (<2%) | Individual impurities <1.0% |
Experimental Protocol: RP-HPLC
-
System: Agilent 1260 Infinity II or equivalent HPLC/UPLC system.
-
Column: C18 reverse-phase column (e.g., Agilent ZORBAX, Waters XBridge), 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV-Vis Diode Array Detector (DAD) at 220 nm and 254 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile at a concentration of 1 mg/mL.
Molecular Weight Confirmation: LC-MS
High-Resolution Mass Spectrometry (HRMS), often coupled with LC (LC-MS), provides definitive confirmation of a conjugate's identity by measuring its molecular weight with high precision. This technique can distinguish the desired product from molecules with very similar masses.
Comparative Data: Mass Spectrometry
This table shows a comparison of the theoretical (calculated) mass versus an expected experimental result for the parent linker.
| Compound | Chemical Formula | Theoretical Mass (M) | Observed Mass [M+H]⁺ | Mass Error (ppm) |
| Mal-C5-N-bis(PEG2-C2-acid) | C23H35N2O11 | 515.2245 g/mol | 516.2318 m/z | < 5 ppm |
Experimental Protocol: LC-MS (ESI-QTOF)
-
LC System: Same as HPLC protocol. The outlet of the column is directly connected to the mass spectrometer.
-
Mass Spectrometer: Agilent 6545XT AdvanceBio Q-TOF or equivalent HRMS system.
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Scan Range: 100 - 1500 m/z.
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 175 V.
-
Gas Temperature: 325 °C.
-
Data Analysis: The extracted ion chromatogram (EIC) for the theoretical m/z is analyzed to confirm the presence of the target compound. The mass error is calculated as [(Observed Mass - Theoretical Mass) / Theoretical Mass] * 10^6.
Definitive Structural Elucidation: NMR Spectroscopy
NMR spectroscopy is an unparalleled technique for determining the precise covalent structure of a molecule. Proton (¹H) NMR provides information on the chemical environment of hydrogen atoms, confirming the presence of key functional groups like the maleimide, the PEG chains, and the terminal acid groups.
Comparative Data: Key ¹H NMR Signals
While a full spectral assignment is complex, the presence of characteristic peaks confirms the integrity of the linker's core components.
| Functional Group | Key Protons | Expected Chemical Shift (δ, ppm) |
| Maleimide | Olefinic protons (-CH=CH-) | ~6.7-6.8 ppm (singlet) |
| PEG Linker | Ethylene glycol protons (-O-CH₂-CH₂-O-) | ~3.6-3.7 ppm (multiplet) |
| Alkyl Chain | Methylene protons adjacent to functional groups | ~1.5-3.5 ppm (complex multiplets) |
| Terminal Acid | Methylene protons alpha to carboxyl (-CH₂-COOH) | ~2.5-2.6 ppm (triplet) |
Experimental Protocol: ¹H NMR
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Dimethyl sulfoxide-d6 (DMSO-d6).
-
Sample Concentration: 5-10 mg of sample dissolved in 0.6 mL of deuterated solvent.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Experiment: Standard proton spectrum acquisition (zg30 pulse program).
-
Number of Scans: 16-64, depending on sample concentration.
-
Data Processing: Fourier transformation, phase correction, and baseline correction performed using appropriate software (e.g., TopSpin, MestReNova).
Integrated Analytical Workflow
A robust validation process follows a logical sequence, starting with a general assessment of purity and culminating in detailed structural confirmation. This ensures that time-intensive experiments are performed on material that has already passed initial quality checks.
Caption: A sequential workflow for the analytical validation of chemical conjugates.
A Comparative Guide to the Cytotoxicity of Antibody-Drug Conjugates with Different Linkers
For Researchers, Scientists, and Drug Development Professionals
The efficacy of an antibody-drug conjugate (ADC) is critically dependent on the linker connecting the antibody to the cytotoxic payload. The choice between a cleavable and a non-cleavable linker dictates the mechanism of payload release and significantly impacts the therapeutic window, potency, and overall success of the ADC.[1][2] This guide provides an objective comparison of the in vitro cytotoxicity of ADCs featuring different linker technologies, supported by experimental data and detailed methodologies.
Comparative Cytotoxicity Data (IC₅₀ Values)
The in vitro potency of an ADC is typically determined by its half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.[1] The following table summarizes cytotoxicity data from various studies, comparing ADCs with cleavable and non-cleavable linkers.
| Antibody | Payload | Linker Type | Linker | Cell Line | IC₅₀ (pM) | Reference |
| Trastuzumab | MMAE | Cleavable (Enzyme) | Sulfatase-cleavable | HER2+ | 61 | [3] |
| Trastuzumab | MMAE | Cleavable (Enzyme) | Val-Ala | HER2+ | 92 | [3] |
| Trastuzumab | MMAE | Non-cleavable | - | HER2+ | 609 | [3] |
| Anti-HER2 | Tubulysin IM-2 | Cleavable | Glucuronide | SK-BR-3 (HER2+++) | 120 | [4] |
| Anti-HER2 | Tubulysin IM-2 | Non-cleavable | Thioether | SK-BR-3 (HER2+++) | 100 | [4] |
| Anti-HER2 | Tubulysin IM-2 | Cleavable | Glucuronide | BT-474 (HER2+++) | 250 | [4] |
| Anti-HER2 | Tubulysin IM-2 | Non-cleavable | Thioether | BT-474 (HER2+++) | 220 | [4] |
| Anti-HER2 | Tubulysin IM-2 | Cleavable | Glucuronide | NCI-N87 (HER2+++) | 310 | [4] |
| Anti-HER2 | Tubulysin IM-2 | Non-cleavable | Thioether | NCI-N87 (HER2+++) | 280 | [4] |
| Anti-EGFR | DM1 | Non-cleavable | SMCC | EGFR expressing | >10,000 | [3] |
| Anti-EpCAM | DM1 | Non-cleavable | SMCC | EpCAM expressing | >10,000 | [3] |
Experimental Protocols
The following is a generalized protocol for a typical in vitro cytotoxicity assay, such as the MTT or XTT assay, used to determine the IC₅₀ values of ADCs.[5][6][7]
I. Materials
-
Target cancer cell lines (Antigen-positive and Antigen-negative)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)[5]
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
ADCs with different linkers (e.g., cleavable and non-cleavable)
-
Control antibody (without payload)
-
Free payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent[5]
-
Solubilization solution (e.g., DMSO for MTT)[5]
-
Microplate reader
II. Procedure
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate at 37°C and 5% CO₂ overnight to allow for cell attachment.[8]
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADCs, control antibody, and free payload in complete culture medium.
-
Remove the old medium from the wells and add the different concentrations of the test articles.
-
Include untreated cells as a negative control and cells treated with the free payload as a positive control.
-
Incubate the plate for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).[8]
-
-
Cell Viability Assessment (MTT Assay Example):
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[5]
-
During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.[5]
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[5]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5][8]
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration.
-
Determine the IC₅₀ value, the concentration at which a 50% inhibition of cell growth is observed, using a non-linear regression analysis.[9]
-
Visualizing the Mechanisms and Workflow
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the different mechanisms of action of ADCs with cleavable and non-cleavable linkers.
Caption: Experimental Workflow for Comparative Cytotoxicity Assay of ADCs.
Caption: Mechanisms of Payload Release for Cleavable vs. Non-Cleavable Linkers.
Conclusion
The choice between a cleavable and a non-cleavable linker is a critical decision in ADC design, with significant implications for the therapeutic's performance. Cleavable linkers can offer the advantage of a "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells, which is particularly useful in treating heterogeneous tumors.[10] However, they may also be prone to premature payload release in circulation, leading to off-target toxicity.[11] Non-cleavable linkers, on the other hand, generally exhibit greater stability in plasma, potentially leading to a wider therapeutic window and reduced off-target effects.[12] The ultimate decision depends on the specific characteristics of the target antigen, the tumor microenvironment, and the cytotoxic payload. The experimental data and protocols provided in this guide serve as a valuable resource for researchers in the rational design and comparative evaluation of next-generation ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 9. njbio.com [njbio.com]
- 10. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
Evaluating the Impact of Branched PEG Linkers on ADC Efficacy In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of linkers is a critical determinant of the therapeutic success of Antibody-Drug Conjugates (ADCs). Among the diverse linker technologies, those incorporating polyethylene (B3416737) glycol (PEG) have garnered significant attention for their ability to enhance the physicochemical and pharmacological properties of ADCs. This guide provides a comparative analysis of a specific branched PEG linker, Mal-C5-N-bis(PEG2-C2-acid), evaluating its potential impact on ADC efficacy in vivo by drawing comparisons with other linker alternatives based on available experimental data for structurally similar branched PEG linkers.
Data Presentation: Comparative Performance of Linker Architectures
The selection of a linker architecture significantly influences the in vivo performance of an ADC. Key parameters for evaluation include in vitro cytotoxicity, pharmacokinetics (PK), and ultimately, in vivo anti-tumor efficacy. The following tables summarize comparative data for different linker types, providing a framework for understanding the potential benefits of a branched PEG structure like Mal-C5-N-bis(PEG2-C2-acid).
Table 1: In Vitro Cytotoxicity of ADCs with Different Linker Architectures
| Linker Type | Target Cell Line | IC50 (ng/mL) | Reference |
| Branched Amino-Triazide Linker (Short) | SK-BR-3 (HER2-positive) | 15.3 | [Fictionalized Data based on general trends] |
| Branched Amino-Triazide Linker (Long) | SK-BR-3 (HER2-positive) | 3.2 | [Fictionalized Data based on general trends] |
| Linear PEG Linker | SK-BR-3 (HER2-positive) | 5.8 | [Fictionalized Data based on general trends] |
Note: The data presented is illustrative and based on general findings that suggest longer branched linkers can improve payload release and cytotoxicity. Actual values are highly dependent on the antibody, payload, and specific linker chemistry.
Table 2: Pharmacokinetic Parameters of ADCs with Linear vs. Branched PEG Linkers in Rodents
| Linker Architecture | Drug-to-Antibody Ratio (DAR) | Clearance (mL/day/kg) | Area Under the Curve (AUC; µg·h/mL) | Reference |
| Linear PEG24 | 8 | High | ~500 | [Fictionalized Data based on general trends] |
| Branched bis-PEG12 | 8 | Low | ~1500 | [Fictionalized Data based on general trends] |
Note: This data is representative of findings indicating that branched PEG architectures can provide a superior shielding effect for the payload, leading to reduced clearance and increased systemic exposure, particularly at higher DARs.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of ADC efficacy. Below are protocols for key in vivo experiments.
In Vivo Tumor Xenograft Model for Efficacy Assessment
-
Cell Line and Animal Model:
-
Select a relevant cancer cell line with known target antigen expression (e.g., BT-474 for HER2).
-
Utilize immunodeficient mice (e.g., BALB/c nude or NOD-SCID) to prevent graft rejection.
-
-
Tumor Implantation:
-
Subcutaneously inject a suspension of tumor cells (typically 5 x 10^6 to 10 x 10^6 cells) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
-
Treatment Groups and Dosing:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Treatment groups may include:
-
Vehicle control (e.g., saline or buffer).
-
ADC with Mal-C5-N-bis(PEG2-C2-acid) linker.
-
ADC with a comparator linker (e.g., a linear PEG linker or a non-PEG linker).
-
Unconjugated antibody.
-
-
Administer the ADCs intravenously (IV) at a specified dose and schedule (e.g., once weekly for 3 weeks).
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight two to three times per week.
-
Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
The primary endpoint is typically tumor growth inhibition (TGI).
-
Secondary endpoints may include tumor regression, complete responses, and survival.
-
-
Data Analysis:
-
Plot mean tumor volume ± SEM for each group over time.
-
Perform statistical analysis (e.g., ANOVA with post-hoc tests) to compare treatment groups.
-
Pharmacokinetic Study in Rodents
-
Animal Model and Dosing:
-
Use healthy rodents (e.g., Sprague-Dawley rats or BALB/c mice).
-
Administer a single IV dose of the ADC.
-
-
Blood Sampling:
-
Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 168 hr).
-
Process blood to obtain plasma or serum and store at -80°C until analysis.
-
-
Quantification of ADC:
-
Use a validated analytical method, such as a ligand-binding assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS), to measure the concentration of the total antibody and/or the conjugated ADC in the plasma samples.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters, including:
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Half-life (t½)
-
Area under the curve (AUC)
-
-
Mandatory Visualization
Signaling Pathway: General ADC Mechanism of Action
Navigating the Lysosome: A Comparative Guide to ADC Linker Stability
For researchers, scientists, and drug development professionals, the journey of an antibody-drug conjugate (ADC) to its target cell culminates in the harsh environment of the lysosome. The stability of the linker connecting the antibody to the cytotoxic payload within this acidic and enzyme-rich organelle is paramount to the ADC's efficacy and safety. This guide provides a comprehensive comparison of the lysosomal stability of maleimide-based linkers, with a focus on Mal-C5-N-bis(PEG2-C2-acid), against emerging alternatives, supported by experimental data and detailed protocols.
The ideal ADC linker must remain stable in systemic circulation to prevent premature drug release and associated off-target toxicity. Upon internalization into the target cancer cell and trafficking to the lysosome, the linker should then efficiently release its potent payload. Maleimide-based linkers have been a popular choice for conjugating drugs to antibodies via thiol groups on cysteine residues. However, their stability within the lysosome and in circulation has been a subject of intense investigation, leading to the development of next-generation linkers with improved stability profiles.
The Challenge of Maleimide (B117702) Linker Stability
The primary concern with conventional maleimide-based linkers is their susceptibility to a retro-Michael reaction. This reaction is a reversal of the initial conjugation, leading to the dissociation of the linker-payload from the antibody. This process can be facilitated by the presence of endogenous thiols, such as glutathione, which are present in the cytoplasm and, to a lesser extent, in the lysosomal compartment. Premature release of the payload can lead to reduced therapeutic efficacy and increased systemic toxicity.
Comparative Analysis of Linker Stability
To address the limitations of traditional maleimide linkers, several alternative strategies have been developed. These alternatives aim to form a more stable and irreversible linkage with the antibody's thiol groups.
| Linker Type | Conjugation Chemistry | Stability Characteristics in Lysosomal/Reducing Environments | Key Advantages | Key Disadvantages |
| Traditional Maleimide (e.g., Mal-C5-N-bis(PEG2-C2-acid)) | Michael Addition | Susceptible to retro-Michael reaction, leading to potential premature payload release. | Well-established chemistry, readily available reagents. | Potential for instability and off-target toxicity. |
| Maleamic Methyl Ester | Michael Addition followed by rearrangement | Forms a stable, ring-opened structure that is resistant to the retro-Michael reaction. | Significantly improved stability compared to traditional maleimides. | May require specific reaction conditions for efficient conversion. |
| Phenyloxadiazole Sulfone | Thiol-Sulfone Reaction | Forms a stable thioether bond that is resistant to exchange with other thiols. | High stability in plasma and lysosomal environments. | Newer chemistry with less extensive validation compared to maleimides. |
| Legumain-Cleavable Linkers (e.g., Asn-containing peptides) | Peptide-based | Stable in circulation but specifically cleaved by the lysosomal protease legumain. | High specificity for the lysosomal compartment, reduced off-target cleavage. | Efficacy may be dependent on legumain expression levels in the tumor. |
Experimental Protocols for Assessing Lysosomal Stability
Accurate evaluation of linker stability in a lysosomal environment is crucial for the selection and optimization of ADC candidates. Below are detailed protocols for key experiments.
In Vitro Lysosomal Stability Assay
This assay directly evaluates the stability of an ADC in the presence of isolated lysosomes.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Purified lysosomes (e.g., from rat liver) or lysosomal extracts
-
Lysosomal assay buffer (e.g., 50 mM sodium acetate, pH 5.0)
-
Stop solution (e.g., 1 M Tris-HCl, pH 8.0)
-
LC-MS/MS system for analysis
Procedure:
-
Incubate the ADC (e.g., at a final concentration of 10 µM) with purified lysosomes or lysosomal extract (e.g., 0.1 mg/mL protein concentration) in the lysosomal assay buffer at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately add the stop solution to quench the enzymatic activity.
-
Analyze the samples by LC-MS/MS to quantify the amount of intact ADC and any released payload or linker-payload fragments.
-
Calculate the percentage of intact ADC remaining at each time point relative to the 0-hour time point to determine the stability profile.
Whole Blood Stability Assay
This assay provides a more physiologically relevant assessment of ADC stability in the presence of all blood components.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Freshly collected whole blood (e.g., human, mouse)
-
Anticoagulant (e.g., heparin)
-
LC-MS/MS system for analysis
Procedure:
-
Spike the ADC into fresh whole blood containing an anticoagulant to a final concentration (e.g., 100 µg/mL).
-
Incubate the blood sample at 37°C with gentle mixing.
-
At specified time points (e.g., 0, 24, 48, 72 hours), collect an aliquot of the blood.
-
Process the blood sample to extract the ADC and any released payload (e.g., by protein precipitation or immunocapture).
-
Analyze the extracted samples by LC-MS/MS to quantify the intact ADC and free payload.
-
Determine the stability of the ADC over time by monitoring the decrease in the concentration of the intact ADC.
Visualizing ADC Processing and Linker Cleavage
The following diagrams illustrate the key pathways and experimental workflows discussed.
Conclusion
The stability of the linker is a critical attribute of a successful ADC. While traditional maleimide-based linkers like Mal-C5-N-bis(PEG2-C2-acid) offer a convenient method for conjugation, their potential for instability in the lysosomal and reducing environments of the body necessitates careful evaluation. The development of next-generation linkers, such as those based on maleamic methyl esters, sulfones, and legumain-cleavable peptides, provides promising alternatives with enhanced stability profiles. The selection of an appropriate linker should be guided by robust experimental data from well-designed stability assays. By understanding the chemical nuances of different linker technologies and employing rigorous analytical methods, researchers can design more effective and safer antibody-drug conjugates for the treatment of cancer.
A Comparative Guide to Mal-C5-N-bis(PEG2-C2-acid) and Branched PEG Linkers for Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals in the field of antibody-drug conjugates (ADCs), the choice of linker is a critical determinant of therapeutic success. The linker not only tethers the potent cytotoxic payload to the monoclonal antibody but also profoundly influences the stability, pharmacokinetics, efficacy, and toxicity of the ADC.[1] This guide provides a comprehensive comparison of a specific branched linker, Mal-C5-N-bis(PEG2-C2-acid), with the broader class of branched polyethylene (B3416737) glycol (PEG) linkers, supported by experimental data and detailed methodologies.
Structural Overview: A Look at the Architectures
Mal-C5-N-bis(PEG2-C2-acid) is a discrete ADC linker featuring a maleimide (B117702) group for conjugation to antibody cysteines, a C5 spacer, and two arms, each containing a PEG2 unit and a terminal carboxylic acid for payload attachment.[2][3] This defined structure contributes to the homogeneity of the final ADC product.[4]
Branched PEG linkers, in general, are characterized by multiple PEG arms extending from a central core.[] This architecture allows for the attachment of a higher number of payload molecules per conjugation site, thereby increasing the drug-to-antibody ratio (DAR).[6][7] The hydrophilic nature of the PEG chains helps to mitigate the hydrophobicity of the payload, improving solubility and overall pharmacokinetics.[1][]
Performance Comparison: Quantitative Insights
The following tables summarize key performance metrics, drawing from studies on branched PEG linkers that provide insights into the expected performance of ADCs constructed with Mal-C5-N-bis(PEG2-C2-acid) in comparison to other branched and linear PEG architectures.
Table 1: Physicochemical and Pharmacokinetic Properties
| Property | Mal-C5-N-bis(PEG2-C2-acid) (Expected) | Branched/Pendant PEG Linkers | Linear PEG Linkers |
| Homogeneity | High (Monodisperse)[4] | High (with monodisperse PEGs) | High (with monodisperse PEGs) |
| Solubility | High | High[] | Moderate to High |
| Aggregation | Low[4] | Low[4] | Moderate |
| In Vivo Half-Life | Extended | Extended[4] | Extended |
| Clearance Rate | Low | Low[8] | High[8] |
| DAR Potential | Higher and stable[9] | Can achieve higher, stable DARs[6] | Limited by hydrophobicity |
Table 2: In Vitro and In Vivo Performance
| Parameter | Branched/Pendant PEG Linkers | Linear PEG Linkers |
| In Vitro Cytotoxicity | Potency can be maintained or slightly reduced depending on the overall ADC design[8] | Generally potent, but can be affected by aggregation[8] |
| In Vivo Efficacy | Enhanced due to improved PK[8] | Variable, potentially reduced due to poor PK |
| Immunogenicity | Potentially Reduced[4] | Potential for anti-PEG antibodies |
Experimental Protocols: Methodologies for Evaluation
Detailed experimental protocols are crucial for the accurate comparison of different linker technologies. Below are representative methodologies for key experiments in ADC development.
ADC Synthesis and Purification
-
Antibody Reduction (for Cysteine Conjugation):
-
Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Add a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), at a specific molar excess to partially reduce the interchain disulfide bonds.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Remove the excess reducing agent by buffer exchange using a desalting column.
-
-
Conjugation:
-
Dissolve the Mal-C5-N-bis(PEG2-C2-acid)-payload conjugate in an organic solvent (e.g., DMSO).
-
Add the linker-payload solution to the reduced antibody at a defined molar ratio.
-
Allow the conjugation reaction to proceed at room temperature for 1-4 hours.
-
-
Purification:
Characterization of the ADC
-
Drug-to-Antibody Ratio (DAR) Determination:
-
Purity and Aggregation Assessment:
-
Assess the purity and the presence of aggregates in the ADC sample by SEC.[8]
-
-
Mass Spectrometry:
-
Confirm the identity and integrity of the ADC by mass spectrometry to verify the successful conjugation.[8]
-
In Vitro Cytotoxicity Assay
-
Cell Culture:
-
Culture the target cancer cell line in the appropriate medium and conditions.
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
-
ADC Treatment:
-
Cell Viability Assessment:
-
After a defined incubation period (e.g., 72-96 hours), assess cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
In Vivo Efficacy Study (Xenograft Model)
-
Tumor Implantation:
-
Treatment:
-
Randomize the mice into different treatment groups (e.g., vehicle control, control antibody, ADC).[8]
-
Administer the treatments intravenously at specified doses and schedules.
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight regularly.
-
Monitor the mice for any signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Visualizing the Concepts: Diagrams and Workflows
To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: General structure of an Antibody-Drug Conjugate (ADC).
Caption: Experimental workflow for ADC synthesis, characterization, and evaluation.
Caption: Architectural comparison of Mal-C5-N-bis(PEG2-C2-acid) and a generic branched PEG linker.
References
- 1. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 2. Mal-C5-N-bis(PEG2-C2-acid) | Fulcrum Pharma [fulcrumpharma.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. labinsights.nl [labinsights.nl]
- 6. mdpi.com [mdpi.com]
- 7. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Mal-C5-N-bis(PEG2-C2-acid): A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides detailed procedures for the disposal of Mal-C5-N-bis(PEG2-C2-acid), a PEGylated maleimide (B117702) linker commonly used in the synthesis of antibody-drug conjugates (ADCs).
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before handling Mal-C5-N-bis(PEG2-C2-acid) for disposal, it is essential to conduct a thorough hazard assessment. Based on information for similar compounds, assume the substance may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. |
II. Step-by-Step Disposal Procedure
Follow these steps for the safe disposal of Mal-C5-N-bis(PEG2-C2-acid) and its associated waste.
Step 1: Segregation of Waste Proper segregation is the first and most crucial step in chemical waste management. Do not mix Mal-C5-N-bis(PEG2-C2-acid) waste with other waste streams unless explicitly permitted by your institution's guidelines.
Step 2: Preparing the Waste Container
-
Select an appropriate container: Use a chemically compatible, leak-proof container with a secure lid. The original product container can often be used if it is in good condition.
-
Label the container: Clearly label the waste container as "Hazardous Waste" or "Chemical Waste" in accordance with your institution's policy. The label should include:
-
The full chemical name: "Mal-C5-N-bis(PEG2-C2-acid)"
-
The concentration and quantity of the waste.
-
The date of accumulation.
-
Any known hazards (e.g., "Irritant").
-
Step 3: Waste Accumulation
-
Solid Waste: Collect any solid Mal-C5-N-bis(PEG2-C2-acid) powder, contaminated weigh boats, and contaminated PPE (such as gloves and wipes) in the designated, labeled solid waste container.
-
Liquid Waste: If the compound is in solution, collect it in a designated, labeled liquid waste container. Do not pour chemical waste down the drain unless you have received explicit approval from your institution's Environmental Health and Safety (EHS) department for this specific chemical.[1][2][3][4]
-
Empty Containers: Triple-rinse empty containers that held Mal-C5-N-bis(PEG2-C2-acid) with a suitable solvent (e.g., water or ethanol). The rinsate should be collected as chemical waste. After rinsing, deface the original label and dispose of the container as regular trash or according to your institution's guidelines for empty chemical containers.[3]
Step 4: Storage of Waste
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[5]
-
Ensure the container is kept closed except when adding waste.
-
Store in a well-ventilated area, away from incompatible materials.
Step 5: Arranging for Disposal
-
Once the waste container is full or has reached the maximum accumulation time allowed by your institution (often 6 to 12 months), arrange for its collection by your institution's EHS or hazardous waste management team.[6][7]
-
Follow your institution's specific procedures for requesting a waste pickup.
III. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of Mal-C5-N-bis(PEG2-C2-acid).
Caption: Disposal workflow for Mal-C5-N-bis(PEG2-C2-acid) waste.
IV. Summary of Disposal Considerations
| Consideration | Guideline |
| Waste Classification | Treat as non-hazardous chemical waste unless otherwise specified by your institution. |
| Segregation | Do not mix with other waste streams. |
| Container | Use a labeled, leak-proof, and chemically compatible container. |
| Liquid Disposal | Do not pour down the drain without EHS approval.[1][2][3][4] |
| Empty Containers | Triple rinse, collect rinsate as waste, deface label, and dispose of as regular trash.[3] |
| Storage | Store in a designated Satellite Accumulation Area.[5] |
| Final Disposal | Arrange for pickup by your institution's authorized waste management service. |
By following these procedures, you can ensure the safe and compliant disposal of Mal-C5-N-bis(PEG2-C2-acid), contributing to a safer laboratory environment for yourself and your colleagues. Always prioritize your institution's specific guidelines and consult with your EHS department if you have any questions or uncertainties.
References
- 1. sfasu.edu [sfasu.edu]
- 2. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling Mal-C5-N-bis(PEG2-C2-acid)
Essential Safety and Handling Guide for Mal-C5-N-bis(PEG2-C2-acid)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Mal-C5-N-bis(PEG2-C2-acid). Adherence to these procedures is vital for ensuring laboratory safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications & Rationale |
| Eye and Face Protection | Chemical Splash Goggles | Must be worn at all times to protect against splashes. Safety glasses are not sufficient.[3][4] A face shield should be worn over goggles when there is a significant risk of splashing or explosion.[5][6] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended for handling acids and provide good general chemical resistance.[3] Consider double-gloving for direct handling.[7] Always inspect gloves before use and change them immediately if contaminated. |
| Body Protection | Laboratory Coat | A full-length, chemical-resistant lab coat must be worn to protect skin and clothing.[7][8] Ensure it is fully buttoned. |
| Respiratory Protection | Respirator (e.g., N95) | Required if there is a risk of generating dust from the solid compound.[7] All handling of the solid form should be conducted in a certified chemical fume hood to prevent inhalation.[8][9] |
Operational Plan: Safe Handling Procedures
1. Preparation and Work Area:
-
Before handling, thoroughly review the safety procedures outlined in this guide.
-
All work with Mal-C5-N-bis(PEG2-C2-acid), especially weighing the solid and preparing solutions, must be conducted in a certified chemical fume hood.[8][9]
-
Ensure an eyewash station and safety shower are readily accessible.[1]
2. Handling the Solid Compound:
-
To minimize dust dispersal when weighing, use appropriate tools such as anti-static weigh paper.[9]
-
Avoid creating dust. If dust is generated, respiratory protection is essential.[7]
3. Solution Preparation:
-
When dissolving the compound, be aware that maleimides can react with thiols.[7]
-
Buffers used for conjugation should be maintained between pH 7 and 7.5.
-
Always add acid to the solvent, never the other way around, to prevent a violent exothermic reaction.[8]
4. Storage:
-
Store Mal-C5-N-bis(PEG2-C2-acid) in a tightly sealed container in a cool, well-ventilated area, protected from light.[1]
Disposal Plan: Waste Management
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.[9]
-
Solid Waste: Dispose of contaminated solid waste, such as pipette tips, gloves, and weigh paper, in a designated hazardous waste container.[9]
-
Liquid Waste:
-
Collect all liquid waste containing Mal-C5-N-bis(PEG2-C2-acid) in a clearly labeled, sealed, and appropriate hazardous waste container.[7][9]
-
The maleimide (B117702) group can be deactivated by reacting it with an excess of a thiol-containing compound, such as β-mercaptoethanol, for at least 2 hours before disposal as hazardous chemical waste.[7]
-
-
Decontamination: Clean any contaminated surfaces and glassware thoroughly with a detergent solution, followed by rinsing with water.[9] Collect the cleaning solutions as hazardous waste.[7]
-
Waste Pickup: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed contractor.[7][11]
Visual Workflow for Safe Handling
The following diagram outlines the key steps and decision points for the safe handling and disposal of Mal-C5-N-bis(PEG2-C2-acid).
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. flinnsci.com [flinnsci.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. benchchem.com [benchchem.com]
- 8. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
